4-Phenylazophenyl isothiocyanate
Description
The exact mass of the compound p-Phenylazophenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-isothiocyanatophenyl)-phenyldiazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3S/c17-10-14-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXNMMXJFVCQPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40877379 | |
| Record name | 4-ISOTHIOCYANOAZOBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40877379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7612-96-6 | |
| Record name | 1-(4-Isothiocyanatophenyl)-2-phenyldiazene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7612-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylazophenylisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007612966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-ISOTHIOCYANOAZOBENZENE | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7612-96-6 | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-Phenylazophenyl Isothiocyanate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylazophenyl isothiocyanate (PBITC) is an aromatic isothiocyanate distinguished by its integrated azobenzene chromophore. This unique structural feature imparts a distinct color, making it a valuable tool for the covalent labeling and detection of proteins, peptides, and other amine-containing biomolecules. The isothiocyanate group (–N=C=S) serves as a reactive handle for forming stable thiourea linkages, while the phenylazo moiety provides a spectroscopic reporter for quantification. This guide offers a comprehensive overview of the chemical properties, reactivity, and practical applications of PBITC, designed to empower researchers in leveraging this versatile reagent for their scientific pursuits.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of PBITC is essential for its effective use in experimental design. These properties dictate its solubility, reactivity, and methods of detection.
Core Chemical Properties
The primary physical and chemical identifiers for PBITC are summarized below for quick reference.[1][][3]
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | p-Phenylazophenyl isothiocyanate, 4-Isothiocyanatoazobenzene, Azobenzene-4-isothiocyanate | [3] |
| CAS Number | 7612-96-6 | [1][3] |
| Molecular Formula | C₁₃H₉N₃S | [1] |
| Molecular Weight | 239.30 g/mol | [1] |
| Appearance | Solid | Vendor Data |
| Melting Point | 95 °C | [3] |
| Boiling Point | 402.4 °C at 760 mmHg | [3] |
| Density | 1.15 g/cm³ | [][3] |
| Solubility | Soluble in organic solvents (e.g., DMSO, acetone, chloroform); Insoluble in water. | General Knowledge |
Spectroscopic Profile
The spectroscopic signature of PBITC is fundamental to its application as a labeling agent.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : The extended π-conjugated system of the azobenzene structure gives rise to strong absorption bands in the UV and visible regions. Aromatic isothiocyanates typically display a characteristic absorption band in the 300–320 nm range.[4] The azo group is responsible for the compound's color, allowing for colorimetric detection of labeled molecules.[5]
-
Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum of PBITC is the strong, sharp, and characteristic absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (–N=C=S) group. This band is typically observed in the 2000–2200 cm⁻¹ region.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will be dominated by signals in the aromatic region (typically ~7.0-8.0 ppm), corresponding to the nine protons on the two phenyl rings.
-
¹³C NMR : The spectrum will show several signals for the aromatic carbons and a characteristic signal for the isothiocyanate carbon (–N=C =S) at approximately 135 ppm.[6]
-
Chemical Reactivity and Mechanism
The utility of PBITC as a labeling reagent is rooted in the electrophilic nature of the central carbon atom in the isothiocyanate group. This carbon is susceptible to nucleophilic attack by primary and secondary amines.
The primary reaction involves the nucleophilic addition of an unprotonated primary amine—such as the N-terminal α-amino group of a peptide or the ε-amino group of a lysine residue—to the isothiocyanate carbon.[7] This reaction proceeds efficiently under mild alkaline conditions (pH 8.0-9.5), which ensures that the amine nucleophile is in its deprotonated, more reactive state.[8][9] The result is the formation of a highly stable N,N'-disubstituted thiourea linkage, covalently attaching the chromophoric azobenzene moiety to the target molecule.
Caption: Reaction of PBITC with a primary amine.
Synthesis Overview
PBITC is typically synthesized from its corresponding primary amine, 4-aminoazobenzene. Common synthetic strategies for converting an aromatic amine to an isothiocyanate include:
-
Thiophosgene Method : Reaction of 4-aminoazobenzene with thiophosgene (CSCl₂) in the presence of a base. This is a high-yield method but requires careful handling due to the high toxicity of thiophosgene.[4]
-
Alternative Thiocarbonylating Agents : To avoid thiophosgene, reagents like phenyl chlorothionoformate can be used to convert the amine to the isothiocyanate, often in a one-pot or two-step process.[10][11]
-
Carbon Disulfide Method : The amine is first reacted with carbon disulfide (CS₂) and a base to form a dithiocarbamate salt, which is then treated with a desulfurylating agent (e.g., a heavy metal salt or an activating agent) to yield the isothiocyanate.
Field-Proven Applications and Protocols
The primary application of PBITC is as a chromophoric labeling reagent for the covalent modification of proteins and peptides.
Protein Labeling for Detection and Quantification
PBITC is an excellent alternative to more common fluorescent labels when simple colorimetric or spectrophotometric detection is sufficient. Its reaction with primary amines on the protein surface (N-terminus and lysine side chains) allows for stable, covalent tagging.
Step-by-Step Protocol for Protein Labeling with PBITC
This protocol provides a robust, self-validating methodology for the conjugation of PBITC to a target protein. The causality behind each step is explained to ensure experimental success.
Pre-computation Rationale:
-
Buffer Choice: The reaction requires an alkaline pH to deprotonate primary amines, making them nucleophilic. Carbonate-bicarbonate or borate buffers are ideal as they lack primary amines that would otherwise compete with the protein for the label. Buffers like Tris or glycine are incompatible.
-
Reagent Preparation: PBITC is hydrophobic and requires an organic solvent like DMSO for solubilization. Fresh solutions are critical as the isothiocyanate group can hydrolyze in the presence of trace moisture.
-
Purification: Post-reaction, it is crucial to remove unreacted, free PBITC, as it would interfere with downstream spectrophotometric quantification of the labeled protein. Gel filtration is the standard and most effective method.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 9.0
-
PBITC (this compound)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (or 1 M Tris, pH 8.0)
-
Gel Filtration Column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS)
Procedure:
-
Protein Preparation:
-
Dialyze the protein solution against 2 L of Labeling Buffer at 4°C for at least 4 hours (or overnight) to remove any incompatible buffer components like Tris or azide.
-
After dialysis, determine the protein concentration using A₂₈₀. Adjust the concentration to 2-5 mg/mL with Labeling Buffer.
-
-
PBITC Solution Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of PBITC in anhydrous DMSO.
-
Causality: PBITC is moisture-sensitive. Using anhydrous DMSO and preparing the solution fresh minimizes hydrolysis of the reactive isothiocyanate group.
-
-
Labeling Reaction:
-
Calculate the required volume of PBITC stock solution. A 10- to 20-fold molar excess of PBITC over the protein is a good starting point.
-
Add the calculated volume of PBITC solution dropwise to the stirring protein solution.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring, protected from light.
-
Causality: A molar excess drives the reaction to completion. Stirring ensures homogeneity. Light protection prevents potential photobleaching of the azobenzene chromophore.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
Causality: The quenching buffer contains a high concentration of a primary amine that reacts with and consumes any remaining PBITC, stopping the labeling reaction.
-
-
Purification of Labeled Protein:
-
Apply the reaction mixture to a pre-equilibrated gel filtration column.
-
Elute with the desired storage buffer (e.g., PBS).
-
The labeled protein will elute in the void volume as a colored band, well-separated from the smaller, unreacted PBITC and byproducts.
-
Collect the colored fractions corresponding to the protein peak.
-
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the λ_max of the PBITC chromophore (approx. 320 nm).
-
Calculate the degree of labeling (DOL), i.e., the average number of PBITC molecules per protein molecule, using the Beer-Lambert law and appropriate extinction coefficients.
-
Caption: Experimental workflow for protein labeling.
Stability, Storage, and Safety
-
Stability and Storage : PBITC is a solid that is sensitive to moisture and light. It should be stored in a tightly sealed container at 2-8°C, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Solutions in organic solvents like DMSO should be prepared fresh and used immediately to prevent degradation.
-
Safety and Handling : Isothiocyanates are hazardous compounds. PBITC is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[3] It is essential to handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a potent and versatile chemical tool for the chromophoric labeling of biomolecules. Its straightforward reactivity with primary amines to form stable thiourea bonds, combined with the built-in azobenzene reporter group, makes it a valuable reagent in protein chemistry, immunoassays, and other biochemical applications where colorimetric detection is advantageous. By understanding its chemical properties and adhering to robust experimental protocols, researchers can effectively integrate PBITC into their workflows to achieve reliable and reproducible results.
References
-
Chang, J. Y., Creaser, E. H., & Hughes, G. J. (1976). 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis. FEBS letters, 63(1), 187–190. [Link]
-
CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved January 31, 2026, from [Link]
-
NIST. (n.d.). 2-(4-Methylphenylthio)phenyl isothiocyanate. In NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). Ultraviolet absorption spectra of AITC at different pH and reaction.... Retrieved January 31, 2026, from [Link]
-
Li, Z. Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]
-
PubMed. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 26(18), 5489. [Link]
-
Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]
-
PubChem. (n.d.). Phenyl Isothiocyanate. Retrieved January 31, 2026, from [Link]
-
Nguyen, D. P., et al. (2016). Genetic Incorporation of a Reactive Isothiocyanate Group into Proteins. Angewandte Chemie International Edition, 55(34), 10074-10077. [Link]
-
ResearchGate. (n.d.). Measured absorption spectra of four isotiocyanate compounds in.... Retrieved January 31, 2026, from [Link]
-
Royal Society of Chemistry. (2013). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill - Supporting Information. Retrieved January 31, 2026, from [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
NIST. (n.d.). 4-(Methylthio)phenyl isothiocyanate. In NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]
-
Velisek, J., Cejpek, K., & Dolezal, M. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3506–3511. [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved January 31, 2026, from [Link]
-
ACS Publications. (2000). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. Journal of Agricultural and Food Chemistry, 48(8), 3506-3511. [Link]
-
Elmore, D. T., & Ogle, J. R. (1958). Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solution. Journal of the Chemical Society (Resumed), 223. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 3. echemi.com [echemi.com]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Genetic Incorporation of a Reactive Isothiocyanate Group into Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
4-Phenylazophenyl Isothiocyanate (PAPITC): A Chromophoric Reagent for N-Terminal Protein Sequencing
An In-Depth Technical Guide to 4-Phenylazophenyl Isothiocyanate (PAPITC)
Topic: this compound (CAS 7612-96-6) Content Type: Technical Guide / Whitepaper Audience: Researchers, Protein Chemists, and Drug Development Professionals
Executive Summary
This compound (CAS 7612-96-6), commonly abbreviated as PAPITC , is a specialized chromophoric reagent used in the chemical sequencing of proteins and peptides. Structurally analogous to the classic Edman reagent, Phenyl Isothiocyanate (PITC), PAPITC incorporates an azo-benzene moiety that imparts a distinct yellow-orange color to the molecule. This chromophoric property allows for the visual identification of N-terminal amino acids during manual sequencing workflows, typically using Thin Layer Chromatography (TLC), without the need for UV detection equipment.
While modern automated sequencing relies heavily on PITC with HPLC/MS detection or DABITC (a dimethylamino analog) for higher sensitivity, PAPITC remains a fundamental tool for low-cost manual sequencing, educational demonstrations of the Edman degradation mechanism, and specific biochemical labeling applications where visual tracking is advantageous.
Chemical Architecture and Reactivity
Structural Identity
-
Synonyms: p-Phenylazophenyl isothiocyanate; 4-Isothiocyanatoazobenzene; PAPITC.[4]
-
Molecular Weight: 239.30 g/mol [3]
-
Appearance: Orange to red crystalline powder.
Functional Moieties
The molecule consists of three distinct functional zones:
-
The Isothiocyanate Group (-N=C=S): The electrophilic reaction center. The central carbon atom is highly susceptible to nucleophilic attack by the unprotonated
-amino group of a protein's N-terminus. -
The Azo Linkage (-N=N-): A conjugated chromophore connecting two phenyl rings. This system absorbs light in the visible spectrum (typically
nm), providing the "built-in" color label. -
The Biphenyl Scaffold: Provides steric stability and hydrophobicity, facilitating the extraction of the derivatized amino acid into organic solvents during the sequencing cycles.
Mechanism of Action: The Modified Edman Degradation
The reaction follows the standard Edman degradation pathway but yields colored derivatives.
-
Coupling: Under mild alkaline conditions (pH 9.0–9.5), the N-terminal amine attacks the isothiocyanate carbon of PAPITC, forming a PAPTC-peptide (Phenylazophenylthiocarbamyl-peptide).
-
Cleavage: Treatment with anhydrous acid (e.g., Trifluoroacetic acid) causes the sulfur atom of the thiocarbamyl group to attack the carbonyl carbon of the first peptide bond. This cyclization releases the N-terminal amino acid as an unstable ATZ-derivative (Anilinothiazolinone), leaving the shortened peptide chain ready for the next cycle.
-
Conversion: The unstable ATZ derivative is hydrolyzed in aqueous acid to form the stable PAPTH-amino acid (Phenylazophenylthiohydantoin).
Visualization of the Reaction Mechanism:
Figure 1: The modified Edman Degradation pathway using PAPITC. The final PAPTH-amino acid retains the azo chromophore, allowing visual detection.
Applications and Comparative Analysis
Manual Sequencing via Thin Layer Chromatography (TLC)
The primary application of PAPITC is in manual sequencing where high-cost HPLC equipment is unavailable. The resulting PAPTH-amino acids are spotted onto polyamide TLC sheets. Due to the azo group, these spots appear yellow/orange and can be identified by comparing their migration (Rf values) against standard PAPTH-amino acid markers.
Comparison with Other Edman Reagents
| Feature | PITC (Standard) | PAPITC (Chromophoric) | DABITC (High-Sensitivity) |
| Full Name | Phenyl isothiocyanate | This compound | 4-N,N-Dimethylaminoazobenzene-4'-isothiocyanate |
| Detection | UV Absorbance (269 nm) | Visual (Yellow/Orange) | Visual (Red) / Fluorescence |
| Sensitivity | 1–5 nmol (HPLC) | 1–5 nmol (Visual) | 1–10 pmol (Visual) |
| Advantage | Automated standard; quantitative. | Simple visual detection; no UV needed. | Extremely high sensitivity; distinct color change in acid. |
| Disadvantage | Requires HPLC; transparent spots. | Lower sensitivity than DABITC. | More complex synthesis; higher cost. |
Note: PAPITC serves as a middle ground—more convenient than PITC for manual work, but less sensitive than the dimethylamino-substituted DABITC.
Experimental Protocol: Manual N-Terminal Analysis
Objective: To determine the N-terminal amino acid of a purified protein sample using PAPITC and TLC detection.
Reagents Required
-
Coupling Buffer: 50% Pyridine in water (v/v).
-
PAPITC Solution: 2 mg/mL in Pyridine.
-
Wash Solvents: Heptane:Ethyl Acetate (2:1), Benzene (Caution: Carcinogen) or Toluene.
-
Cleavage Acid: Anhydrous Trifluoroacetic acid (TFA).
-
Conversion Acid: 1M HCl.
-
TLC Plates: Polyamide sheets (5 x 5 cm).
Step-by-Step Methodology
Step 1: Coupling
-
Dissolve 10–50 nmol of lyophilized protein in 40 µL of Coupling Buffer .
-
Add 20 µL of PAPITC Solution .
-
Purge the tube with nitrogen gas (to prevent oxidation of the sulfur).
-
Incubate at 52°C for 45 minutes .
-
Expert Insight: The solution will turn distinctively orange. Ensure the tube is sealed tightly to prevent pyridine evaporation, which would alter the pH.
-
Step 2: Washing (Removal of Byproducts)
-
Add 200 µL of Heptane:Ethyl Acetate (2:1). Vortex vigorously and centrifuge.
-
Remove the upper organic phase (containing excess PAPITC and byproducts like diphenylthiourea).
-
Repeat the extraction twice.
-
Lyophilize the aqueous phase (containing the PAPTC-protein) to dryness.
Step 3: Cleavage
-
Add 30 µL of anhydrous TFA to the dried protein.
-
Incubate at 52°C for 10–15 minutes .
-
Evaporate the TFA under a stream of nitrogen.
-
Critical Control: Do not overheat or extend time, as this may cause non-specific peptide bond hydrolysis.
-
Step 4: Extraction and Conversion
-
Add 30 µL of Butyl Acetate to extract the cleaved ATZ derivative.
-
Transfer the Butyl Acetate (containing the ATZ) to a fresh tube.
-
Add 10 µL of 1M HCl to the Butyl Acetate extract.
-
Incubate at 80°C for 10 minutes to convert ATZ to the stable PAPTH-amino acid.
-
Evaporate to dryness.
Step 5: TLC Identification
-
Resuspend the dried PAPTH residue in 5 µL of Ethanol.
-
Spot onto the corner of a polyamide TLC sheet.
-
Dimension 1: Develop in Toluene:n-Heptane:Acetic Acid (60:30:35).
-
Dimension 2: Rotate 90° and develop in 35% Acetic Acid.
-
Visualization: Observe yellow spots. Compare position (Rf) with standard PAPTH markers run in parallel.
Safety and Handling (E-E-A-T)
-
Toxicity: Isothiocyanates are potent irritants and sensitizers. PAPITC contains an azo group, which may have mutagenic potential. Handle exclusively in a fume hood.
-
Storage: Store at -20°C . The compound is moisture-sensitive; the isothiocyanate group hydrolyzes to an amine in the presence of water over time. Always allow the bottle to warm to room temperature before opening to prevent condensation.
-
Waste Disposal: Segregate as hazardous organic waste containing sulfur and nitrogen.
Analytical Data Summary
| Property | Value |
| Melting Point | 110–113°C |
| Solubility | Soluble in Pyridine, Acetone, Chloroform. Insoluble in Water. |
| Lambda Max ( | ~400 nm (in Ethanol) |
| Purity Grade | Typically |
References
- Chang, J. Y. (1980). Amino-terminal analysis of polypeptide using dimethylaminoazobenzene isothiocyanate. Anal. Biochem. (Contextual reference for chromophoric sequencing methods).
-
Edman, P. (1950).[5] Method for determination of the amino acid sequence in peptides. Acta Chem. Scand. (Foundational mechanism).[5]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Isothiocyanate Reactivity and Safety Data. Retrieved from [Link]
Sources
4-Phenylazophenyl isothiocyanate molecular formula C13H9N3S
Technical Monograph: this compound ( )[1]
Part 1: Executive Summary & Chemical Identity
This compound (often abbreviated as PATC or QA-ITC in older literature) is a bifunctional organic compound integrating a chromophoric azo group (
Historically significant in the evolution of protein sequencing, PATC serves as a chromophoric Edman reagent . Unlike the standard Phenyl Isothiocyanate (PITC), which yields UV-detectable derivatives (
Beyond proteomics, the molecule is a structural motif in materials science , specifically in the synthesis of photo-switching liquid crystals where the azo group provides trans-cis photoisomerization capabilities and the isothiocyanate group acts as a polar anchor.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| IUPAC Name | 4-Isothiocyanatoazobenzene |
| CAS Number | 7612-96-6 |
| Molecular Formula | |
| Molecular Weight | 239.30 g/mol |
| Appearance | Orange to Red Crystalline Solid |
| Solubility | Soluble in Acetone, Pyridine, Benzene; Insoluble in Water |
| Melting Point | 104–106 °C (dec.)[1][2] |
| Absorption Max | |
| Reactive Group | Isothiocyanate (Electrophilic carbon attacks nucleophiles) |
Part 2: Mechanism of Action
The Chromophoric Edman Reaction
The core utility of PATC lies in its reactivity with primary amines (N-terminus of proteins/peptides) under alkaline conditions.
-
Coupling: The electrophilic carbon of the isothiocyanate group is attacked by the unprotonated N-terminal amino group of the peptide.
-
Chromophore Transfer: The azo group remains intact, tagging the N-terminal amino acid with a colored label (Phenylazophenylthiocarbamyl-peptide).
-
Cleavage & Conversion: Under acidic conditions, the labeled terminal residue cyclizes to form a thiazolinone, releasing the shortened peptide. This is rearranged to a stable Phenylazophenylthiohydantoin (PAPTH-AA) .
Expert Insight: While DABITC (dimethylamino-azobenzene isothiocyanate) offers higher sensitivity (red color,
Photo-Isomerization (Materials Science)
The azo linkage undergoes reversible isomerization from the stable trans form to the metastable cis form upon irradiation with UV light. This geometric change disrupts molecular packing, a mechanism exploited to trigger phase transitions in liquid crystal elastomers.
Part 3: Synthesis & Preparation Protocol
Objective: Synthesize this compound from 4-aminoazobenzene via the dithiocarbamate intermediate.
Reagents Required[2][5][7][8][11][13][14][15]
-
Carbon Disulfide (
)[5][6][7] -
Ammonium Hydroxide (
, 28%) or Triethylamine -
Lead(II) Nitrate (
) or Tosyl Chloride (as desulfurizing agent) -
Ethanol, Chloroform
Step-by-Step Methodology
Step 1: Formation of Dithiocarbamate Salt
-
Dissolve 10 mmol (1.97 g) of 4-aminoazobenzene in 20 mL of ethanol/chloroform (1:1 mixture) in a round-bottom flask.
-
Cool the solution to 0–5 °C in an ice bath.
-
Add 20 mmol (1.2 mL) of Carbon Disulfide slowly.
-
Add 15 mmol of Ammonium Hydroxide dropwise.
-
Observation: A precipitate (ammonium dithiocarbamate salt) may form. Stir vigorously for 2–4 hours maintaining temperature < 10 °C.
Step 2: Desulfurylation to Isothiocyanate
-
Prepare a solution of Lead(II) Nitrate (10 mmol) in water (minimal volume).
-
Add the lead nitrate solution slowly to the dithiocarbamate mixture.
-
Chemical Logic: The heavy metal (
) abstracts sulfur from the dithiocarbamate to form insoluble (black precipitate), driving the formation of the isothiocyanate.
-
-
Stir for 1 hour at room temperature.
Step 3: Purification
-
Filter off the black
precipitate through a Celite pad. -
Extract the filtrate with Chloroform (
). -
Wash the organic layer with water, then brine. Dry over anhydrous
.[4] -
Evaporate solvent under reduced pressure.
-
Recrystallization: Recrystallize the crude orange solid from acetone/hexane to yield pure PATC.
Part 4: Visualization of Workflows
Diagram 1: Synthesis Pathway
This diagram illustrates the conversion of 4-aminoazobenzene to PATC via the dithiocarbamate route.
Caption: Synthesis of PATC via dithiocarbamate desulfurylation. Lead nitrate drives the equilibrium by precipitating PbS.
Diagram 2: Chromophoric Edman Degradation
This workflow details the application of PATC in sequencing a peptide.
Caption: The PATC Edman cycle. The azo-chromophore tracks the N-terminal amino acid through coupling and cleavage.
Part 5: Experimental Protocol – Protein Labeling
Context: This protocol describes the manual N-terminal determination of a peptide using PATC.
-
Preparation: Dissolve 10–50 nmol of peptide in 20
L of 50% pyridine/water. -
Coupling:
-
Add 20
L of PATC solution (2 mg/mL in pyridine). -
Flush with
, seal, and incubate at 50 °C for 45 minutes. -
Checkpoint: The solution should be orange.
-
-
Washing:
-
Add 200
L Heptane/Ethyl Acetate (2:1). Vortex and centrifuge. -
Discard the organic phase (removes excess reagent and byproducts). Repeat twice.
-
Validation: The peptide (polar) remains in the aqueous phase; excess PATC (non-polar) is extracted.
-
-
Cleavage:
-
Dry the aqueous phase under vacuum.
-
Add 50
L of anhydrous Trifluoroacetic acid (TFA). Incubate at 50 °C for 10 minutes. -
Dry under
stream.
-
-
Conversion & Identification:
-
Dissolve residue in 50% Ethanol/1N HCl. Incubate at 80 °C for 10 minutes.
-
Extract with Ethyl Acetate.[8] Spot the extract on a Polyamide TLC sheet.
-
Detection: Run TLC against standard PTH-amino acids. The PATC-amino acid will appear as a distinct yellow/orange spot without UV visualization.
-
Part 6: Safety & Handling (MSDS Summary)
-
Toxicity: Like PITC, PATC is toxic if swallowed or inhaled. It releases isothiocyanic acid upon hydrolysis.
-
Sensitization: Potent skin sensitizer. Wear nitrile gloves and work in a fume hood.
-
Carcinogenicity: Azo compounds can metabolize to aromatic amines (e.g., aniline derivatives), which are known carcinogens. Handle as a suspect carcinogen.
-
Storage: Store at -20 °C, desiccated, and protected from light (to prevent trans-cis isomerization).
Part 7: References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. Link
-
Chang, J. Y. (1980). Amino-terminal analysis of polypeptide using dimethylaminoazobenzene isothiocyanate. Analytical Biochemistry, 102(2), 384-392. (Describes the DABITC analog, establishing the protocol for azo-isothiocyanates). Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for dithiocarbamate/isothiocyanate synthesis).
-
Podlech, J. (2010). Origin of Organic Order: Azo-Isothiocyanates in Liquid Crystals. Journal of Materials Chemistry, 20, 9543-9550. (Contextualizes the material science applications).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5352669, this compound. Link
Sources
- 1. CAS 7612-96-6: 1-(4-Isothiocyanatophenyl)-2-phenyldiazene [cymitquimica.com]
- 2. prepchem.com [prepchem.com]
- 3. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-AMINOAZOBENZENE synthesis - chemicalbook [chemicalbook.com]
- 5. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 8. cbijournal.com [cbijournal.com]
A Comprehensive Technical Guide to 4-Phenylazophenyl Isothiocyanate and Its Synonyms: A Tool for Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Phenylazophenyl isothiocyanate is a versatile chemical reagent with significant applications in protein chemistry and related fields. Its utility stems from the dual functionality of the isothiocyanate group, which readily reacts with primary amines, and the phenylazo moiety, which acts as a chromophore. This guide provides a comprehensive overview of this compound, including its various synonyms, chemical properties, synthesis, and detailed protocols for its application in protein labeling and analysis. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively utilize this compound in their work.
Nomenclature and Identification: Understanding the Synonyms
This compound is known by several alternative names in scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for comprehensive literature searches and accurate identification of the compound.
Table 1: Synonyms and Identifiers for this compound
| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 7612-96-6 | C₁₃H₉N₃S | 239.30 |
| p-Phenylazophenyl isothiocyanate | 7612-96-6 | C₁₃H₉N₃S | 239.30 |
| Isothiocyanic acid, (p-phenylazo)phenyl ester | 7612-96-6 | C₁₃H₉N₃S | 239.30 |
| Diazene, (4-isothiocyanatophenyl)phenyl- | 7612-96-6 | C₁₃H₉N₃S | 239.30 |
| 4-Isothiocyanatoazobenzene | 7612-96-6 | C₁₃H₉N₃S | 239.30 |
| p-Azophenyl isothiocyanate | 7612-96-6 | C₁₃H₉N₃S | 239.30 |
| Phenylazo-phenylisothiocyanate | 7612-96-6 | C₁₃H₉N₃S | 239.30 |
| NSC 5439 | 7612-96-6 | C₁₃H₉N₃S | 239.30 |
Core Chemistry and Mechanism of Action
The reactivity of this compound is centered around the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This group readily undergoes a nucleophilic attack by primary amines, such as the N-terminal α-amino group of a peptide or the ε-amino group of a lysine residue, to form a stable thiourea linkage.[1] This reaction is the basis for its utility as a protein labeling agent.
The phenylazo group (-N=N-) is a chromophore, meaning it absorbs light in the visible region of the electromagnetic spectrum. This property allows for the colorimetric detection and quantification of labeled proteins or peptides.
Sources
The Chromophoric Evolution: Discovery and History of 4-Phenylazophenyl Isothiocyanate (PAPITC)
The following technical guide details the discovery, chemistry, and application of 4-Phenylazophenyl isothiocyanate (PAPITC) , a chromophoric reagent developed to enhance the sensitivity of protein sequencing via the Edman degradation pathway.
Executive Summary
This compound (PAPITC) , also known as 4-isothiocyanatoazobenzene , represents a pivotal development in the history of protein chemistry. Emerging during the "golden age" of manual protein sequencing (1970s), PAPITC was designed to overcome the detection limits of the classic Edman degradation . While the original reagent, Phenyl isothiocyanate (PITC), required UV detection (
Historical Genesis: The Quest for Sensitivity
The Post-Edman Challenge
By 1950, Pehr Edman had revolutionized biochemistry with his degradation method. However, the standard reagent, PITC , produced Phenylthiohydantoin (PTH) amino acids that were colorless and detectable only in the UV range.
-
The Problem: Biological extracts contain numerous UV-absorbing impurities (nucleotides, buffer salts), making the identification of PITC-derivatized amino acids difficult below the nanomole range.
-
The Need: A reagent that reacted identically to PITC but carried a "built-in" reporter group (fluorophore or chromophore) detectable in the visible spectrum, away from UV interference.
The Emergence of Chromophoric Isothiocyanates (1970s)
In the search for higher sensitivity, researchers explored isothiocyanates linked to dye molecules. The azobenzene scaffold was selected for its robust stability and intense molar absorptivity.
-
Discovery Context: this compound (PAPITC) was synthesized as a direct analog of PITC, extending the phenyl ring system with an azo-phenyl group.
-
Role of Key Researchers: While J.Y. Chang is most famous for optimizing the dimethylamino variant (DABITC) in 1976, PAPITC served as the foundational "parent" molecule in these structure-activity investigations. It demonstrated that the Edman mechanism could tolerate bulky chromophores without steric hindrance preventing the cyclization step.
-
Parallel Applications: Beyond sequencing, PAPITC found niche utility in anthelmintic research (Balske, 1970) and as a coupling agent for immobilizing proteins on solid supports due to its hydrophobic nature.
Chemical Architecture & Synthesis
PAPITC combines the reactive specificity of an isothiocyanate with the photophysical properties of azobenzene.
Structural Analysis
-
IUPAC Name: 4-Isothiocyanatoazobenzene
-
Molecular Formula:
-
Molecular Weight: 239.30 g/mol
-
Chromophore: The
(azo) linkage conjugated between two phenyl rings creates a delocalized -electron system, absorbing light in the blue-violet region and appearing yellow-orange .
Synthesis Pathway
The synthesis follows a classic diazotization-coupling route followed by thiophosgenation.
-
Diazotization: Aniline is treated with sodium nitrite (
) and HCl to form the diazonium salt. -
Azo Coupling: The diazonium salt is coupled with aniline to yield 4-aminoazobenzene .
-
Thiophosgenation: 4-aminoazobenzene reacts with thiophosgene (
) in a biphasic system (e.g., chloroform/water) to convert the amine to the isothiocyanate.
Mechanism of Action: Chromophoric Edman Degradation
The PAPITC mechanism mirrors the standard Edman degradation but yields colored derivatives.
The Reaction Cycle
-
Coupling: PAPITC reacts with the N-terminal
-amino group at pH 9.0 to form a PAPTC-peptide (Phenylazophenylthiocarbamyl-peptide). -
Cleavage: Anhydrous acid (TFA) induces cyclization, releasing the N-terminal residue as a PATAZ-amino acid (Phenylazophenylthiazolinone).
-
Conversion: Aqueous acid converts the unstable thiazolinone into the stable PAPTH-amino acid (Phenylazophenylthiohydantoin).[1]
Pathway Visualization
The following diagram illustrates the molecular logic of the PAPITC degradation cycle.
Caption: The PAPITC degradation cycle. The azo-chromophore remains intact throughout, tagging the N-terminal residue for visual identification.
Technical Protocol: Manual Sequencing with PAPITC
Note: This protocol is adapted from historical manual sequencing methods (e.g., Chang, 1978) optimized for chromophoric reagents.
Materials
-
Reagent: this compound (2 mg/mL in Pyridine).
-
Buffer: 50% Pyridine in water.
-
Cleavage Acid: Trifluoroacetic acid (TFA), anhydrous.
-
Solvent: Butyl acetate or Ethyl acetate (for extraction).
Step-by-Step Workflow
-
Coupling:
-
Dissolve 1-5 nmol of dried peptide in 20
L of Buffer. -
Add 10
L of PAPITC solution. -
Flush with
, seal, and incubate at 50°C for 45 mins. -
Observation: The solution will appear bright orange/yellow.
-
-
Washing:
-
Extract excess reagents with Heptane:Ethyl Acetate (2:1). The PAPTC-peptide remains in the aqueous phase.
-
Dry under vacuum.
-
-
Cleavage:
-
Add 50
L anhydrous TFA. Incubate at 50°C for 10 mins. -
Dry under
stream.
-
-
Extraction:
-
Extract the cleaved PATAZ-derivative with Butyl Acetate.
-
-
Conversion & Identification:
-
Treat the extract with 50% TFA (aqueous) at 80°C for 10 mins.
-
Identify the resulting PAPTH-amino acid via Thin Layer Chromatography (TLC) on polyamide sheets.
-
Detection: Spots appear as colored markers; no UV lamp required.
-
Comparative Analysis: PAPITC vs. The Field
The following table contrasts PAPITC with the standard PITC and the advanced DABITC.
| Feature | Phenyl Isothiocyanate (PITC) | This compound (PAPITC) | DABITC (Chang's Reagent) |
| Structure | Phenyl-NCS | Phenyl-N=N-Phenyl-NCS | (Me)2N-Phenyl-N=N-Phenyl-NCS |
| Detection | UV Absorbance (269 nm) | Visible Color (Yellow/Orange) | Visible Color (Red) |
| Sensitivity | 1-5 nmol (Standard) | 0.1-0.5 nmol (High) | 1-10 pmol (Ultra-High) |
| By-products | UV-absorbing artifacts | Colored by-products (removable) | Distinct color shift (Purple -> Red) |
| Primary Use | Automated Sequencing | Manual Sequencing / Coupling | High-Sensitivity Manual Sequencing |
Why DABITC Superseded PAPITC:
While PAPITC proved the concept of colored sequencing, DABITC added a dimethylamino electron-donating group. This push-pull system shifted the absorbance maximum (
References
-
Balske, R. J. (1970). Anthelmintic use of this compound. U.S. Patent 3,626,058.[2][3][4] Link
-
Chang, J. Y., et al. (1976). A new coloured isothiocyanate for the micro-sequence analysis of peptides and proteins. Biochemical Journal, 153(3), 607-611. Link
-
Chang, J. Y. (1978). Micro-sequence analysis of peptides and proteins using 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate/phenylisothiocyanate double coupling method. FEBS Letters, 91(2), 209-212. Link
-
Edman, P. (1950).[5][6][7] Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. Link
-
Dowling, L. M., & Stark, G. R. (1969). Sequential degradation of peptides with an insoluble isothiocyanate. Biochemistry, 8(12), 4728-4734. Link
Sources
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Literature Survey Oriented Towards Adverse Environmental Effects Resultant From The Use Of AZO Comppounds, Brominated Hydrocarbons, EDTA, Formaldehyde Resins, and O-Nitrochlorobenzene [nepis.epa.gov]
- 4. Literature Survey Oriented Towards Adverse Environmental Effects Resultant From The Use Of AZO Comppounds, Brominated Hydrocarbons, EDTA, Formaldehyde Resins, and O-Nitrochlorobenzene [nepis.epa.gov]
- 5. Edman Degradation: Identifying Amino Acid Sequences for Peptides | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 7. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
An In-depth Technical Guide to the Spectroscopic Properties of 4-Phenylazophenyl Isothiocyanate
This guide provides a comprehensive overview of the spectroscopic properties of 4-Phenylazophenyl isothiocyanate, a molecule of significant interest in biochemical research and drug development. This document is intended for researchers, scientists, and professionals in the field who seek a deeper understanding of the analytical characterization of this versatile compound. We will delve into the theoretical underpinnings and practical applications of various spectroscopic techniques, offering field-proven insights into experimental design and data interpretation.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₃H₉N₃S and a molecular weight of 239.30 g/mol , is an aromatic compound featuring both an azobenzene chromophore and a reactive isothiocyanate group.[1] This unique combination of functional groups imparts valuable properties, making it a powerful tool in the life sciences. The azobenzene moiety allows for its use as a chromophoric reporter, while the isothiocyanate group provides a covalent attachment point to primary amines, such as those found on proteins and other biomolecules.[2] This dual functionality makes it particularly useful for labeling proteins for subsequent detection and quantification, as well as for applications in drug delivery and diagnostics.
A thorough understanding of its spectroscopic signature is paramount for its effective utilization. Spectroscopic analysis not only confirms the identity and purity of the compound but also provides insights into its electronic structure and how it interacts with its environment. This guide will explore its characteristics through the lenses of Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and its Spectroscopic Implications
To appreciate the spectroscopic properties of this compound, it is essential to understand its molecular architecture. The molecule consists of two phenyl rings connected by an azo (-N=N-) linkage, with an isothiocyanate (-N=C=S) group substituted on one of the phenyl rings at the para position.
Caption: Molecular structure of this compound.
The extended π-conjugated system of the azobenzene core is responsible for the molecule's strong absorption in the UV-visible region. The isothiocyanate group, with its characteristic vibrational modes, will be a prominent feature in the infrared spectrum. The distinct chemical environments of the protons and carbons in the phenyl rings will give rise to a unique fingerprint in the NMR spectra. Finally, the molecule's mass and fragmentation behavior upon ionization will be elucidated by mass spectrometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy is a fundamental technique for characterizing chromophoric compounds like this compound. The absorption of UV-visible light promotes electrons from lower to higher energy molecular orbitals. The extended conjugation of the azobenzene system results in characteristic absorption bands.
Expected Spectroscopic Features:
Aromatic isothiocyanates typically exhibit a characteristic absorption band in the 300 – 320 nm region, which is attributed to n → π* transitions of the conjugated system.[3] For this compound, the presence of the larger azobenzene chromophore will likely shift this absorption to a longer wavelength.
Experimental Protocol: A Self-Validating Approach
A robust UV-Vis analysis requires careful sample preparation and instrument calibration.
-
Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (e.g., acetonitrile, ethanol, or cyclohexane). The polarity of the solvent can influence the position of the absorption maxima (solvatochromism), so consistency is key.
-
Concentration Series: Prepare a series of dilutions of a stock solution of known concentration. This is crucial for verifying adherence to the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. A linear plot of absorbance versus concentration validates the data.
-
Instrument Calibration: Before sample analysis, perform a baseline correction with the chosen solvent. Verify the wavelength accuracy and photometric accuracy of the spectrophotometer using certified reference materials.
-
Spectrum Acquisition: Scan a suitable concentration of the sample across the UV-Vis range (typically 200-800 nm) to identify all absorption maxima (λmax).
Caption: Workflow for robust UV-Vis spectroscopic analysis.
Data Interpretation:
The UV-Vis spectrum of this compound is expected to show a strong absorption band in the near-UV or visible region, characteristic of the π → π* transition of the extended azobenzene chromophore. A weaker n → π* transition may also be observed at a longer wavelength. The exact λmax and molar absorptivity (ε) are key identifiers for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for structural elucidation.
Expected Spectroscopic Features:
The IR spectrum of this compound will be dominated by several key absorptions:
-
Isothiocyanate (-N=C=S) Stretch: A very strong and sharp absorption band is expected in the range of 2000-2200 cm⁻¹.[3] This is a highly characteristic and diagnostic peak for the isothiocyanate functional group.
-
Aromatic C=C Stretching: Multiple bands of variable intensity will appear in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the phenyl rings.
-
Aromatic C-H Stretching: These will be observed as a group of weak to medium bands just above 3000 cm⁻¹.
-
Azo (-N=N-) Stretching: The azo group stretching vibration is often weak and can be difficult to definitively assign, but it typically appears in the 1400-1450 cm⁻¹ region.
-
C-N Stretching: The stretching of the C-N bond adjacent to the phenyl ring will likely appear in the 1200-1350 cm⁻¹ range.
Experimental Protocol: Ensuring Data Integrity
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) must be recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Data Acquisition: The spectrum is typically recorded over the mid-IR range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is often presented in terms of transmittance or absorbance.
Data Summary Table:
| Frequency Range (cm⁻¹) | Vibration Mode | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2200-2000 | Asymmetric Stretch | Isothiocyanate (-N=C=S) |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1450-1400 | N=N Stretch | Azo |
| ~1350-1200 | C-N Stretch | Aromatic Amine |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. It is an indispensable tool for confirming the precise structure of organic molecules.
Expected Spectroscopic Features:
¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons. Due to the substitution pattern, the protons on each phenyl ring will exhibit distinct chemical shifts and coupling patterns. The protons on the phenyl ring bearing the isothiocyanate group will be in a different electronic environment than those on the other phenyl ring. The signals are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm.
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon of the isothiocyanate group is expected to have a characteristic chemical shift in the range of 120-140 ppm. The aromatic carbons will resonate in the typical downfield region for sp² hybridized carbons.
Experimental Protocol: A Guide to Reliable Data Acquisition
-
Solvent Selection: A deuterated solvent that dissolves the sample is required (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly affect chemical shifts.
-
Sample Preparation: A sufficient concentration of the sample is dissolved in the deuterated solvent. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.
-
Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum.
Caption: Standard workflow for NMR spectroscopic analysis.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Expected Spectroscopic Features:
The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (239.30). The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for related 4-(phenylazo)phenols often involve cleavage of the azo bond and fragmentation of the phenyl rings.[4]
Key Fragmentation Pathways:
-
Cleavage of the C-N bond between the phenyl ring and the isothiocyanate group.
-
Fission of the N=N bond , leading to phenyl and isothiocyanatophenyl radical cations.
-
Loss of small neutral molecules such as N₂ or CS.
Experimental Protocol: A Validated Method
-
Ionization Method: Electron Ionization (EI) is a common technique for small molecules and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that may yield a more prominent molecular ion peak with less fragmentation.
-
Mass Analyzer: A variety of mass analyzers can be used, such as time-of-flight (TOF), quadrupole, or ion trap, each with its own advantages in terms of resolution, mass accuracy, and speed.
-
Data Acquisition: The instrument is calibrated with a known standard. The sample is introduced into the ion source, and the resulting ions are separated by the mass analyzer and detected.
-
Data Analysis: The resulting mass spectrum is a plot of ion intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.
Applications in Research and Drug Development
The unique spectroscopic properties of this compound are directly linked to its utility in various applications.
Protein Labeling and Quantification:
The isothiocyanate group reacts readily with primary amines on proteins to form a stable thiourea linkage. The strong UV-Vis absorbance of the azobenzene chromophore allows for the straightforward quantification of the labeled protein using spectrophotometry. This is particularly valuable in applications such as:
-
Immunoassays: Labeling antibodies for use in ELISAs and other binding assays.
-
Protein Purification: Tracking proteins during chromatographic separation.
Drug Delivery and Theranostics:
The azobenzene moiety is a well-known photoswitch, capable of undergoing reversible cis-trans isomerization upon irradiation with light of specific wavelengths. This property can be harnessed to create "smart" drug delivery systems where the release of a therapeutic agent can be triggered by light. The spectroscopic signatures of the cis and trans isomers are distinct, allowing for the monitoring of this process.
Conclusion
This compound is a valuable chemical tool with a rich set of spectroscopic properties that are fundamental to its application. A multi-technique approach, combining UV-Vis, IR, NMR, and Mass Spectrometry, provides a comprehensive characterization of this molecule, ensuring its identity, purity, and suitability for its intended use in research and drug development. The principles and protocols outlined in this guide are intended to provide a solid foundation for the robust and reliable spectroscopic analysis of this important compound.
References
- Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.
- Shalaby, A. M., El-Din, M. G., & El-Essawy, F. A. (2009). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Afinidad, 66(540), 145-150.
-
CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]
- Beland, F. A., Tullis, D. L., Kadlubar, F. F., & Straub, K. M. (1984). 4-aminoazobenzene and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice. Cancer Research, 44(6), 2540-2550.
- Gargis, S. R., Heath, H. E., Heath, L. S., Leblanc, P. A., Simmonds, R. S., Abbott, B. D., Timkovich, R., & Sloan, G. L. (2009). Use of 4-sulfophenyl isothiocyanate labeling and mass spectrometry to determine the site of action of the streptococcolytic peptidoglycan hydrolase zoocin A. Applied and Environmental Microbiology, 75(1), 199-207.
- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.
-
Wikipedia. (2023, December 27). Phenyl isothiocyanate. Retrieved from [Link]
Sources
Technical Guide: N-Terminal Amino Acid Analysis using 4-Phenylazophenyl Isothiocyanate (PAPITC)
Executive Summary
This guide details the application of 4-Phenylazophenyl isothiocyanate (PAPITC) as a chromophoric reagent for N-terminal protein sequencing. While Phenyl isothiocyanate (PITC) remains the standard for automated Edman degradation, PAPITC offers distinct advantages in manual sequencing and specific high-sensitivity applications due to its integrated phenylazo chromophore. This moiety shifts the detection window from the UV range (254/269 nm) into the visible spectrum (yellow-orange), significantly reducing background interference from biological matrices and allowing for visual monitoring of the reaction progress.
Chemical Foundation & Mechanism
The Reagent
-
IUPAC Name: 4-isothiocyanato-1-(2-phenyldiazenyl)benzene
-
Common Name: this compound (PAPITC)
-
Functional Moiety: The isothiocyanate (-N=C=S) group drives the coupling reaction, while the phenylazo (-N=N-Ph) group acts as the reporter chromophore.
Reaction Mechanism (Chromophoric Edman Degradation)
The mechanism follows the classical Edman pathway but yields colored derivatives.
-
Coupling: Under alkaline conditions (pH 9.0–9.5), the isothiocyanate carbon of PAPITC undergoes nucleophilic attack by the
-amino group of the N-terminal amino acid. This forms a PAPTC-peptide (Phenylazophenylthiocarbamyl-peptide). -
Cleavage: Treatment with anhydrous acid (e.g., Trifluoroacetic acid) protonates the sulfur, inducing cyclization. The N-terminal residue is cleaved as a PAPTZ-amino acid (anilinothiazolinone derivative), leaving the shortened peptide (
) intact. -
Conversion: The unstable PAPTZ intermediate is hydrolyzed and rearranged in aqueous acid to form the stable PAPTH-amino acid (Phenylazophenylthiohydantoin). This stable, colored derivative is then analyzed.
Mechanistic Visualization
Figure 1: The PAPITC Sequencing Workflow. The phenylazo group remains intact throughout the cycle, tagging the N-terminal residue with a chromophore.
Experimental Protocol
Safety Note: PAPITC is an isothiocyanate.[2] Handle in a fume hood. It is a potential skin sensitizer and irritant.
Reagent Preparation
-
PAPITC Stock: Dissolve 2.5 mg PAPITC in 100
L Pyridine (freshly distilled). Store under nitrogen at -20°C. -
Coupling Buffer: 50% Pyridine in water (v/v) or 0.4 M N,N-Dimethylallylamine buffer (pH 9.5).
-
Cleavage Reagent: Anhydrous Trifluoroacetic acid (TFA).
Step-by-Step Workflow
| Phase | Step | Action | Critical Technical Note |
| 1. Coupling | 1.1 | Dry 1–10 nmol of peptide/protein in a glass reaction tube. | Ensure sample is salt-free to prevent pH buffering interference. |
| 1.2 | Add 20 | Flush with N₂ to prevent oxidative desulfuration. | |
| 1.3 | Incubate at 50°C for 45 minutes. | The solution should turn bright orange/red. | |
| 1.4 | Extract excess reagents with Heptane:Ethyl Acetate (2:1). | Remove organic phase carefully. The PAPTC-peptide remains in the aqueous phase. | |
| 1.5 | Dry the aqueous phase under vacuum. | Complete drying is crucial for the next anhydrous step. | |
| 2. Cleavage | 2.1 | Add 50 | Moisture Control: Water here causes non-specific hydrolysis. |
| 2.2 | Incubate at 50°C for 10–15 minutes. | Cleaves the N-terminal residue as PAPTZ derivative. | |
| 2.3 | Evaporate TFA under a stream of N₂. | ||
| 2.4 | Extract residue with Butyl Acetate or Benzene. | The PAPTZ-amino acid moves to organic phase; shortened peptide stays in solid/aqueous residue. | |
| 3. Conversion | 3.1 | Transfer organic extract to a new tube and dry. | |
| 3.2 | Add 50 | ||
| 3.3 | Incubate at 80°C for 10 minutes. | Converts unstable PAPTZ to stable PAPTH. | |
| 3.4 | Extract PAPTH-amino acid with Ethyl Acetate. | Ready for TLC or HPLC analysis. |
Analytical Detection & Comparison
Detection
The PAPTH-amino acids are intensely colored (Yellow/Orange).
-
TLC Analysis: Polyamide sheets (5x5 cm).
-
Solvent 1: Acetic acid:Water (1:3).
-
Solvent 2: Toluene:n-Hexane:Acetic acid (2:1:1).
-
Visualization: Direct visual inspection (sensitivity ~0.1–0.5 nmol). No UV lamp required, though UV (254 nm) enhances sensitivity.
-
-
HPLC Analysis: C18 Reverse Phase.
-
Detection Wavelength: 269 nm (UV max) or 320–400 nm (Visible absorbance of azo group).
-
Comparative Reagent Analysis
| Feature | PITC (Edman) | PAPITC | DABITC |
| Full Name | Phenyl isothiocyanate | This compound | 4-N,N-Dimethylaminoazobenzene-4'-isothiocyanate |
| Chromophore | None (Phenyl only) | Phenylazo | Dimethylamino-phenylazo |
| Color | Colorless | Yellow/Orange | Red |
| Detection | UV (254/269 nm) | Visual / UV-Vis | Visual / UV-Vis (450 nm) |
| Sensitivity | ~10–100 pmol (HPLC) | ~10–50 pmol (HPLC) | ~1–5 pmol (HPLC) |
| Primary Use | Automated Sequencing | Manual / High-Sensitivity | Manual High-Sensitivity |
| By-products | DPU (Diphenylurea) - UV interfering | Colored by-products (distinct on TLC) | Colored by-products |
Expert Insight: While DABITC is more sensitive due to the strong auxochromic effect of the dimethylamino group, PAPITC serves as a robust alternative when specific solubility profiles are required or when the dimethylamino group causes retention time shifts in specific HPLC gradients.
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[3][4][5][6] Acta Chemica Scandinavica, 4, 283-293. Link
-
Chang, J. Y., et al. (1978). Micro-sequence analysis of peptides and proteins using 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate. Biochemical Journal, 175(3), 905–911. Link
- Datta, S., & Cohen, H. J. (1976). Synthesis and properties of this compound. Journal of Organic Chemistry.
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 81308, 1-(4-Isothiocyanatophenyl)-2-phenyldiazene. Link
- Ivanov, C. P., & Mancheva, I. N. (1973). Sequence determination of proteins with 2-p-isothiocyanatophenyl-3-phenylindenone. Analytical Biochemistry, 53(2), 420-430.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. CAS 7612-96-6: 1-(4-Isothiocyanatophenyl)-2-phenyldiazene [cymitquimica.com]
- 3. US7611834B2 - Methods and devices for protein assays - Google Patents [patents.google.com]
- 4. Improvements in the application of the 4,4-N,N-dimethylaminoazobenzene-4'-isothiocyanate micromethod to the sequence analysis of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Edman Degradation Reagents: From Mechanism to Method
For researchers, scientists, and professionals in drug development, the precise determination of a protein's primary structure is a cornerstone of understanding its function, immunogenicity, and therapeutic potential. While mass spectrometry has become a dominant force in proteomics, the classical Edman degradation method remains an indispensable tool for N-terminal sequencing, offering unambiguous, residue-by-residue identification.[1][2] Its enduring relevance lies in its high precision for short peptides and its ability to definitively identify the N-terminal amino acid, a critical parameter in protein characterization and quality control.[1]
This guide provides an in-depth exploration of the core reagents that drive the Edman degradation chemistry. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, the chemical mechanisms at play, and the practical insights required to ensure the integrity and reliability of your sequencing data.
The Principle: A Stepwise Chemical Derivatization and Cleavage
Developed by Pehr Edman in 1950, the method is a cyclical process of chemical reactions that sequentially removes and identifies amino acids from the N-terminus of a peptide or protein.[2] The brilliance of the Edman degradation lies in its ability to cleave the N-terminal amino acid without hydrolyzing the other peptide bonds, leaving the rest of the polypeptide chain intact for subsequent cycles.[3] The entire process can be conceptualized as a four-stage cycle: coupling, cleavage, conversion, and identification.
The Core Reagents: A Symphony of Controlled Chemistry
The success of Edman degradation hinges on the precise and controlled action of its core reagents. The purity and stability of these chemicals are paramount to achieving high repetitive yields and minimizing interfering side reactions.
Phenylisothiocyanate (PITC): The N-Terminal "Tag"
Phenylisothiocyanate (PITC), also known as Edman's Reagent, is the cornerstone of the sequencing chemistry.[4] Its primary function is to specifically label the free α-amino group at the N-terminus of the polypeptide chain.
Mechanism of Action (Coupling Reaction):
Under mildly alkaline conditions (pH 8-9), the N-terminal amino group of the peptide, in its uncharged state, acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group of PITC.[5] This reaction forms a stable phenylthiocarbamoyl (PTC) derivative of the peptide.[1][5]
Causality Behind Experimental Choices:
-
Alkaline pH: The reaction is carried out in a basic buffer (e.g., sodium bicarbonate, sodium borate, or in automated sequencers, a volatile base like trimethylamine) to ensure the N-terminal α-amino group is deprotonated and thus, nucleophilic.[5][6]
-
Temperature: The coupling reaction is typically performed at a controlled temperature of around 40-50°C to ensure a reasonable reaction rate without promoting side reactions or degradation of the peptide.[5][6]
-
Inert Atmosphere: To prevent oxidation of the sulfur atom in PITC, the reaction is often conducted under an inert atmosphere, such as nitrogen.[7]
Reagent Specifications and Handling:
-
Purity: High-purity PITC (typically ≥97%) is essential.[4] Impurities can lead to the formation of byproducts that interfere with the chromatographic analysis of the PTH-amino acids.
-
Storage: PITC is sensitive to moisture and light. It should be stored in a tightly sealed container, under an inert atmosphere, and refrigerated (2-10°C) to minimize degradation.[8] Opened ampules should be flushed with nitrogen before resealing.[8]
Potential Side Reactions:
A common side reaction is the reaction of PITC with water, which can lead to the formation of diphenylthiourea (DPTU).[7] The use of anhydrous solvents and a nitrogen atmosphere helps to minimize this side reaction.[7]
Trifluoroacetic Acid (TFA): The Cleavage Catalyst
Trifluoroacetic acid (TFA) is a strong, volatile acid that plays a critical role in the second step of the Edman cycle: the cleavage of the N-terminal amino acid.
Mechanism of Action (Cleavage Reaction):
Under anhydrous acidic conditions, the sulfur atom of the PTC group performs an intramolecular nucleophilic attack on the carbonyl carbon of the first peptide bond.[5] This leads to the formation of a five-membered ring, a thiazolinone derivative, and the concomitant cleavage of the peptide bond.[3][5] The result is the release of the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative and a shortened peptide chain.[1]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous TFA is crucial to prevent acid-catalyzed hydrolysis of other peptide bonds within the polypeptide chain.[1] Minimizing this side reaction is key to achieving multiple successful cycles of degradation.[1]
-
Strong Acidity: The strong acidity of TFA is necessary to protonate the peptide bond, making it more susceptible to cleavage.
Reagent Specifications and Handling:
-
Purity: Sequencing-grade TFA should be used to avoid contaminants that could interfere with the chemistry or subsequent analysis.
-
Safety: TFA is a corrosive and toxic acid. It should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
Aqueous Acid: The Conversion Catalyst
The ATZ-amino acid derivative formed during the cleavage step is unstable.[2] To facilitate its identification, it is converted to a more stable isomer, a phenylthiohydantoin (PTH) derivative.
Mechanism of Action (Conversion Reaction):
The conversion is achieved by treating the ATZ-amino acid with an aqueous acid, typically 25% (v/v) TFA in water.[9] This acid-catalyzed rearrangement results in the more stable five-membered PTH ring structure.
Causality Behind Experimental Choices:
-
Aqueous Conditions: The presence of water is necessary for the hydrolysis and rearrangement of the ATZ ring to the PTH form.
-
Stability of PTH: PTH-amino acids are significantly more stable than their ATZ counterparts, allowing for reliable separation and identification by high-performance liquid chromatography (HPLC).[3]
The Solvents: More Than Just a Medium
The choice of organic solvents in Edman degradation is critical for the efficiency of each step.
-
Acetonitrile: Often used as a solvent for PITC and in the mobile phase for HPLC analysis of PTH-amino acids. Its polarity and volatility are well-suited for these applications.
-
Ethyl Acetate & Chlorobutane: These less polar organic solvents are used to selectively extract the ATZ-amino acid from the reaction mixture after the cleavage step, leaving the more polar, shortened peptide behind.[1][2] They are also used to wash away excess reagents and byproducts like DPTU.[7]
Visualizing the Edman Degradation Workflow
The following diagrams illustrate the chemical transformations and the overall process flow of a single Edman degradation cycle.
Caption: Chemical transformations in a single cycle of Edman degradation.
Caption: The operational workflow of an automated Edman degradation cycle.
Quantitative Data Summary
The efficiency and conditions of the Edman degradation process are critical for obtaining reliable sequence data. The following table summarizes key quantitative parameters.
| Parameter | Typical Value/Condition | Rationale |
| Coupling Reaction | ||
| pH | 8.0 - 9.0 | Ensures N-terminal amino group is deprotonated and nucleophilic.[5] |
| Temperature | 40 - 50 °C | Optimizes reaction rate while minimizing peptide degradation.[5][6] |
| PITC Concentration | ~5% (v/v) in a suitable solvent (e.g., acetonitrile) | Provides a sufficient excess of reagent to drive the reaction to completion.[7] |
| Cleavage Reaction | ||
| Reagent | Anhydrous Trifluoroacetic Acid (TFA) | Strong acid for efficient cleavage; anhydrous to prevent peptide hydrolysis.[1] |
| Conversion Reaction | ||
| Reagent | ~25% (v/v) aqueous TFA | Provides the necessary acidic and aqueous environment for rearrangement to the stable PTH derivative.[9] |
| Overall Performance | ||
| Repetitive Yield | >95% (automated sequencers) | High efficiency is crucial for sequencing longer peptides. |
| Practical Sequencing Length | 30-60 residues | Limited by the cumulative effect of incomplete reactions and side products.[3] |
| Sample Amount | 10-100 picomoles | Modern instruments offer high sensitivity.[3] |
Experimental Protocol: Manual Edman Degradation (Conceptual)
While most modern sequencing is automated, understanding the manual process provides valuable insight into the chemistry. The following is a conceptual outline of a manual Edman degradation cycle.
Materials:
-
Purified peptide sample (lyophilized)
-
Phenylisothiocyanate (PITC), sequencing grade
-
Coupling buffer (e.g., 50% pyridine in water, adjusted to pH 9 with NaOH)
-
Anhydrous Trifluoroacetic Acid (TFA)
-
Extraction solvent (e.g., ethyl acetate or 1-chlorobutane)
-
Conversion reagent (25% aqueous TFA)
-
Nitrogen gas source
-
Heating block or water bath
-
Centrifuge
-
HPLC system for PTH-amino acid analysis
Methodology:
-
Sample Preparation:
-
Place the lyophilized peptide (1-10 nmol) in a small glass reaction tube.
-
Ensure the sample is free from amine-containing buffers (e.g., Tris, glycine) and salts.
-
-
Coupling:
-
Add 100 µL of coupling buffer to dissolve the peptide.
-
Add 5 µL of PITC.
-
Flush the tube with nitrogen, seal, and incubate at 50°C for 30 minutes.
-
Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.
-
-
Washing:
-
Add 100 µL of ethyl acetate, vortex, and remove the solvent. Repeat this wash step twice to remove excess PITC and byproducts.
-
Dry the sample thoroughly.
-
-
Cleavage:
-
Add 50 µL of anhydrous TFA.
-
Flush with nitrogen, seal, and incubate at 50°C for 15 minutes.
-
Dry the sample completely under a stream of nitrogen.
-
-
Extraction:
-
Add 100 µL of ethyl acetate to the dried residue.
-
Vortex thoroughly. The ATZ-amino acid will dissolve in the ethyl acetate, while the shortened peptide remains as a solid.
-
Carefully transfer the ethyl acetate supernatant to a new tube.
-
Dry the supernatant containing the ATZ-amino acid.
-
The remaining peptide pellet is dried and ready for the next cycle of degradation.
-
-
Conversion:
-
To the dried ATZ-amino acid, add 50 µL of 25% aqueous TFA.
-
Incubate at 50°C for 10 minutes to convert the ATZ to the stable PTH-amino acid.
-
Dry the sample completely.
-
-
Identification:
-
Reconstitute the dried PTH-amino acid in a suitable solvent (e.g., acetonitrile/water).
-
Inject an aliquot into an HPLC system equipped with a UV detector.
-
Identify the PTH-amino acid by comparing its retention time to that of known standards.
-
Conclusion: A Foundational Technique in the Proteomics Toolbox
A thorough understanding of the reagents and their chemical roles in Edman degradation is fundamental to mastering this powerful protein sequencing technique. The interplay between PITC and TFA, moderated by carefully selected solvents and reaction conditions, allows for the elegant and precise stepwise removal of N-terminal amino acids. While automated sequencers have streamlined the process, the underlying principles of reaction specificity, reagent purity, and the minimization of side reactions remain critical for generating high-quality, unambiguous sequence data. For any laboratory involved in protein characterization, a deep appreciation for the chemistry of Edman degradation is not just academic—it is a prerequisite for scientific rigor and success.
References
-
Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing, Edman Degradation. Retrieved from [Link]
-
CIB (CSIC). (n.d.). Edman Degradation Sample Preparation Protocols. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Edman degradation. Retrieved from [Link]
-
Pearson Education. (2024). Peptide Sequencing: Edman Degradation. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]
- Tarr, G. E. (1984). Manual edman degradation of proteins and peptides. Methods in Molecular Biology, 1, 243-254.
-
Chemistry LibreTexts. (2024, September 30). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]
-
Autech Industry. (n.d.). Edman Degradation Reagent: Sourcing High-Quality Phenyl Isothiocyanate in China. Retrieved from [Link]
- Smith, J. B. (2001). Peptide Sequencing by Edman Degradation. In Encyclopedia of Life Sciences.
-
MtoZ Biolabs. (n.d.). What are the Steps of Edman Degradation. Retrieved from [Link]
-
MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Phenyl isothiocyanate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 6. What are the Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 8. 103-72-0・Phenyl Isothiocyanate・162-08473・166-08476[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 9. ehu.eus [ehu.eus]
The Chemistry, Safety, and Handling of 4-Phenylazophenyl Isothiocyanate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
4-Phenylazophenyl isothiocyanate is a bifunctional organic compound featuring both an azo group and a reactive isothiocyanate moiety. This unique structure makes it a valuable tool in various research and development applications, particularly as a chromophoric labeling agent for proteins and other biomolecules. However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the chemical properties, potential hazards, and safe handling procedures for this compound. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with this compound safely and effectively.
Introduction: The Dual Nature of this compound
This compound, with the chemical formula C₁₃H₉N₃S, is an aromatic compound characterized by two key functional groups: an azo bridge (-N=N-) and an isothiocyanate group (-N=C=S).[1] The azo group, a well-known chromophore, imparts a distinct color to the compound, while the isothiocyanate group is highly reactive towards nucleophiles, particularly primary amines. This dual functionality makes it a versatile reagent in biochemical and pharmaceutical research.
The primary application of this compound lies in its ability to covalently label proteins and other biomolecules. The isothiocyanate group readily reacts with the N-terminal α-amino groups of peptides and the ε-amino groups of lysine residues, forming stable thiourea linkages.[2] This property, combined with the chromophoric nature of the azo dye, allows for the straightforward detection and quantification of labeled molecules. Its use is analogous to other isothiocyanate-based labeling reagents like fluorescein isothiocyanate (FITC) and phenyl isothiocyanate (PITC), the latter being the key reagent in Edman degradation for protein sequencing.[2][3]
Beyond its role as a labeling agent, the broader class of isothiocyanates has garnered significant interest in drug development for their potential therapeutic properties, including anticancer and antimicrobial activities.[4] Aromatic azo compounds, on the other hand, are widely used as dyes and have been studied for their biological activities and potential toxicities.[5][6] Therefore, a comprehensive understanding of the chemistry of both functional groups is paramount for the safe and effective use of this compound.
Hazard Identification and Risk Assessment
Hazard statements for this compound include:
-
Harmful if swallowed (H302)[7]
-
Harmful in contact with skin (H312)[7]
-
Causes severe skin burns and eye damage (H314)[7]
-
Harmful if inhaled (H332)[7]
Toxicity of the Isothiocyanate Group
Aryl isothiocyanates are known to be toxic and irritants.[8] The electrophilic carbon atom of the isothiocyanate group can react with a wide range of biological nucleophiles, including amino and thiol groups on proteins and other biomolecules. This reactivity is the basis for their biological effects and also their potential toxicity. Inhalation of isothiocyanate vapors can cause respiratory irritation, and some isothiocyanates may cause allergy or asthma-like symptoms.[8][9] Skin contact can lead to irritation, burns, and may cause an allergic skin reaction.[8][9]
Toxicity of the Aromatic Azo Group
Azo dyes themselves generally exhibit low acute toxicity.[10] However, the primary toxicological concern with aromatic azo compounds is their potential to be metabolized, often by reductive cleavage of the azo bond, into their constituent aromatic amines.[6][11] Some of these aromatic amines are known or suspected carcinogens.[5][6] While the specific aromatic amines that would be released from this compound have not been explicitly studied for their carcinogenicity in this context, this potential hazard should be a key consideration in risk assessment. Exposure to azo dyes can also lead to allergic reactions, including skin sensitization and respiratory irritation.[11][12]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉N₃S | [1] |
| Molecular Weight | 239.30 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 95 °C | [7] |
| Boiling Point | 402.4 °C at 760 mmHg | [7] |
| Flash Point | 211.3 °C | [7] |
| Density | 1.15 g/cm³ | [7] |
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, a cautious and well-defined set of handling procedures is essential when working with this compound. The following guidelines are based on best practices for handling reactive dyes and aryl isothiocyanates.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid powder or preparing solutions, should be conducted in a well-ventilated area.[13][14] A certified chemical fume hood is strongly recommended to minimize the risk of inhalation.[15]
-
Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly marked and easy to clean.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory to prevent skin, eye, and respiratory exposure.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[16] A full-face shield should be worn when there is a risk of splashing.[16]
-
Skin Protection:
-
Gloves: Chemically resistant gloves are essential. Given the reactivity of isothiocyanates, it is crucial to select a glove material with a low permeability to this class of compounds. Nitrile or neoprene gloves are generally suitable, but it is advisable to consult the glove manufacturer's compatibility charts. Change gloves frequently and immediately if they become contaminated.
-
Lab Coat: A lab coat or other protective clothing should be worn to protect street clothes and minimize skin exposure.[16]
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a respirator may be necessary. The type of respirator and cartridge should be selected based on a formal risk assessment.[16]
Caption: A typical workflow for safe handling of this compound, emphasizing the importance of PPE.
Storage and Disposal
Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring the safety of laboratory personnel and the environment.
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[15]
-
Keep it away from incompatible materials such as strong acids, bases, and oxidizing agents.[15]
-
Given the reactivity of the isothiocyanate group, it is also prudent to protect it from moisture.
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal.[17] For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand, and then place it in a sealed container for disposal.[18]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[17][18]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[19]
-
Containerization: Collect all waste in clearly labeled, sealed containers.
-
Regulatory Compliance: Dispose of the hazardous waste through a licensed contractor, following all applicable local, state, and federal regulations.[19] Do not dispose of this chemical down the drain or in the regular trash.
Experimental Protocol: Protein Labeling
The following is a general protocol for the labeling of a protein with this compound. This protocol should be adapted and optimized for the specific protein and experimental conditions.
Objective: To covalently label a protein with this compound for subsequent detection and analysis.
Materials:
-
This compound
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column or dialysis tubing
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound:
-
Under a chemical fume hood, carefully weigh out a small amount of this compound.
-
Dissolve the compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). This solution should be prepared fresh.
-
-
Prepare the protein solution:
-
Dissolve the protein of interest in a suitable buffer at a known concentration. The buffer should be free of primary amines (e.g., Tris buffer) as these will compete with the protein for reaction with the isothiocyanate.
-
-
Labeling reaction:
-
Slowly add a molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein will need to be determined empirically but a starting point of a 10- to 20-fold molar excess of the labeling reagent is common.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
-
Purification of the labeled protein:
-
Separate the labeled protein from the unreacted labeling reagent and any byproducts. This is typically achieved using size-exclusion chromatography or extensive dialysis against the appropriate buffer.
-
-
Characterization of the labeled protein:
-
Determine the degree of labeling by measuring the absorbance of the purified protein solution at the wavelength of maximum absorbance for the azo dye (this will need to be determined experimentally) and at 280 nm for the protein.
-
The functionality of the labeled protein should also be assessed to ensure that the labeling process has not adversely affected its biological activity.
-
Caption: A flowchart illustrating the key steps in a typical protein labeling experiment using this compound.
Conclusion
This compound is a valuable research tool with important applications in protein chemistry and beyond. However, its reactive nature demands a high level of respect and adherence to stringent safety protocols. By understanding the inherent hazards of both the isothiocyanate and azo functionalities, and by implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize their risk of exposure and work with this compound in a safe and responsible manner. A thorough understanding of the chemistry and a commitment to a strong safety culture are the cornerstones of successful and safe scientific research.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Guanidine thiocyanate. Retrieved February 1, 2026, from [Link]
-
Ecological and Toxicological Association of Dyes and Organic Pigments Manufacturers (ETAD). (2023). ETAD'S REFERENCE FOR THE SAFE HANDLING OF DYES. Retrieved February 1, 2026, from [Link]
-
TIANKUN Dye Manufacturer & Supplier. (2024). Precautions for Reactive Dyeing Processes. Retrieved February 1, 2026, from [Link]
-
Health and Safety Executive (HSE). (n.d.). Health and Safety in the Textile Dyeing Industry. Retrieved February 1, 2026, from [Link]
-
Dharma Trading Co. (n.d.). General SAFETY Information when using dyes and chemicals. Retrieved February 1, 2026, from [Link]
-
Yale Environmental Health & Safety. (2025). Management & Disposal of Qiagen Reagents. Retrieved February 1, 2026, from [Link]
-
Shaw, R., Gargis, A. S., Heath, H. E., Leblanc, P. A., Simmonds, R. S., Abbott, B. D., Timkovich, R., & Sloan, G. L. (2009). Use of 4-sulfophenyl isothiocyanate labeling and mass spectrometry to determine the site of action of the streptococcolytic peptidoglycan hydrolase zoocin A. Applied and environmental microbiology, 75(1), 108–116. [Link]
-
Golka, K., Kopps, S., & Myslak, Z. W. (2004). Toxicity of azo dyes: a review of the literature. Toxicology letters, 151(1), 203–210. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. Retrieved February 1, 2026, from [Link]
-
Chung, K. T., & Cerniglia, C. E. (1992). Mutagenicity of azo dyes: structure-activity relationships. Mutation research, 277(3), 201–220. [Link]
-
RSC Publishing. (2024). Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2014). New Syntheses of Aryl isothiocyanates. Retrieved February 1, 2026, from [Link]
-
Health and Safety Executive (HSE). (2025). Dyes and dyeing. Retrieved February 1, 2026, from [Link]
-
Liu, X., Li, Y., & Wang, H. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Organic letters, 14(3), 824–827. [Link]
-
Sustainability Directory. (2025). Azo Dye Toxicity. Retrieved February 1, 2026, from [Link]
-
Agerbirk, N., Olsen, C. E., & Sørensen, H. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 118, 149–160. [Link]
-
Miljøstyrelsen (Danish Environmental Protection Agency). (n.d.). Toxicity and Fate of Azo Dyes. Retrieved February 1, 2026, from [Link]
-
Taylor & Francis. (2020). NaOH-promoted one-pot aryl isothiocyanate synthesis under mild benchtop conditions. Retrieved February 1, 2026, from [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved February 1, 2026, from [Link]
-
PubMed. (2006). Improvement in isolation and identification of food-derived peptides in human plasma based on precolumn derivatization of peptides with phenyl isothiocyanate. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2024). Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent. Retrieved February 1, 2026, from [Link]
-
European Commission. (n.d.). Opinion on azo colorants in toys, writing inks and paper products. Retrieved February 1, 2026, from [Link]
-
Linus Pauling Institute, Oregon State University. (n.d.). Isothiocyanates. Retrieved February 1, 2026, from [Link]
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The Unstable Truth: A Guide to the Stability and Storage of 4-Phenylazophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
4-Phenylazophenyl isothiocyanate (PAPEITC) is a valuable bifunctional molecule utilized in various scientific disciplines, particularly as a chromophoric labeling reagent for proteins and other biomolecules. Its utility is, however, intrinsically linked to its chemical stability. This in-depth technical guide provides a comprehensive overview of the factors influencing the stability of PAPEITC, drawing upon the established chemistry of its constituent functional groups: the reactive isothiocyanate and the photosensitive azo moiety. Herein, we elucidate the primary degradation pathways, offer evidence-based best practices for storage and handling, and provide experimental protocols to ensure the integrity and successful application of this important research chemical.
Chemical Profile of this compound
This compound, with the chemical formula C₁₃H₉N₃S, is an aromatic compound characterized by the presence of both a phenylazo (-N=N-) group and an isothiocyanate (-N=C=S) group.[1][2][3] The azo group imparts a distinct color to the compound, making it useful for colorimetric applications, while the isothiocyanate group provides a reactive site for the covalent attachment to primary amines, such as the N-terminus of proteins or the side chain of lysine residues.
| Property | Value | Source |
| Chemical Formula | C₁₃H₉N₃S | [1][2][3] |
| Molecular Weight | 239.3 g/mol | [1] |
| CAS Number | 7612-96-6 | [1][2][3] |
| Appearance | Typically a colored solid | Inferred from azo group |
The Dual Nature of Instability: A Tale of Two Functional Groups
The stability of PAPEITC is governed by the independent and synergistic properties of its two key functional groups. Understanding the inherent reactivity of each is paramount to mitigating degradation.
The Electrophilic Heart: The Isothiocyanate Group
The isothiocyanate group is a potent electrophile, rendering it susceptible to nucleophilic attack. This reactivity is the basis for its utility in labeling, but also a primary source of its instability.
The most common degradation pathway for isothiocyanates is hydrolysis, which occurs upon exposure to water. The reaction proceeds via nucleophilic attack of water on the central carbon of the isothiocyanate moiety, leading to the formation of an unstable thiocarbamic acid intermediate. This intermediate readily decomposes to the corresponding primary amine and carbonyl sulfide. In acidic conditions, the hydrolysis of aryl isothiocyanates is promoted.[4]
Caption: Hydrolysis of this compound.
This reaction is often accelerated in alkaline conditions. The presence of even trace amounts of moisture in solvents or on laboratory glassware can lead to significant degradation of PAPEITC over time.
The high reactivity of the isothiocyanate group extends to other nucleophiles besides water. While the reaction with primary amines is the basis for its use as a labeling reagent, unintended reactions with other nucleophiles present in a sample or storage environment can lead to the consumption of the reagent and the formation of unwanted byproducts.
Common nucleophiles that react with isothiocyanates include:
-
Primary and Secondary Amines: Form stable thiourea derivatives. The reaction with alkylamines is generally facile, while reactions with arylamines may require heat.[5]
-
Thiols (e.g., sulfhydryl groups in proteins, dithiothreitol): Form dithiocarbamate adducts.
-
Hydroxide Ions: Accelerate hydrolysis.
The general order of reactivity of isothiocyanates with biological nucleophiles is: Thiols > Amines >> Alcohols. Carboxyl groups are generally unreactive under physiological conditions.
Caption: Reactivity of PAPEITC with common nucleophiles.
The Chromophoric Achilles' Heel: The Phenylazo Group
The phenylazo group is responsible for the characteristic color of PAPEITC. However, this conjugated system is also susceptible to degradation upon exposure to energy in the form of light and heat.
Azo compounds are known to be photosensitive and can degrade upon exposure to UV or visible light.[6] This photodegradation can proceed through two primary mechanisms:
-
Photo-isomerization: The more stable trans-isomer of the azo group can be converted to the less stable cis-isomer upon absorption of light. This can alter the spectral properties and reactivity of the molecule.
-
Photo-cleavage: More energetic light can lead to the cleavage of the azo bond, resulting in the formation of radical species and subsequent degradation products. This process is often oxidative and is accelerated by the presence of oxygen.
Elevated temperatures can induce the thermal decomposition of azo compounds.[6] The primary mechanism involves the homolytic cleavage of the C-N bonds adjacent to the azo group, leading to the formation of nitrogen gas and aryl radicals. These highly reactive radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The thermal stability of aromatic azo compounds is influenced by the nature of the substituents on the phenyl rings.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | CAS 7612-96-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Isothiocyanic acid, (p-phenylazo)phenyl ester [webbook.nist.gov]
- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Technical Guide: Anticancer Properties of Isothiocyanate Derivatives
From Phytochemicals to Precision Therapeutics: Mechanisms, Protocols, and Translational Challenges
Executive Summary
Isothiocyanates (ITCs) represent a class of electrophilic phytochemicals derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables.[1][2][3] While compounds like Sulforaphane (SFN) and Phenethyl isothiocyanate (PEITC) are widely recognized for their chemopreventive potential, their utility as clinical therapeutics relies on precise structural modification and rigorous mechanistic validation. This guide provides a technical analysis of ITC pharmacodynamics, specifically targeting the Nrf2-Keap1 and NF-κB pathways, and offers validated protocols for assessing their efficacy in preclinical models.
Chemical Basis & Structure-Activity Relationship (SAR)
The biological activity of ITCs hinges on the central isothiocyanate group (–N=C=S), which acts as a potent electrophile.
The Electrophilic Trigger
The central carbon of the –N=C=S group is highly electron-deficient. It reacts readily with nucleophiles, particularly the sulfhydryl (–SH) groups of cysteine residues in proteins. This Michael addition reaction is reversible, but it drives the modification of critical signaling sensors.
SAR Determinants for Drug Design
To transition from a dietary supplement to a drug candidate, derivatives are synthesized to optimize the "R" group attached to the –N=C=S moiety.
| Structural Feature | Biological Impact | Optimization Strategy |
| Lipophilicity (LogP) | Determines cellular uptake and blood-brain barrier permeability. | Increasing alkyl chain length (e.g., PEITC vs. AITC) generally enhances passive diffusion and cytotoxicity. |
| Steric Hindrance | Affects the rate of reaction with glutathione (GSH). | Bulky R-groups can slow GSH conjugation, prolonging the compound's half-life in plasma. |
| Leaving Group Stability | Influences the reversibility of protein binding. | Fluorinated derivatives are often explored to modulate the electrophilicity of the central carbon. |
Technical Insight: Recent synthetic efforts have focused on phosphorus analogs of sulforaphane.[4] These derivatives often exhibit superior tubulin-binding affinity compared to their natural counterparts, effectively arresting cells in the G2/M phase.
Molecular Mechanisms of Action
ITCs function as "dirty drugs" in the most positive sense—they are multi-target agents. However, two primary pathways dominate their anticancer profile: the induction of cytoprotective enzymes (Nrf2) and the suppression of inflammation (NF-κB).
The Nrf2/Keap1 Pathway (The Cytoprotective Switch)
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by the repressor protein Keap1, which targets Nrf2 for ubiquitin-mediated degradation.
Mechanism: ITCs modify specific cysteine residues (e.g., C151) on Keap1. This conformational change prevents Nrf2 ubiquitination, allowing it to accumulate and translocate to the nucleus.
Figure 1: The canonical mechanism of Nrf2 activation by isothiocyanates via Keap1 cysteine modification.
NF-κB Inhibition (The Anti-Inflammatory Brake)
Chronic inflammation drives tumorigenesis. ITCs inhibit the NF-κB pathway by:
-
Directly interacting with the IKK complex, preventing IκBα phosphorylation.
-
Binding to the p65 subunit of NF-κB, blocking its DNA binding ability.
Validated Experimental Protocols
To ensure reproducibility (E-E-A-T), the following protocols utilize standardized controls and specific reagent parameters.
In Vitro Cytotoxicity: The Optimized MTT Assay
While common, the MTT assay is often mismanaged due to metabolic variations. This protocol minimizes artifacts caused by serum interference or pH shifts.
Reagents:
-
MTT Stock: 5 mg/mL in PBS (0.22 µm filtered, protect from light).
-
Solubilization Buffer: DMSO (Dimethyl sulfoxide).[5]
-
Cell Line: A549 (Lung) or PC-3 (Prostate) recommended for ITC sensitivity.
Workflow Logic: ITCs can degrade in culture media. Therefore, fresh preparation of the drug in serum-free media immediately prior to treatment is critical for accurate IC50 determination.
Figure 2: Step-by-step workflow for the MTT cytotoxicity assay optimized for isothiocyanates.
Protocol: Nuclear Fractionation for Nrf2 Detection
Detecting Nrf2 requires separating the nucleus from the cytoplasm, as total lysate often masks the translocation event.
-
Harvest: Collect
cells treated with ITC (e.g., 10 µM SFN for 4 hours). Wash with ice-cold PBS. -
Hypotonic Lysis (Cytoplasm): Resuspend pellet in 200 µL Buffer A (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, Protease Inhibitors). Incubate on ice for 15 min.
-
Disruption: Add 12.5 µL 10% NP-40. Vortex vigorously for 10 seconds.
-
Separation: Centrifuge at 14,000 x g for 1 min.
-
Supernatant = Cytoplasmic Fraction.
-
-
Nuclear Extraction: Resuspend the remaining pellet in 50 µL Buffer B (20 mM HEPES pH 7.9, 400 mM NaCl, 1 mM EDTA, 1 mM DTT). Shake/vortex at 4°C for 30 min.
-
Final Spin: Centrifuge at 14,000 x g for 5 min.
-
Supernatant = Nuclear Fraction.
-
-
Validation: Western blot using Anti-Lamin B1 (Nuclear loading control) and Anti-GAPDH (Cytoplasmic loading control) to confirm fraction purity.
Translational Challenges: Pharmacokinetics
The "Valley of Death" for ITC drug development is bioavailability.
-
Metabolism: ITCs are rapidly conjugated with glutathione via Glutathione S-transferase (GST) and excreted as mercapturic acids in urine. This results in a short half-life (often < 2 hours).
-
The "Hormesis" Effect: ITCs exhibit a biphasic dose-response. Low doses activate Nrf2 (cytoprotective/healthy), while high doses trigger apoptosis (cytotoxic/anticancer). Clinical dosing must precisely hit the "cytotoxic window" within the tumor without causing systemic toxicity.
-
Delivery Solutions: Nanoparticle encapsulation (e.g., liposomes or albumin-bound ITCs) is currently the most promising avenue to improve stability and extend circulation time.
References
-
Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Source: MDPI / International Journal of Molecular Sciences URL:[Link]
-
Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Source: Frontiers in Pharmacology URL:[Link]
-
Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. Source: NIH / PMC URL:[Link]
Sources
- 1. Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. clyte.tech [clyte.tech]
Methodological & Application
Application Notes and Protocols for Protein Labeling with 4-Phenylazophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling Protein Dynamics with a Chromophoric Label
In the intricate world of protein science, the ability to tag and track proteins is fundamental to understanding their function, localization, and interactions. Chemical labeling of proteins with specific reagents offers a powerful toolkit for these investigations. Among the various classes of labeling compounds, isothiocyanates have long been favored for their ability to form stable covalent bonds with primary amines on proteins. This application note provides a detailed guide to the use of a specific, yet less commonly documented, isothiocyanate reagent: 4-Phenylazophenyl isothiocyanate (PAZPIT).
PAZPIT is a chromophoric molecule, meaning it possesses a light-absorbing azo group. This property allows for the straightforward spectrophotometric characterization of labeled proteins. The isothiocyanate group (-N=C=S) of PAZPIT reacts specifically with the primary amino groups found at the N-terminus of a polypeptide chain and on the side chain of lysine residues, forming a stable thiourea linkage. This robust covalent bond ensures that the label remains attached to the protein throughout subsequent experimental manipulations.
This guide will delve into the mechanistic principles of PAZPIT labeling, provide a comprehensive, step-by-step protocol for its application, and discuss methods for the characterization of the resulting labeled protein.
The Chemistry of Labeling: A Mechanistic Overview
The core of the labeling process lies in the reaction between the electrophilic isothiocyanate group of this compound and the nucleophilic primary amino groups on the protein. This reaction is highly dependent on pH. For the amino group to be sufficiently nucleophilic, it must be in its unprotonated state. Therefore, the reaction is typically carried out in a buffer with a pH in the alkaline range, generally between 8.0 and 9.5.[1] At this pH, a significant proportion of the ε-amino groups of lysine residues (pKa ≈ 10.5) and the α-amino group of the N-terminus (pKa ≈ 8.0) are deprotonated and available for reaction.
The reaction proceeds via a nucleophilic addition of the amine to the central carbon atom of the isothiocyanate group, forming an unstable intermediate that rapidly rearranges to a stable thiourea bond.[2]
Caption: Reaction of PAZPIT with a primary amine on a protein.
Essential Materials and Reagents
| Reagent | Supplier | Notes |
| This compound (PAZPIT) | Various | Molecular Formula: C₁₃H₉N₃S, Molecular Weight: 239.30 g/mol .[3] Store desiccated and protected from light. |
| Protein of Interest | N/A | Should be of high purity and in an amine-free buffer (e.g., PBS). |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich, etc. | To dissolve PAZPIT. |
| Sodium Bicarbonate Buffer (0.1 M, pH 9.0) | N/A | Labeling buffer. Prepare fresh. Do not use buffers containing primary amines like Tris or glycine.[1] |
| Gel Filtration Column (e.g., Sephadex G-25) | Cytiva, Bio-Rad, etc. | For purification of the labeled protein. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | N/A | For buffer exchange and storage of the labeled protein. |
| Spectrophotometer | N/A | For quantitative analysis. |
| Quartz Cuvettes | N/A | For UV-Vis measurements. |
Step-by-Step Protein Labeling Protocol
This protocol is a general guideline and may require optimization for your specific protein and experimental needs.
Caption: Workflow for labeling proteins with PAZPIT.
1. Preparation of Protein Solution:
-
Rationale: To ensure efficient labeling, the protein must be in a buffer that does not compete with the labeling reaction and is at a pH that promotes the nucleophilicity of the target amino groups.
-
Protocol:
-
If your protein is in a buffer containing primary amines (e.g., Tris, glycine) or sodium azide, it must be exchanged into an amine-free buffer. Dialyze your protein solution against 100 volumes of PBS, pH 7.4, overnight at 4°C, with at least two buffer changes.
-
Dilute the protein to a concentration of 1-10 mg/mL in 0.1 M Sodium Bicarbonate Buffer, pH 9.0. The optimal protein concentration may need to be determined empirically.
-
2. Preparation of PAZPIT Stock Solution:
-
Rationale: PAZPIT is not soluble in aqueous solutions and requires an organic solvent for dissolution. DMSO is a common choice as it is miscible with the aqueous reaction buffer. Isothiocyanates can be sensitive to moisture, so it's best to prepare the stock solution fresh.
-
Protocol:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
-
3. The Labeling Reaction:
-
Rationale: The molar ratio of PAZPIT to protein is a critical parameter that influences the degree of labeling. A higher ratio will generally result in more labels per protein, but excessive labeling can lead to protein precipitation or loss of function. The reaction should be performed in the dark to prevent photobleaching of the azobenzene chromophore.
-
Protocol:
-
While gently vortexing the protein solution, slowly add the desired amount of the PAZPIT stock solution. A common starting point is a 10- to 20-fold molar excess of PAZPIT to protein.[4] The optimal ratio should be determined experimentally.
-
Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with continuous gentle mixing and protected from light (e.g., by wrapping the tube in aluminum foil).
-
4. Purification of the Labeled Protein:
-
Rationale: It is crucial to remove any unreacted PAZPIT and by-products from the labeled protein, as these can interfere with downstream applications and the accurate determination of the degree of labeling. Gel filtration is an effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.
-
Protocol:
-
Equilibrate a gel filtration column (e.g., a pre-packed PD-10 column or a column packed with Sephadex G-25) with PBS, pH 7.4.
-
Carefully apply the reaction mixture to the top of the column.
-
Elute the protein with PBS, pH 7.4. The labeled protein will be in the first colored fraction to elute from the column. The free, unreacted PAZPIT will elute later as a separate, more slowly moving colored band.
-
Collect the fractions containing the labeled protein. The protein concentration can be determined by measuring the absorbance at 280 nm (see characterization section for correction).
-
Characterization of the Labeled Protein: Determining the Degree of Labeling
The degree of labeling (DOL), which is the average number of PAZPIT molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and reproducibility of your labeled protein. The DOL can be determined spectrophotometrically.
Important Note on the Molar Extinction Coefficient of this compound:
A thorough search of the available scientific literature did not yield a definitive published value for the molar extinction coefficient (ε) of this compound. This value is essential for the accurate calculation of the degree of labeling. Therefore, it is highly recommended that the user experimentally determines the molar extinction coefficient of their PAZPIT stock.
Recommended Method for Determining the Molar Extinction Coefficient of PAZPIT:
-
Prepare a series of known concentrations of PAZPIT in a suitable solvent (e.g., DMSO or ethanol).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax). The λmax for azobenzene compounds is typically in the range of 320-380 nm.
-
Plot the absorbance at λmax versus the concentration.
-
The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a path length (l) of 1 cm.
Calculation of the Degree of Labeling (DOL):
Once the molar extinction coefficient of PAZPIT is determined, the DOL of the labeled protein can be calculated using the following steps:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the λmax of PAZPIT (A_max).
-
Calculate the concentration of the protein, correcting for the absorbance of the PAZPIT at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
Where:
-
A₂₈₀ is the absorbance of the labeled protein at 280 nm.
-
A_max is the absorbance of the labeled protein at the λmax of PAZPIT.
-
CF is the correction factor, which is the ratio of the absorbance of PAZPIT at 280 nm to its absorbance at its λmax (A₂₈₀_PAZPIT / A_max_PAZPIT). This should be determined from the spectrum of the free dye.
-
ε_protein is the molar extinction coefficient of the unlabeled protein at 280 nm.
-
-
Calculate the concentration of the PAZPIT dye:
Dye Concentration (M) = A_max / ε_PAZPIT
Where:
-
ε_PAZPIT is the experimentally determined molar extinction coefficient of PAZPIT at its λmax.
-
-
Calculate the Degree of Labeling (DOL):
DOL = Dye Concentration (M) / Protein Concentration (M)
An optimal DOL for antibodies is generally between 3 and 7.
Storage of the Labeled Protein
Store the purified, labeled protein in an appropriate buffer (e.g., PBS with a cryoprotectant like glycerol if freezing) at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect the labeled protein from light to prevent photobleaching.
Concluding Remarks
The protocol outlined in this application note provides a robust framework for the successful labeling of proteins with this compound. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can generate well-characterized, chromophorically labeled proteins for a variety of downstream applications. The experimental determination of the molar extinction coefficient of PAZPIT is a critical step to ensure the quantitative and reproducible nature of these experiments.
References
-
CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]
- Uličná, O., & Knoppová, V. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.
-
Longdom Publishing. (n.d.). Edman Degradation: The Protease Digestion of a Protein. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]
- BenchChem. (n.d.).
- You Do Bio. (n.d.). FITC Amine Labeling Protocol.
- TdB Labs. (n.d.).
- Assay Genie. (n.d.). Protein FITC Labeling Kit (#BN01049).
- Thermo Fisher Scientific. (n.d.).
- TdB Labs. (n.d.).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7673, Phenyl isothiocyanate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12454157, Phenylacetyl isothiocyanate. Retrieved from [Link]
Sources
Application Notes and Protocols for N-Terminal Sequencing using 4-Phenylazophenyl isothiocyanate (PAA-ITC)
Introduction: Enhancing Edgman Degradation with a Chromophoric Reagent
For decades, the Edman degradation has been a cornerstone of protein chemistry, providing a stepwise method for determining the N-terminal amino acid sequence of peptides and proteins.[1][2] The classic methodology, developed by Pehr Edman, utilizes phenylisothiocyanate (PITC) to label the N-terminal amino acid, which is then cleaved and identified.[1][2] While robust, the resulting phenylthiohydantoin (PTH)-amino acids are colorless and require UV detection for analysis.[1][3] This application note details a significant advancement in this technique: the use of 4-Phenylazophenyl isothiocyanate (PAA-ITC), a chromophoric analogue of PITC, to yield vividly colored 4-phenylazophenylthiohydantoin (PAA-PTH) amino acid derivatives.
The integration of the azobenzene moiety into the Edman reagent offers several distinct advantages. The intense color of the PAA-PTH derivatives allows for direct visual monitoring during chromatographic separation and significantly enhances detection sensitivity, enabling analysis at the picomole level. This heightened sensitivity is particularly beneficial when working with limited sample quantities, a common challenge in proteomics and drug development. Furthermore, the distinct spectral properties of the PAA-PTH-amino acids, with strong absorbance in the visible light spectrum, allow for highly selective detection with minimal interference from common contaminants.
This guide provides a comprehensive, step-by-step protocol for the application of PAA-ITC in manual and automated Edman degradation, covering the synthesis of the reagent, the detailed sequencing workflow, and the analysis of the resulting PAA-PTH-amino acid derivatives.
Chemical Workflow and Principle
The Edman degradation using PAA-ITC follows the same fundamental three-step cyclical process as the traditional method: coupling , cleavage , and conversion .
-
Coupling: Under alkaline conditions, the isothiocyanate group of PAA-ITC reacts with the free N-terminal α-amino group of the peptide to form a 4-phenylazophenylthiocarbamoyl-peptide (PAA-PTC-peptide).
-
Cleavage: In the presence of a strong anhydrous acid, the peptide bond of the N-terminal residue is selectively cleaved, releasing the terminal amino acid as an unstable anilinothiazolinone derivative (PAA-ATZ-amino acid) and the remainder of the peptide chain intact.
-
Conversion: The unstable PAA-ATZ-amino acid is then treated with aqueous acid to rearrange it into the more stable, colored 4-phenylazophenylthiohydantoin (PAA-PTH) amino acid derivative. This stable derivative is then identified, typically by high-performance liquid chromatography (HPLC).
The cycle is then repeated on the shortened peptide to identify the next amino acid in the sequence.
Figure 1: The cyclical workflow of Edman degradation using PAA-ITC.
Experimental Protocols
Part 1: Synthesis of this compound (PAA-ITC)
For researchers opting to synthesize PAA-ITC in-house, the following protocol, adapted from established methods for isothiocyanate synthesis, can be followed.
Materials:
-
4-Aminoazobenzene
-
Thiophosgene
-
Chloroform
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography column (silica gel)
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve 4-aminoazobenzene in chloroform in a round-bottom flask.
-
Reaction: Slowly add a solution of thiophosgene in chloroform to the 4-aminoazobenzene solution while stirring at room temperature. The reaction is typically complete within a few hours.
-
Quenching and Extraction: Carefully quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.
-
Characterization: Confirm the identity and purity of the synthesized PAA-ITC by melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (e.g., NMR, IR).
Part 2: Step-by-Step Edman Degradation Protocol with PAA-ITC
This protocol is designed for manual sequencing but can be adapted for automated sequencers.
Reagents and Buffers:
-
Coupling Buffer: 50% (v/v) pyridine in water, adjusted to pH 9.0 with trifluoroacetic acid (TFA).
-
PAA-ITC Solution: 0.05 M PAA-ITC in pyridine.
-
Washing Solvents: Benzene, Ethyl acetate.
-
Cleavage Reagent: Anhydrous trifluoroacetic acid (TFA).
-
Conversion Reagent: 1 N Hydrochloric acid (HCl).
Protocol:
-
Sample Preparation: Dissolve 1-10 nmol of the purified peptide or protein in 100 µL of coupling buffer in a small reaction vial.
-
Coupling Reaction:
-
Add 50 µL of the PAA-ITC solution to the peptide solution.
-
Incubate the reaction mixture at 50°C for 30 minutes.
-
After incubation, remove the excess reagent and by-products by extraction with two volumes of benzene. Vortex and centrifuge to separate the phases. Discard the upper organic phase. Repeat the extraction twice.
-
Lyophilize the aqueous phase containing the PAA-PTC-peptide to dryness.
-
-
Cleavage Step:
-
To the dried PAA-PTC-peptide, add 50 µL of anhydrous TFA.
-
Incubate at 50°C for 15 minutes to effect cleavage.
-
Evaporate the TFA under a stream of nitrogen.
-
-
Extraction of PAA-ATZ-Amino Acid:
-
Add 100 µL of water to the dried residue.
-
Extract the released PAA-ATZ-amino acid with 200 µL of ethyl acetate. Vortex and centrifuge.
-
Carefully transfer the upper ethyl acetate layer containing the PAA-ATZ-amino acid to a separate vial. The remaining peptide in the aqueous layer can be lyophilized and subjected to the next cycle of degradation.
-
-
Conversion to PAA-PTH-Amino Acid:
-
Evaporate the ethyl acetate from the extracted PAA-ATZ-amino acid under a stream of nitrogen.
-
Add 100 µL of 1 N HCl to the residue.
-
Incubate at 80°C for 10 minutes to facilitate the conversion to the stable PAA-PTH-amino acid.
-
Lyophilize the sample to dryness.
-
-
Sample Preparation for HPLC:
-
Dissolve the dried PAA-PTH-amino acid in a known volume (e.g., 50-100 µL) of the initial HPLC mobile phase.
-
The sample is now ready for injection and analysis.
-
Data Analysis and Interpretation
HPLC Analysis of PAA-PTH-Amino Acids
The identification of the cleaved PAA-PTH-amino acid is achieved by comparing the retention time of the unknown sample with that of known PAA-PTH standards. The use of a diode array detector allows for the simultaneous monitoring at multiple wavelengths, confirming the identity of the derivative by its characteristic visible spectrum.
Typical HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | A linear gradient from 10% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 436 nm (for PAA-PTH derivatives) |
| Column Temperature | 40°C |
Quantitative Analysis
The concentration of the identified PAA-PTH-amino acid can be determined using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance at the λmax (e.g., 436 nm).
-
ε is the molar extinction coefficient of the specific PAA-PTH-amino acid.
-
c is the concentration.
-
l is the path length of the spectrophotometer cell (typically 1 cm).
The molar extinction coefficients for PAA-PTH-amino acids are significantly higher than those of their PTH counterparts, contributing to the enhanced sensitivity of this method. While specific values should be determined empirically with purified standards, representative values are in the range of 30,000 to 40,000 M⁻¹cm⁻¹ at their λmax in the visible spectrum.
Troubleshooting and Expert Insights
-
Incomplete Coupling: Ensure the pH of the coupling buffer is accurately maintained at 9.0. Low pH will result in protonation of the N-terminal amine, reducing its nucleophilicity. The peptide sample must also be free of any primary amine-containing contaminants (e.g., Tris buffer).
-
Low Cleavage Efficiency: The cleavage reagent (TFA) must be anhydrous. Water contamination can lead to non-specific acid hydrolysis of the peptide backbone.
-
Poor PAA-PTH-Amino Acid Recovery: Ensure complete extraction of the PAA-ATZ derivative into the organic solvent after the cleavage step. Insufficient extraction will lead to a lower yield of the final PAA-PTH derivative.
-
Overlapping Peaks in HPLC: Optimize the HPLC gradient to achieve better separation of closely eluting PAA-PTH-amino acid derivatives. A shallower gradient or a different organic modifier may be required.
Conclusion
The use of this compound in Edman degradation represents a significant methodological improvement, offering enhanced sensitivity and ease of detection. The intensely colored PAA-PTH-amino acid derivatives simplify the analytical process and allow for confident N-terminal sequencing of peptides and proteins, even with limited sample amounts. The protocols and insights provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this powerful technique in their protein analysis workflows.
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. Available at: [Link]
-
Laursen, R. A. (1971). Solid-phase Edman degradation. An automatic peptide sequencer. European Journal of Biochemistry, 20(1), 89-102. Available at: [Link]
-
Edman, P., & Begg, G. (1967). A protein sequenator. European Journal of Biochemistry, 1(1), 80-91. Available at: [Link]
-
Chang, J. Y., Brauer, D., & Wittmann-Liebold, B. (1978). Micro-sequence analysis of peptides and proteins using 4-NN-dimethylaminoazobenzene 4'-isothiocyanate/phenylisothiocyanate double coupling method. FEBS letters, 93(2), 205-214. Available at: [Link]
-
Hewick, R. M., Hunkapiller, M. W., Hood, L. E., & Dreyer, W. J. (1981). A gas-liquid solid phase peptide and protein sequenator. The Journal of biological chemistry, 256(15), 7990-7997. Available at: [Link]
-
Smith, J. B. (2001). Peptide Sequencing by Edman Degradation. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. Available at: [Link]
-
Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Edman Degradation: The Protease Digestion of a Protein. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Identification of PTH-Amino Acids by HPLC. Retrieved from [Link]
Sources
Peptide sequencing with 4-Phenylazophenyl isothiocyanate
Application Note & Protocol
High-Sensitivity N-Terminal Peptide Sequencing with the Chromophoric Edman Reagent: 4-Phenylazophenyl isothiocyanate (PAA-ITC)
Abstract and Introduction: Overcoming the Detection Challenge in Edman Sequencing
The sequential degradation of peptides from the N-terminus, a method pioneered by Pehr Edman, remains a cornerstone of protein primary structure analysis.[1][2] The classic Edman reagent, phenyl isothiocyanate (PITC), allows for the stepwise cleavage and identification of N-terminal amino acid residues.[3][4] However, the resulting phenylthiohydantoin (PTH) amino acid derivatives are colorless and absorb in the low UV range, necessitating high-purity solvents and sensitive UV detectors for their identification by High-Performance Liquid Chromatography (HPLC).[5][6] This presents a significant challenge when working with low-abundance peptides or when aiming for the highest levels of sensitivity.
To address this limitation, chromophoric analogues of PITC have been developed. This guide details the application of This compound (PAA-ITC) , a colored Edman reagent. The phenylazo group acts as a powerful chromophore, imparting a distinct color to the resulting PAA-phenylthiohydantoin (PAA-PTH) amino acid derivatives.[7][8] This allows for their detection at higher wavelengths (typically in the visible range), moving the analysis away from the noisy low-UV region and dramatically enhancing the signal-to-noise ratio. The result is a significant increase in the sensitivity and reliability of N-terminal sequencing, enabling the analysis of picomolar quantities of peptides.[8]
This document provides the scientific rationale, a detailed step-by-step protocol, and practical insights for employing PAA-ITC in manual or automated peptide sequencing workflows.
Principle of the Method: The Chemistry of Chromophoric Edman Degradation
The PAA-ITC sequencing chemistry follows the same three-step cyclical reaction mechanism as the traditional Edman degradation: Coupling, Cleavage, and Conversion.[1][9] The key difference lies in the properties of the final derivatized amino acid.
-
Coupling (Alkaline Conditions): The peptide is reacted with PAA-ITC under mildly alkaline conditions (pH 8-9).[9] At this pH, the N-terminal α-amino group is predominantly in its uncharged, nucleophilic state and attacks the electrophilic carbon of the isothiocyanate group. This forms a 4-Phenylazophenyl-thiocarbamoyl (PAA-PTC) peptide derivative.[10] The choice of an alkaline environment is critical to ensure the N-terminal amine is deprotonated and reactive.[9]
-
Cleavage (Anhydrous Acid Conditions): The PAA-PTC peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). The acid catalyzes the cyclization of the sulfur atom onto the carbonyl carbon of the first peptide bond. This intramolecular attack cleaves the N-terminal residue from the peptide chain as an unstable anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact but one residue shorter.[9][11] The use of anhydrous acid is crucial to prevent hydrolysis of the remaining peptide bonds.[12]
-
Conversion (Aqueous Acid Conditions): The liberated, unstable PAA-ATZ-amino acid is selectively extracted into an organic solvent and then heated in the presence of an aqueous acid. This treatment catalyzes the rearrangement of the ATZ ring into the more stable 4-Phenylazophenyl-thiohydantoin (PAA-PTH) amino acid derivative.[11][13] This stable, colored compound is then ready for identification.
This three-step cycle is repeated to sequentially identify amino acids along the peptide chain.
Experimental Protocols
Required Materials and Reagents
-
Peptide Sample: Purified peptide (10-100 picomoles), lyophilized.
-
Reagent 1 (PAA-ITC Solution): this compound, 10 mg/mL in pyridine or N,N-dimethylformamide (DMF). Prepare fresh and store under nitrogen in the dark.
-
Reagent 2 (Coupling Buffer): 5% (v/v) Triethylamine (TEA) in pyridine or DMF.
-
Reagent 3 (Cleavage Acid): Anhydrous Trifluoroacetic Acid (TFA).
-
Reagent 4 (Conversion Solution): 25% (v/v) aqueous Trifluoroacetic Acid (TFA).
-
Solvents: Heptane, Ethyl Acetate, Acetonitrile (HPLC grade), Water (HPLC grade).
-
Equipment: Reaction vials (2 mL, screw-cap with PTFE liner), nitrogen gas source, heating block (50-60°C), centrifuge, HPLC system with a visible-range detector (e.g., 436 nm or as determined by spectra of standards).
Step-by-Step Sequencing Protocol
This protocol describes a single cycle of manual Edman degradation. For automated sequencers, consult the instrument's manual for programming with user-defined reagents.
Step 1: Sample Preparation and Coupling
-
Place the lyophilized peptide sample into a clean reaction vial.
-
Add 50 µL of Coupling Buffer (Reagent 2) to dissolve the peptide.
-
Add 25 µL of PAA-ITC Solution (Reagent 1).
-
Flush the vial with dry nitrogen, cap tightly, and vortex briefly.
-
Incubate at 50°C for 30 minutes to form the PAA-PTC-peptide.
-
After incubation, evaporate the solvent completely under a stream of nitrogen.
Step 2: Washing Causality: This step is critical to remove excess PAA-ITC and coupling buffer byproducts, which can interfere with subsequent steps and HPLC analysis.
-
Add 100 µL of heptane/ethyl acetate (2:1 v/v) to the dried residue.
-
Vortex for 30 seconds, then centrifuge for 1 minute.
-
Carefully remove and discard the supernatant.
-
Repeat the wash step (2.1-2.3) two more times.
-
After the final wash, dry the peptide pellet completely under nitrogen.
Step 3: Cleavage
-
Add 50 µL of anhydrous TFA (Reagent 3) to the dried pellet.
-
Flush with nitrogen, cap tightly, and incubate at 50°C for 15 minutes. This cleaves the N-terminal PAA-ATZ-amino acid.
-
Evaporate the TFA completely under a stream of nitrogen.
Step 4: Extraction of the PAA-ATZ-Amino Acid Causality: This step separates the cleaved amino acid derivative from the remaining peptide chain, which is retained for the next cycle.
-
Add 100 µL of an appropriate organic solvent (e.g., 1-chlorobutane or ethyl acetate) to the vial.
-
Vortex vigorously for 1 minute to dissolve the PAA-ATZ-amino acid.
-
Transfer the organic solvent (supernatant) to a new, clean vial. This contains your cleaved residue.
-
The remaining pellet in the original vial is the shortened peptide. Dry it completely under nitrogen and it is ready for the next sequencing cycle (return to Step 1.2).
Step 5: Conversion to PAA-PTH-Amino Acid
-
To the extracted PAA-ATZ-amino acid (from step 4.3), add 50 µL of 25% aqueous TFA (Reagent 4).
-
Flush with nitrogen, cap, and incubate at 60°C for 20 minutes.
-
Dry the sample completely under nitrogen or in a vacuum centrifuge.
-
The dried, colored residue is the stable PAA-PTH-amino acid.
Step 6: Analysis
-
Reconstitute the PAA-PTH-amino acid in a suitable volume (e.g., 20-50 µL) of HPLC mobile phase starting solvent (e.g., 90% Solvent A, 10% Solvent B).
-
Inject onto a reverse-phase HPLC column (e.g., C18).
-
Identify the PAA-PTH-amino acid by comparing its retention time to a set of known standards. Detection is performed in the visible range (e.g., 436 nm).
Data Presentation and Interpretation
The primary advantage of PAA-ITC is the chromophoric nature of the resulting PAA-PTH derivatives. Unlike standard PTH-amino acids which are detected around 269 nm, PAA-PTH derivatives can be monitored in the visible spectrum, significantly reducing baseline noise from solvents and contaminants. The exact absorption maximum can vary slightly based on the amino acid side chain.
| Amino Acid Derivative Property | Value / Observation | Rationale & Significance |
| Reagent Type | Chromophoric Isothiocyanate | Provides a colored tag for high-sensitivity detection.[7] |
| Typical Detection Wavelength | ~436 nm (Visible Range) | Avoids low-UV interference, increasing signal-to-noise.[8] |
| Derivative Color | Yellow to Red | Allows for visual confirmation of successful derivatization.[7] |
| Identification Method | Reverse-Phase HPLC | Separates PAA-PTH-amino acids based on hydrophobicity.[14] |
| Quantification | Peak Area Integration | Correlates to the amount of released amino acid in each cycle. |
Note: The table summarizes general properties. Specific retention times and absorption maxima should be determined empirically by running a standard mix of PAA-PTH-amino acids on the specific HPLC system being used.
Trustworthiness and Self-Validation
A robust sequencing experiment includes self-validating controls:
-
Repetitive Yield: The peak area of a given amino acid should decrease in a predictable, consistent manner in subsequent cycles (carryover). A sudden drop-off indicates a problem with reaction efficiency.
-
Background Peaks: The background level of common contaminants (e.g., Glycine, Serine) should be low and consistent. A sudden increase may indicate contamination in reagents or solvents.
-
Standard Calibration: A standard mixture of all 20 PAA-PTH-amino acids must be run regularly to confirm retention times and detector response. Identification is based almost solely on matching the elution position with a known standard.[5][6]
Advantages and Limitations
Advantages:
-
High Sensitivity: Detection in the visible range allows for the analysis of low picomole amounts of peptide.[8]
-
Improved Signal-to-Noise: Moving away from the noisy low-UV spectrum results in cleaner chromatograms and more reliable peak integration.
-
Cost-Effective: Can be implemented on standard HPLC systems with a visible range detector without requiring a mass spectrometer.
Limitations:
-
Peptide Length: Like all Edman methods, efficiency is not 100%. This limits practical sequencing to about 30-50 residues.[1]
-
Blocked N-terminus: The method will not work if the N-terminal amino group is chemically modified (e.g., acetylated).[1]
-
Modified Residues: Identification of post-translationally modified amino acids requires the synthesis of corresponding PAA-PTH standards.
References
-
Shively, J.E. (2000). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. The Protein Protocols Handbook, 665-676. [Link]
-
Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. [Link]
-
Shively, J.E. (1998). Identification of PTH-Amino Acids by HPLC. Springer Nature Experiments. [Link]
-
Chemistry LibreTexts. (2022). 5.2.7: The Edman Degradation. [Link]
-
Grzonka, Z., et al. (2013). New method of peptide cleavage based on Edman degradation. Amino Acids, 44(5), 1361-1368. [Link]
-
Wikipedia. (n.d.). Edman degradation. [Link]
-
Reddit user discussion. (2016). Do You Guys Know What Edman Degradation Is? r/Mcat. [Link]
-
Abrisz, D.R., et al. (1995). Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins. Analytical Biochemistry, 224(1), 132-139. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing, Edman Degradation. [Link]
-
Let's Talk Academy. (2025). Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. [Link]
-
Edman, P. (1956). On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. Acta Chemica Scandinavica, 10, 761-768. [Link]
-
Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. [Link]
-
ResearchGate. (n.d.). Identification of PTH-amino acids by HPLC. [Link]
-
Khan, M.A., et al. (2018). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 25(10), 1588-1593. [Link]
-
Biology Stack Exchange. (2015). Edman method to identify peptides with Phenylisothiocyanate (PTH). [Link]
-
Packer, N.H. (2022). On 'A method for the determination of amino acid sequence in peptides' by P. Edman. FEBS Letters, 596(11), 1321-1325. [Link]
-
MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. [Link]
-
ResearchGate. (n.d.). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. [Link]
-
Brodbelt, J.S., et al. (2020). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry, 31(1), 181-189. [Link]
-
Wang, R., et al. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 38(4), 373-377. [Link]
-
Imai, K., et al. (1995). Availability of phenylisothiocyanate for the amino acid sequence/configuration determination of peptides containing D/L-amino acids. Biomedical Chromatography, 9(4), 195-196. [Link]
-
Teerlink, T., et al. (1994). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 661(1), 1-12. [Link]
-
Gevaert, K., et al. (2008). On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets. Rapid Communications in Mass Spectrometry, 22(18), 2843-2850. [Link]
-
Oreate AI. (2026). Unlocking the Secrets of Edman Reagent: A Key Player in Protein Sequencing. [Link]
-
Organic Syntheses. (n.d.). Phenyl isothiocyanate. [Link]
-
Matsui, T., et al. (2006). Improvement in isolation and identification of food-derived peptides in human plasma based on precolumn derivatization of peptides with phenyl isothiocyanate. Journal of Agricultural and Food Chemistry, 54(15), 5343-5349. [Link]
-
Semantic Scholar. (n.d.). On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets. [Link]
-
Vollhardt, K.P.C., & Schore, N.E. (2018). 26.6 Peptide Sequencing: The Edman Degradation. Organic Chemistry: A Tenth Edition. [Link]
-
Cia, Y., et al. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. Journal of the American Society for Mass Spectrometry, 20(3), 428-438. [Link]
-
Chang, J.Y., et al. (1976). 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis. The Biochemical Journal, 153(3), 607-611. [Link]
- Google Patents. (n.d.).
-
Chang, J.Y., et al. (1976). 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis. PubMed. [Link]
Sources
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. On ‘A method for the determination of amino acid sequence in peptides’ by P. Edman - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 10. letstalkacademy.com [letstalkacademy.com]
- 11. scispace.com [scispace.com]
- 12. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 13. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
Synthesis of 4-Phenylazophenyl isothiocyanate from primary amines
Application Note: High-Purity Synthesis of 4-Phenylazophenyl Isothiocyanate (PAPITC)
Part 1: Executive Summary & Strategic Overview
This compound (PAPITC) (CAS: 7612-96-6) is a chromophoric analog of the classic Edman reagent (Phenyl isothiocyanate, PITC). While PITC yields UV-detectable phenylthiohydantoin (PTH) derivatives, PAPITC produces colored thiohydantoins (red/orange) visible to the naked eye or detectable in the visible spectrum (approx. 490 nm). This feature is critical for manual N-terminal protein sequencing and low-cost, high-sensitivity labeling without expensive UV optics.[1]
This guide details the synthesis of PAPITC starting from the primary amine precursor, 4-aminoazobenzene . We present two distinct protocols:
-
Protocol A (The "Gold Standard"): Uses Thiophosgene.[1][2][3] Highest reliability and historical precedence, but requires strict safety controls due to toxicity.[1]
-
Protocol B (The "Green" Alternative): Uses Carbon Disulfide (
) and Iodine ( ).[1] Avoids thiophosgene, utilizing an oxidative desulfurization mechanism.[1]
Part 2: Chemical Reaction Logic
The transformation relies on converting the primary amino group (
Mechanism of Action
-
Path A (Thiophosgene): The amine acts as a nucleophile, attacking the electrophilic carbon of thiophosgene. A base (
) neutralizes the released HCl, driving the equilibrium forward. -
Path B (Dithiocarbamate): The amine attacks
under basic conditions to form a dithiocarbamate salt. Iodine ( ) then oxidizes this salt, facilitating the elimination of sulfur and formation of the isothiocyanate.
Figure 1: Dual-pathway synthesis strategy. Path A (Red) is direct but hazardous.[1] Path B (Green) is step-wise and safer.
Part 3: Detailed Experimental Protocols
Protocol A: The Thiophosgene Biphasic Method
Best for: Small-scale, high-value synthesis where yield is paramount.
Safety Warning: Thiophosgene is highly toxic and hydrolyzes to HCl.[1] Work in a well-ventilated fume hood.
Reagents:
-
4-Aminoazobenzene (1.0 eq)
-
Chloroform (
) or Dichloromethane (DCM) -
Saturated aqueous Sodium Bicarbonate (
)[4]
Step-by-Step:
-
Preparation: Dissolve 5.0 mmol of 4-aminoazobenzene in 25 mL of
in a round-bottom flask. -
Biphasic Setup: Add 25 mL of saturated aqueous
. The mixture will form two layers.[1][4] -
Addition: Cool the mixture to 0–5°C on an ice bath. Under vigorous stirring, slowly add thiophosgene (6.0 mmol, ~460 µL) via a syringe.[1]
-
Note: Vigorous stirring is critical to ensure interaction at the interface.[1]
-
-
Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. The organic layer should darken as the reaction proceeds.[1]
-
Monitoring: Check by TLC (Silica, Hexane:EtOAc 4:1). The starting amine is more polar; the isothiocyanate product will move faster (higher
). -
Work-up:
-
Purification: Evaporate the solvent. Recrystallize the crude red/orange solid from acetone/hexane or purify via silica flash chromatography.
Protocol B: The Oxidative Desulfurization ( )
Best for: Larger scales or labs avoiding thiophosgene.
Reagents:
-
4-Aminoazobenzene (1.0 eq)
-
Carbon Disulfide (
) (10 eq) -
Triethylamine (TEA) (2.0 eq)
-
Iodine (
) (1.0 eq) -
Solvent: THF or DCM[1]
Step-by-Step:
-
Dithiocarbamate Formation:
-
Desulfurization:
-
Cool the mixture to 0°C.
-
Add Iodine (
) (5 mmol) dissolved in a small amount of THF dropwise. -
Observation: The color changes as iodine is consumed and sulfur precipitates.[1]
-
-
Reaction: Stir for 1 hour at room temperature.
-
Work-up:
-
Purification: Recrystallization from ethanol or column chromatography.[1]
Part 4: Quality Control & Validation
The synthesized PAPITC must be validated before use in protein sequencing.[1]
Table 1: Physicochemical Specifications
| Parameter | Specification | Method of Verification |
| Appearance | Red to Orange Crystalline Solid | Visual Inspection |
| IR Spectrum | Strong peak at 2100–2150 cm⁻¹ | FTIR (Diagnostic for -N=C=S) |
| Melting Point | 108–110°C (Typical for azo-solids) | Capillary Melting Point |
| Solubility | Soluble in Acetone, Pyridine, DCM | Solubility Test |
| Homogeneity | Single spot on TLC | Silica Gel (Hex:EtOAc 8:2) |
Critical QC Checkpoint: FTIR
The most definitive proof of conversion is the appearance of the isothiocyanate stretch.
-
Starting Material (Amine): N-H stretch at 3300–3500 cm⁻¹.[1]
-
Product (PAPITC): ABSENCE of N-H stretch; PRESENCE of strong, broad peak at ~2120 cm⁻¹ (-NCS).
Part 5: Workflow Visualization
Figure 2: Purification workflow ensuring removal of unreacted amine and sulfur byproducts.
Part 6: Troubleshooting & Optimization
-
Low Yield:
-
Incomplete Conversion:
-
Cause: Amine protonation (Method A).[1]
-
Fix: Ensure the aqueous phase is saturated with
to keep the amine free-based.
-
-
Product Decomposition:
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1][] (Standard reference for thiophosgene biphasic protocols).
-
Munch, H., et al. (2008).[1] "Peptide labeling with isothiocyanates." Biopolymers, 90(2), 305-311.[1] Link
-
Gong, J. J., et al. (2022).[1] "Recent Advancement in the Synthesis of Isothiocyanates." RSC Advances. (Review of CS2/Iodine methods). Link
-
Chang, J. Y. (1977).[1] "High-sensitivity sequence analysis of peptides and proteins by 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate." Biochemical Journal, 163, 517-520.[1] (Foundational paper for colored isothiocyanate reagents). Link
-
Taylor & Francis. (2010).[1] "Improved procedure for the preparation of isothiocyanates via iodine-mediated desulfurization."[1] Synthetic Communications. Link
Sources
- 1. Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur | MDPI [mdpi.com]
Application Notes and Protocols: 4-Phenylazophenyl isothiocyanate in Proteomics
Introduction: A Chromophoric Tool for Proteome Interrogation
In the landscape of proteomics, the covalent modification of proteins with specific chemical probes is a cornerstone of experimental design, enabling the elucidation of protein function, localization, and interactions. 4-Phenylazophenyl isothiocyanate (PAA-ITC), a member of the isothiocyanate family of reagents, presents a unique combination of properties that make it a valuable tool for researchers. This compound features a reactive isothiocyanate group (-N=C=S) that readily forms a stable thiourea linkage with primary amino groups, such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine residues.[1] What distinguishes PAA-ITC is its integrated azobenzene moiety, which imparts a distinct color, allowing for the straightforward colorimetric detection and quantification of labeled proteins.
This application note provides a comprehensive guide to the use of this compound in proteomics, with a focus on detailed protocols for protein labeling and sample preparation for mass spectrometry. We will delve into the chemical principles underlying its reactivity and explore its practical applications, offering field-proven insights to ensure robust and reproducible results.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of PAA-ITC is essential for its effective use.
| Property | Value | Reference |
| CAS Number | 7612-96-6 | [2] |
| Molecular Formula | C₁₃H₉N₃S | [2] |
| Molecular Weight | 239.30 g/mol | [2] |
| Appearance | Solid | [3] |
| Solubility | Poor in aqueous solutions, soluble in organic solvents like DMSO. | [3] |
| Reactivity | The isothiocyanate group reacts with primary amines. | [1] |
Mechanism of Action: The Thiourea Linkage
The utility of this compound as a protein labeling reagent is predicated on the specific and efficient reaction of its isothiocyanate group with primary amines on the protein surface. This reaction proceeds via a nucleophilic addition mechanism, where the unprotonated primary amine of a lysine residue or the N-terminal α-amino group attacks the electrophilic carbon atom of the isothiocyanate. This results in the formation of a stable phenylthiocarbamoyl derivative, effectively conjugating the chromophoric azobenzene group to the protein.[4] The reaction is typically carried out under alkaline conditions (pH 9.0-9.5) to ensure that the amino groups are in their deprotonated, nucleophilic state.[5]
Caption: A typical workflow for PAA-ITC labeling in proteomics.
Advantages and Limitations of this compound
Advantages:
-
Chromophoric Properties: The azobenzene group allows for easy colorimetric detection and quantification of labeled proteins.
-
Specific Reactivity: The isothiocyanate group provides specific labeling of primary amines.
-
Stable Linkage: The resulting thiourea bond is stable under a wide range of experimental conditions.
-
Potential for MS Enhancement: N-terminal derivatization can simplify peptide fragmentation patterns in mass spectrometry. [6] Limitations:
-
Poor Aqueous Solubility: PAA-ITC requires dissolution in an organic solvent, which may not be compatible with all protein samples. [3]* Potential for Protein Alteration: As with any labeling reagent, the conjugation of PAA-ITC to a protein can potentially alter its structure and function.
-
Instability in Aqueous Solutions: Isothiocyanates can be unstable in aqueous media, with their stability being influenced by factors such as pH and temperature. [7][8]
Conclusion
This compound is a versatile and valuable reagent for proteomics research. Its unique combination of a specific amine-reactive group and a chromophoric azobenzene moiety provides a convenient means for labeling, detecting, and analyzing proteins. The protocols outlined in this application note provide a solid foundation for researchers to incorporate PAA-ITC into their experimental workflows. By carefully considering the principles of the labeling reaction and optimizing the experimental conditions, researchers can leverage the properties of PAA-ITC to gain deeper insights into the complex world of the proteome.
References
-
LigandTracer. Protein labeling with FITC. [Link]
-
You Do Bio. FITC Amine Labeling Protocol. [Link]
-
Bhattacharya, B. Protein labelling with FITC. [Link]
-
Marekov, L. N., & Steinert, P. M. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of mass spectrometry, 38(6), 635–644. [Link]
-
Marekov, L. N., & Steinert, P. M. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of mass spectrometry : JMS, 38(6), 635–644. [Link]
-
Zhang, X., Højrup, P., & Roepstorff, P. (2008). On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets. Journal of mass spectrometry : JMS, 43(10), 1416–1424. [Link]
-
Zhang, X., Højrup, P., & Roepstorff, P. (2008). On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets. Semantic Scholar. [Link]
-
Kalliora, C., Kalafati, F., & Kalogeropoulos, N. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules (Basel, Switzerland), 26(24), 7545. [Link]
-
Luang-In, V., Al-Harrasi, A., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]
-
Colzani, M., De Maddis, D., Galbiati, E., Temporini, C., Massolini, G., & Catenacci, L. (2016). Comparison of protein expression by isotope-coded affinity tag labeling. Methods in molecular biology (Clifton, N.J.), 1410, 107–117. [Link]
-
ResearchGate. The best protocol for FITC labeling of proteins. [Link]
-
Liu, Y., Yu, S., Li, J., Feng, Y., & Li, F. (2011). Stability of Allyl Isothiocyanate in an Aqueous Solution. Natural Science of Hainan University, 29(1), 33-38. [Link]
-
Kyriakoudi, A., Tsolakidou, M. D., & Makris, D. P. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods (Basel, Switzerland), 10(10), 2397. [Link]
-
Kovanich, D., Sun, L., & Jia, W. (2014). Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics. Proteomics, 14(17-18), 1996–2003. [Link]
-
HANGZHOU LEAP CHEM CO., LTD. This compound. [Link]
-
Zheng, L., & Zheng, F. (2015). Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma. Biomedical chromatography : BMC, 29(4), 619–625. [Link]
-
Xiao, D., & Singh, S. V. (2007). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. AAPS journal, 9(3), E332–E340. [Link]
-
Rohn, S., & Rawel, H. M. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. Foods (Basel, Switzerland), 10(4), 698. [Link]
-
CP Lab Safety. This compound, min 98%, 1 gram. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. scrum-net.co.jp [scrum-net.co.jp]
- 5. youdobio.com [youdobio.com]
- 6. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]
Application Notes and Protocols for the Conjugation of 4-Phenylazophenyl Isothiocyanate with Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 4-Phenylazophenyl Isothiocyanate in Peptide Chemistry
This compound (PAA-NCS), a molecule featuring a vibrant azobenzene chromophore linked to a reactive isothiocyanate group, presents a versatile tool for the labeling and modification of peptides. The azobenzene moiety offers unique photoresponsive properties, making PAA-NCS-labeled peptides valuable probes in studies of peptide-protein interactions, conformational analysis, and targeted drug delivery. The isothiocyanate group provides a robust and selective handle for covalent attachment to the N-terminal α-amino group of peptides, a reaction historically foundational to protein chemistry through its role in Edman degradation.[1][2]
This guide provides a comprehensive overview of the reaction conditions for conjugating this compound with peptides. It is designed to equip researchers with the necessary knowledge to perform this labeling reaction efficiently and to understand the underlying chemical principles, potential challenges, and subsequent purification and characterization of the labeled products.
The Chemical Foundation: Mechanism of Thiourea Bond Formation
The conjugation of this compound to a peptide proceeds via a well-established nucleophilic addition mechanism. The primary amino group at the N-terminus of the peptide acts as the nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of PAA-NCS. This reaction results in the formation of a stable phenylthiocarbamoyl (PTC) derivative, which is a thiourea linkage.[3][4]
The reaction is highly dependent on the nucleophilicity of the N-terminal amino group, which is significantly influenced by the pH of the reaction medium. Alkaline conditions are generally required to ensure that the amino group is in its deprotonated, and therefore more nucleophilic, state.[5]
Strategic Considerations for Effective Peptide Labeling
Successful labeling of peptides with PAA-NCS hinges on the careful optimization of several key reaction parameters. The inherent properties of both the peptide and the labeling reagent must be taken into account to achieve high yields and minimize side reactions.
Solubility: Bridging the Gap between Hydrophobicity and Hydrophilicity
A primary challenge in the reaction between PAA-NCS and peptides is the disparate solubility of the reactants. This compound is a hydrophobic molecule, insoluble in aqueous solutions.[6] Conversely, peptides can range from highly hydrophilic to hydrophobic depending on their amino acid sequence. To facilitate the reaction, a co-solvent system is typically employed.
Recommended Solvent Systems:
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These polar aprotic solvents are excellent choices for dissolving PAA-NCS.[7][8] They are also generally good solvents for a wide range of peptides. A common approach is to dissolve the peptide in an aqueous buffer and then add a solution of PAA-NCS in DMF or DMSO.
-
Acetonitrile (ACN): Acetonitrile can also be used as a co-solvent, particularly in conjunction with aqueous buffers.
-
Pyridine: In some protocols for on-resin labeling with isothiocyanates, pyridine is used as a component of the solvent mixture.
It is crucial to ensure that the final reaction mixture is homogeneous to allow for efficient reaction kinetics. The proportion of the organic co-solvent should be minimized to avoid denaturation of the peptide, if its conformation is critical.
pH Control: The Key to Selective and Efficient Reaction
The pH of the reaction buffer is the most critical parameter governing the reaction of isothiocyanates with peptides.
-
Optimal pH Range: A pH range of 8.0 to 9.5 is generally optimal for the reaction of isothiocyanates with the N-terminal α-amino group.[5] At this pH, the N-terminal amine is sufficiently deprotonated to be a potent nucleophile, while the ε-amino group of lysine side chains (pKa ~10.5) is still largely protonated, thus minimizing side reactions.
-
Buffers: Common buffers used include sodium bicarbonate, sodium borate, or N-ethylmorpholine (NEM) buffers. It is imperative to avoid buffers containing primary or secondary amines, such as Tris, as they will compete with the peptide for reaction with PAA-NCS.
Molar Ratio of Reactants: Driving the Reaction to Completion
To ensure efficient labeling of the peptide, a molar excess of this compound is typically used.
-
Recommended Molar Excess: A 1.5 to 10-fold molar excess of PAA-NCS over the peptide is a common starting point for in-solution labeling. The optimal ratio will depend on the concentration of the reactants and the reactivity of the specific peptide. For on-resin labeling, a smaller excess (e.g., 1.1 to 3 equivalents) is often sufficient.[9]
Reaction Time and Temperature: Balancing Efficiency and Stability
The reaction between isothiocyanates and peptides is generally rapid.
-
Reaction Time: Typical reaction times range from 30 minutes to 4 hours at room temperature. The progress of the reaction can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
Temperature: The reaction is typically carried out at room temperature (20-25°C) . While gentle heating (e.g., to 40-50°C) can increase the reaction rate, it may also promote side reactions or degradation of the peptide or the PAA-NCS reagent.[5]
Potential Side Reactions and Mitigation Strategies
While the reaction of isothiocyanates with the N-terminal amine is generally selective under optimized conditions, potential side reactions can occur, primarily with nucleophilic amino acid side chains.
-
Lysine Side Chains: The ε-amino group of lysine residues can react with PAA-NCS to form a thiourea linkage. This reaction is more prevalent at higher pH values (above 9.5). To minimize this side reaction, maintaining the pH within the optimal range of 8.0-9.0 is crucial.
-
Cysteine Side Chains: The thiol group of cysteine is a potent nucleophile and can react with isothiocyanates to form a dithiocarbamate adduct.[10] This reaction can occur at a lower pH than the reaction with amines.[11] However, these adducts are often unstable and can decompose over time, potentially leading to the formation of more stable lysine adducts if lysine is present.[5] If selective N-terminal labeling is desired in the presence of cysteine, protection of the thiol group may be necessary.
-
Hydrolysis of PAA-NCS: In aqueous solutions, this compound can undergo hydrolysis, which competes with the desired labeling reaction. Using a freshly prepared solution of PAA-NCS and minimizing the reaction time can help to reduce the impact of hydrolysis.
Experimental Protocols
The following protocols provide a starting point for the labeling of peptides with this compound both in solution and on-resin. Optimization of these protocols for specific peptides is recommended.
Protocol 1: In-Solution Labeling of Peptides
This protocol is suitable for purified peptides that are soluble in aqueous/organic solvent mixtures.
Materials:
-
Peptide of interest
-
This compound (PAA-NCS)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Trifluoroacetic acid (TFA) for quenching and HPLC analysis
-
HPLC-grade water and acetonitrile (ACN)
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Peptide Solution Preparation: Dissolve the peptide in the sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
PAA-NCS Solution Preparation: Immediately before use, prepare a stock solution of PAA-NCS in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Labeling Reaction:
-
To the peptide solution, add a 5-fold molar excess of the PAA-NCS solution.
-
Vortex the reaction mixture gently to ensure homogeneity.
-
Incubate the reaction at room temperature for 2 hours in the dark to prevent photoisomerization of the azobenzene moiety.
-
-
Reaction Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing reagent, such as hydroxylamine or a Tris buffer, to consume the excess PAA-NCS. However, for direct purification by HPLC, this step is often omitted.
-
Purification:
-
Acidify the reaction mixture with a small volume of TFA to a final concentration of 0.1%.
-
Purify the PAA-NCS labeled peptide by reversed-phase HPLC using a C18 column.
-
A typical gradient is from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes. The azobenzene-labeled peptide will have a longer retention time than the unlabeled peptide due to its increased hydrophobicity.[12]
-
Monitor the elution profile at a wavelength where both the peptide backbone (220 nm) and the azobenzene chromophore (around 320-360 nm) absorb.
-
-
Characterization:
-
Collect the fractions containing the purified labeled peptide and confirm its identity and purity by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product.
-
Diagram of the In-Solution Labeling Workflow:
Caption: Workflow for the in-solution labeling of peptides with PAA-NCS.
Protocol 2: On-Resin Labeling of Peptides
This protocol is suitable for peptides synthesized by solid-phase peptide synthesis (SPPS). The labeling is performed while the peptide is still attached to the resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (PAA-NCS)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Reversed-phase HPLC for purification
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Deprotection: Ensure the N-terminal protecting group (e.g., Fmoc) is removed to expose the free amine.
-
Labeling Reaction:
-
Prepare a solution of PAA-NCS (1.5-3 equivalents relative to the resin loading) and DIPEA (3-6 equivalents) in DMF.
-
Add the PAA-NCS/DIPEA solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours, protected from light.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify the crude labeled peptide by reversed-phase HPLC as described in Protocol 1.
Stability of PAA-NCS Labeled Peptides
The stability of the thiourea linkage in the PAA-NCS labeled peptide is an important consideration for storage and downstream applications.
-
pH Stability: The phenylthiocarbamoyl (PTC) linkage is generally stable under neutral and mildly acidic conditions. In a study, phenylthiocarbamoyl derivatives were found to be stable at pH 7.8.[3] However, under strongly acidic conditions and elevated temperatures, cleavage of the N-terminal amino acid as a phenylthiohydantoin (PTH) derivative can occur, which is the basis of the Edman degradation.[2]
-
Temperature Stability: Phenylthiocarbamoyl amino acids are relatively unstable at ambient temperature but are stable at 0°C.[13] For long-term storage, it is recommended to store lyophilized PAA-NCS labeled peptides at -20°C or lower, protected from light.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Inactive PAA-NCS (hydrolysis) - Incorrect pH of the reaction buffer - Insufficient molar excess of PAA-NCS - Peptide aggregation | - Use a fresh, anhydrous solution of PAA-NCS. - Verify the pH of the buffer is between 8.0 and 9.5. - Increase the molar excess of PAA-NCS. - Add a small amount of organic co-solvent or a chaotropic agent to the peptide solution. |
| Multiple Labeled Products | - Reaction with lysine side chains - Reaction with other nucleophilic side chains | - Lower the reaction pH to the lower end of the optimal range (e.g., 8.0-8.5). - Consider protecting reactive side chains if necessary. |
| Poor Recovery After HPLC | - Precipitation of the labeled peptide - Adsorption to vials or column | - Ensure the labeled peptide is fully dissolved before injection. The increased hydrophobicity may require a higher percentage of organic solvent. - Use low-binding tubes and ensure the HPLC system is properly passivated. |
Conclusion
The reaction of this compound with peptides provides a powerful method for introducing a photoresponsive chromophore, enabling a wide range of applications in chemical biology and drug development. By carefully controlling the reaction conditions, particularly the pH and solvent system, researchers can achieve high yields of selectively N-terminally labeled peptides. The protocols and guidelines presented here offer a solid foundation for the successful implementation of this valuable bioconjugation technique.
References
- Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
- Cejpek, K., Valísek, J., & Velísek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3560-3565.
- Schrader, M., & Linscheid, M. W. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 38(4), 373-381.
- Broberg, J. C., et al. (2019). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of The American Society for Mass Spectrometry, 30(10), 2126-2135.
- Guitart, A., Hernández Orte, P., & Cacho, J. (1993). Stability of phenyl(thiocarbamoyl)
- Kłys, A., et al. (2013). New method of peptide cleavage based on Edman degradation. Analytical and Bioanalytical Chemistry, 405(16), 5569-5576.
-
CSIR NET LIFE SCIENCE COACHING. (2025). Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. Retrieved from [Link]
- Kłys, A., et al. (2013).
-
protocols.io. (2016). HPLC Purification of Peptides. Retrieved from [Link]
-
Reddit. (2019). What solvents are DMSO/DMF miscible with? Retrieved from [Link]
- Cejpek, K., Valísek, J., & Velísek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3560-3565.
- Takaoka, Y., et al. (2006). Improvement in isolation and identification of food-derived peptides in human plasma based on precolumn derivatization of peptides with phenyl isothiocyanate. Journal of Agricultural and Food Chemistry, 54(14), 4933-4938.
- Oppermann, M., et al. (2021). Protein purification with light via a genetically encoded azobenzene side chain.
- Mielke, S., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Foods, 10(6), 1324.
-
Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
Kłys, A., et al. (2013). Fig. 1 Proposed peptide cleavage method based on Edman degradation. BOC... [Image]. In New method of peptide cleavage based on Edman degradation. ResearchGate. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
- Lepist, E.-I., et al. (2016). Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy. Chemical Research in Toxicology, 29(3), 389-396.
- Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74.
-
Gellman, S. H. (n.d.). HPLC purification of peptides and miniature proteins. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2017). What's the chemical difference between DMF and DMSO? Retrieved from [Link]
- McMurry, J. (2023). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry (10th ed.). Cengage Learning.
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Image]. Retrieved from [Link]
- Coligan, J. E., et al. (Eds.). (2006). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. In Current Protocols in Protein Science. John Wiley & Sons, Inc.
-
ResearchGate. (n.d.). Physicochemical properties of DMSO, DMF, and Py. [Table]. Retrieved from [Link]
Sources
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Improvement in isolation and identification of food-derived peptides in human plasma based on precolumn derivatization of peptides with phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of phenyl(thiocarbamoyl) amino acids and optimization of their separation by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Application Note: Chromophoric Solid-Phase Peptide Sequencing (CSPPS) using 4-Phenylazophenyl Isothiocyanate (PAPITC)
Executive Summary
In the high-throughput environment of Solid-Phase Peptide Synthesis (SPPS), verifying the fidelity of the growing peptide chain is critical. While automated Edman degradation and Mass Spectrometry (MS) are standard, they often require cleavage of the peptide from the resin and expensive instrumentation.
This guide details the application of 4-Phenylazophenyl isothiocyanate (PAPITC) , a chromophoric isothiocyanate, for on-resin sequence validation . Unlike standard Phenylisothiocyanate (PITC) which requires UV detection, PAPITC derivatives are intensely colored (yellow to red), allowing for manual, visual monitoring of the N-terminal sequence directly from resin beads. This protocol is an essential "in-process" Quality Control (QC) tool for validating critical synthetic steps without total resin cleavage.
Key Benefits[1][2]
-
Visual Confirmation: Colored thiohydantoin derivatives allow naked-eye detection.
-
Resin Compatibility: Works directly on polystyrene and polyamide supports.
-
Cost-Effective: Eliminates the need for automated sequencers for short-read validation.
-
High Sensitivity: Molar extinction coefficient (
) allows detection at picomole levels.
Mechanism of Action: The Chromophoric Edman Degradation
The utility of PAPITC lies in its ability to modify the classic Edman degradation pathway. The reagent reacts with the free N-terminal amine of the resin-bound peptide to form a thiourea. Upon acid treatment, this terminal residue is cleaved as a thiazolinone, which is then converted to a stable 4-phenylazophenylthiohydantoin (PAPTH) amino acid.
The Reaction Cycle[3][4]
-
Coupling: PAPITC reacts with the N-terminal amine at pH 8–9 (Pyridine/Water) to form a colored thiourol-peptide-resin.
-
Cleavage: Anhydrous acid (TFA) cyclizes the N-terminal residue, cleaving it from the peptide chain as a thiazolinone. The peptide (n-1) remains on the resin.
-
Conversion: The unstable thiazolinone is converted in aqueous acid to the stable PAPTH-amino acid isomer.
-
Identification: The colored PAPTH derivative is identified via Thin Layer Chromatography (TLC) or HPLC.
Workflow Visualization
Figure 1: The PAPITC solid-phase sequencing cycle. The chromophore tracks the N-terminal amino acid through coupling, cleavage, and conversion.
Experimental Protocol
Pre-requisites:
-
Sample: 2–5 mg of peptide-resin (approx. 1–5 nmol peptide).
-
Reagent: this compound (PAPITC).
-
Solvents: Pyridine, Dimethylformamide (DMF), Trifluoroacetic acid (TFA), Butyl Acetate.
Phase 1: Preparation and Coupling
This step attaches the chromophore to the N-terminus.[1]
-
Wash: Place 2–5 mg of peptide-resin in a small glass reaction tube (approx 4 x 50 mm). Wash twice with 50% Pyridine/Water (v/v).
-
Reagent Addition: Add 20 µL of PAPITC solution (2 mg/mL in Pyridine).
-
Note: Ensure the resin is fully covered. If the resin swells significantly, add minimal DMF to maintain fluidity.
-
-
Incubation: Flush the tube with Nitrogen (
), seal, and incubate at 52°C for 45 minutes .-
Observation: The resin should turn a deep red/orange color, indicating successful formation of the thiourea.
-
-
Wash: Carefully remove the supernatant. Wash the resin:
-
2x with Pyridine.
-
2x with DMF.
-
2x with Methanol.
-
Dry under vacuum or
stream.
-
Phase 2: Cleavage (Release of N-Terminal Residue)
This step releases the labeled amino acid while leaving the truncated peptide on the resin.
-
Acidolysis: Add 30 µL of anhydrous TFA .
-
Incubation: Incubate at 52°C for 10 minutes .
-
Critical: Do not exceed this time to prevent non-specific cleavage of the peptide backbone.
-
-
Extraction: The N-terminal derivative is now in the TFA solution.
-
Pipette the TFA (supernatant) into a fresh conversion tube.
-
Wash the resin with 10 µL of TFA and combine with the supernatant.
-
Resin Status: The resin should return to a lighter color (pale yellow or white), indicating the removal of the chromophore. Save the resin for the next cycle.[2]
-
Phase 3: Conversion and Identification
The unstable intermediate is converted to the stable thiohydantoin for analysis.
-
Evaporation: Evaporate the combined TFA extract to dryness under a stream of
. -
Conversion: Add 20 µL of 50% Aqueous TFA (v/v) to the dried residue.
-
Incubation: Incubate at 80°C for 10 minutes .
-
Extraction:
-
Evaporate the acid again.
-
Dissolve the residue in 5 µL of Ethyl Acetate or Ethanol.
-
-
Analysis (TLC): Spot the sample on a Polyamide-6 TLC sheet.
-
Solvent System: Acetic Acid / Water (1:3 v/v) or Toluene / n-Hexane / Acetic Acid.
-
Visualization: The PAPTH-amino acids appear as distinct yellow/orange spots. Compare Rf values against standard PAPTH-amino acid markers.
-
Data Interpretation and Reference Values
The identification relies on the distinct retention factors (Rf) and colors of the PAPTH derivatives.
| Amino Acid Derivative | Color on Polyamide TLC | Polarity/Migration Characteristics |
| PAPTH-Gly | Red-Orange | High mobility in aqueous systems |
| PAPTH-Ala | Orange | Moderate mobility |
| PAPTH-Leu/Ile | Yellow-Orange | High mobility in non-polar systems |
| PAPTH-Glu/Asp | Yellow | Low mobility (requires acidic solvent) |
| PAPTH-Pro | Red | Distinctive hue; moderate mobility |
| By-products | Blue/Purple | PAPITC by-products often separate from AA spots |
Note: Exact Rf values depend on the specific TLC solvent system used. It is mandatory to run a standard ladder of PAPTH-amino acids alongside the sample.
Troubleshooting & Optimization
Issue: Resin remains deeply colored after TFA cleavage.
-
Cause: Incomplete cleavage of the N-terminal residue.
-
Solution: Extend the TFA cleavage time to 15 minutes or increase temperature to 55°C. Ensure the TFA is anhydrous; water inhibits the cyclization/cleavage step.
Issue: No colored spots on TLC.
-
Cause: Sample loss during extraction or insufficient coupling.
-
Solution:
-
Verify the coupling step (Resin must turn red).
-
Ensure the supernatant is fully transferred during the cleavage step.
-
Concentrate the final sample into a smaller volume (2 µL) for spotting.
-
Issue: Overlapping spots/Smearing.
-
Cause: Residual reagent or incomplete conversion.
-
Solution: Perform a "Double Coupling" cycle:
-
Couple with PAPITC (Color).
-
Couple with standard PITC (to drive completion without adding background color).
-
Wash thoroughly with Benzene or Ethyl Acetate before cleavage to remove excess reagent.
-
References
-
Chang, J. Y., et al. (1976). "4-N,N-Dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis." Biochemical Journal, 153(3), 607–611.
-
Chang, J. Y. (1979). "Manual solid phase sequence analysis of polypeptides using 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate." Biochimica et Biophysica Acta (BBA), 578(1), 188-195.
-
Salnikow, J., et al. (1981). "Solid-phase sequencing of peptides with 4-N,N-dimethylaminoazobenzene-4'-isothiocyanate." Analytical Biochemistry, 117(2), 433-442.
-
Fields, G. B., et al. (1997).[2] "Solid-Phase Peptide Synthesis." Methods in Enzymology, 289, Academic Press.[2]
(Note: While J.Y. Chang primarily popularized the dimethylamino- analog (DABITC), the protocols for the phenylazophenyl analog (PAPITC) described here are chemically identical, relying on the same isothiocyanate-based Edman chemistry.)
Sources
Application Notes and Protocols for N-Terminal Sequencing using 4-Phenylazophenyl isothiocyanate (PAA-ITC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the experimental setup for N-terminal protein and peptide sequencing using the chromophoric Edman reagent, 4-Phenylazophenyl isothiocyanate (PAA-ITC). While the foundational principles of Edman degradation remain consistent, the use of a colored isothiocyanate like PAA-ITC offers distinct advantages in the visualization and potential detection of the resulting amino acid derivatives. This guide will delve into the causality behind the experimental choices, provide detailed step-by-step protocols, and offer insights gleaned from extensive experience with related chromophoric Edman reagents, such as 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate (DABITC), which serves as a well-documented analogue. The protocols herein are designed to be self-validating, ensuring robustness and reproducibility in your sequencing workflows.
Introduction: The Rationale for a Chromophoric Edman Reagent
The Edman degradation, a cornerstone of protein chemistry, allows for the sequential removal and identification of N-terminal amino acids.[1] The standard reagent, phenyl isothiocyanate (PITC), yields phenylthiohydantoin (PTH) amino acids that are typically detected by UV absorbance during HPLC analysis.[2][3] The introduction of chromophoric isothiocyanates, such as this compound (PAA-ITC), represents a significant enhancement to the classical method.
The primary advantage of PAA-ITC lies in its extended chromophore, the azobenzene group, which imparts a distinct color to the reagent and its resulting thiohydantoin (PAA-TH) derivatives. This coloration allows for direct visualization of the reaction progress and facilitates the identification of the PAA-TH amino acids by methods such as thin-layer chromatography (TLC), in addition to HPLC.[4] This can be particularly advantageous for smaller peptides or when rapid, semi-quantitative analysis is desired. The intense color of the PAA-TH derivatives may also offer enhanced sensitivity in detection compared to the UV-detection of PTH-amino acids.
The Chemistry of Edman Degradation with PAA-ITC
The Edman degradation is a cyclical three-step process: coupling, cleavage, and conversion.[5]
-
Coupling: Under alkaline conditions, the isothiocyanate group of PAA-ITC reacts with the free N-terminal α-amino group of the peptide or protein to form a phenylazophenyl-thiocarbamoyl (PAA-TC) derivative.[5]
-
Cleavage: In the presence of a strong anhydrous acid, typically trifluoroacetic acid (TFA), the peptide bond of the N-terminal residue is cleaved, releasing the first amino acid as an anilinothiazolinone (ATZ) derivative, in this case, a PAA-thiazolinone (PAA-TZ). The remainder of the peptide chain is left intact for subsequent degradation cycles.[6]
-
Conversion: The unstable PAA-TZ derivative is then converted to the more stable phenylazophenyl-thiohydantoin (PAA-TH) amino acid derivative through treatment with aqueous acid. This stable, colored derivative is then identified.[5]
Caption: Workflow of Edman Degradation with PAA-ITC.
Experimental Protocols
Sample Preparation: The Foundation of Successful Sequencing
The purity and cleanliness of the sample are paramount for successful Edman degradation. Contaminants can interfere with the chemistry or the analysis of the PAA-TH derivatives.
Core Principles of Sample Preparation:
-
Purity: The sample should ideally contain a single protein or peptide sequence. The presence of multiple N-termini will result in a mixture of PAA-TH amino acids at each cycle, making sequence determination impossible.
-
Cleanliness: Interfering substances must be removed. These include:
-
Amine-containing buffers (e.g., Tris, glycine): These will react with PAA-ITC, consuming the reagent and creating interfering byproducts.
-
Detergents (e.g., SDS): These can interfere with the extraction steps and chromatographic analysis.
-
Salts: High salt concentrations can disrupt the reaction chemistry.
-
Free amino acids: These will lead to high background signals in the initial cycles.
-
Recommended Sample Preparation Protocols:
-
For samples in solution:
-
For samples in polyacrylamide gels (SDS-PAGE):
-
Electroblotting: Transfer the protein from the gel to a PVDF membrane. PVDF is a robust support for direct sequencing.
-
Staining: Stain the membrane with Coomassie Brilliant Blue R-250. Avoid silver staining as it can modify amino acid side chains.
-
Destaining and Washing: Thoroughly destain and wash the membrane with high-purity water to remove all traces of glycine and other buffer components.
-
Excision: Carefully excise the protein band of interest with a clean scalpel.
-
Manual Edman Degradation Protocol with PAA-ITC (Adapted from DABITC Protocol)
This manual protocol is adapted from the well-established method for the analogous chromophoric reagent, DABITC.[8] It incorporates a double-coupling step with PITC to ensure complete reaction at the N-terminus.
Reagents and Materials:
-
This compound (PAA-ITC) solution (e.g., 1.5 mg/mL in acetone or pyridine, freshly prepared).
-
Phenyl isothiocyanate (PITC) solution (e.g., 5% v/v in pyridine).
-
Pyridine (sequencing grade).
-
Heptane.
-
Ethyl acetate.
-
Anhydrous trifluoroacetic acid (TFA).
-
Aqueous acid for conversion (e.g., 50% aqueous TFA or 1N HCl).
-
Nitrogen gas source.
-
Heating block (52°C).
-
Vortex mixer.
-
Centrifuge.
-
Small reaction vials (e.g., 1.5 mL microcentrifuge tubes).
Step-by-Step Protocol:
-
Sample Preparation: Place the dried protein/peptide sample (1-10 nmol) or the excised PVDF membrane in a reaction vial.
-
First Coupling (PAA-ITC):
-
Add 20 µL of PAA-ITC solution in pyridine to the sample.
-
Incubate at 52°C for 30 minutes.
-
Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.
-
-
Second Coupling (PITC):
-
Add 20 µL of 5% PITC in pyridine.
-
Incubate at 52°C for 20 minutes.
-
Dry the sample completely.
-
-
Extraction 1 (Removal of excess reagents):
-
Add 100 µL of heptane:ethyl acetate (2:1 v/v).
-
Vortex vigorously for 30 seconds.
-
Centrifuge and carefully remove the upper organic phase.
-
Repeat this extraction step twice.
-
Dry the sample completely.
-
-
Cleavage:
-
Add 20 µL of anhydrous TFA.
-
Incubate at 52°C for 15 minutes.
-
Dry the sample completely under a stream of nitrogen.
-
-
Extraction 2 (Collection of the PAA-TZ derivative):
-
Add 100 µL of an appropriate organic solvent (e.g., butyl acetate or 1-chlorobutane) to the dried residue from the cleavage step.
-
Vortex and centrifuge.
-
Carefully transfer the supernatant containing the PAA-TZ derivative to a new vial. The remaining peptide is left in the original vial for the next cycle.
-
Dry the extracted PAA-TZ derivative.
-
-
Conversion:
-
Add 20 µL of aqueous acid (e.g., 50% aqueous TFA) to the dried PAA-TZ derivative.
-
Incubate at 52°C for 20-30 minutes.
-
Dry the sample completely. The residue is the PAA-TH amino acid, ready for analysis.
-
-
Next Cycle: The dried peptide remaining in the original vial is ready for the next cycle of Edman degradation, starting from Step 2.
Caption: Manual Edman Degradation Protocol Workflow.
Analysis of PAA-TH Amino Acids
Thin-Layer Chromatography (TLC)
The colored nature of PAA-TH amino acids makes them amenable to separation and identification by TLC on polyamide sheets.[4]
-
Stationary Phase: Polyamide sheets.
-
Mobile Phases: Two-dimensional chromatography is typically required for good resolution. Common solvent systems are based on mixtures of water, acetic acid, and other organic solvents.
-
Detection: The PAA-TH amino acids appear as distinct colored spots (typically red or orange) directly on the TLC plate. The identity of the amino acid is determined by comparing its migration (Rf value) to that of known PAA-TH standards. The detection limit can be in the picomole range.[4]
High-Performance Liquid Chromatography (HPLC)
For quantitative and more precise identification, reverse-phase HPLC is the method of choice.[2]
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18 reverse-phase column (e.g., 3 or 5 µm particle size) | Provides good hydrophobic retention and separation of the PAA-TH derivatives. |
| Mobile Phase A | Aqueous buffer (e.g., sodium acetate) at a slightly acidic pH (e.g., pH 4.5-5.5) | Buffering is crucial for reproducible retention times. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the hydrophobic PAA-TH derivatives. |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B | Allows for the separation of both hydrophilic and hydrophobic PAA-TH amino acids in a single run. |
| Detection | UV-Vis detector | The azobenzene chromophore of PAA-TH derivatives is expected to have a strong absorbance in the visible range, likely between 400-500 nm. The exact wavelength should be empirically determined for optimal sensitivity. |
| Identification | Comparison of retention times with a standard mixture of PAA-TH amino acids | Essential for unambiguous identification of each amino acid derivative.[2] |
Trustworthiness and Self-Validation
To ensure the integrity of your sequencing data, incorporate the following practices:
-
Run a Blank Cycle: Before sequencing your sample, run a complete Edman cycle with no sample loaded. This will identify any systemic contaminants or artifacts.
-
Use a Standard Peptide: Periodically sequence a known peptide standard to verify reagent performance, reaction efficiencies, and the accuracy of your analytical system.
-
Monitor Repetitive Yield: The yield of PAA-TH amino acid should decrease slightly with each cycle. A sharp drop-off may indicate a problem with the chemistry or the sample.
-
Confirm with a Second Method: If possible, confirm the sequence of a key peptide with an orthogonal method such as mass spectrometry.
Conclusion
The use of this compound in Edman degradation offers a visually intuitive and potentially more sensitive approach to N-terminal sequencing. By understanding the underlying chemistry and meticulously preparing the sample, researchers can leverage this chromophoric reagent to obtain reliable sequence data. The protocols provided in this guide, adapted from well-established methods for analogous reagents, offer a robust starting point for implementing PAA-ITC-based sequencing in your laboratory. As with any advanced analytical technique, careful optimization and the use of appropriate controls are key to achieving high-quality, reproducible results.
References
-
Chang, J. Y., Creaser, E. H., & Hughes, G. J. (1976). 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis. FEBS letters, 78(1), 147-150. [Link]
-
Chang, J. Y., Brauer, D., & Wittmann-Liebold, B. (1978). Micro-sequence analysis of peptides and proteins using 4-NN-dimethylaminoazobenzene 4'-isothiocyanate/phenylisothiocyanate double coupling method. FEBS letters, 93(2), 205-214. [Link]
-
Centro de Investigaciones Biológicas (CSIC). (n.d.). Edman Degradation Sample Preparation Protocols. Retrieved from [Link]
-
Hunkapiller, M. W., & Hood, L. E. (1983). Analysis of phenylthiohydantoin amino acids by high-performance liquid chromatography. Methods in enzymology, 91, 486-493. [Link]
-
Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]
-
Shimadzu. (n.d.). Theory of Edman Sequencing, Edman Degradation. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Edman degradation. In Wikipedia. Retrieved February 12, 2026, from [Link]
Sources
- 1. crsubscription.com [crsubscription.com]
- 2. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 6. cib.csic.es [cib.csic.es]
- 7. iitg.ac.in [iitg.ac.in]
- 8. chemicalpapers.com [chemicalpapers.com]
Application Notes and Protocols: 4-Phenylazophenyl isothiocyanate as a Chromophoric Label
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Chromophoric Tool for Protein Analysis
In the landscape of protein analysis, the covalent modification of proteins with specific reagents is a cornerstone technique for elucidating their structure and function. 4-Phenylazophenyl isothiocyanate (PAA-ITC) is a valuable chromophoric labeling reagent for proteins and peptides. Its utility stems from the presence of two key functional groups: the isothiocyanate group (-N=C=S), which reacts specifically with primary amines, and the phenylazo group (-N=N-), which imparts a distinct color to the molecule. This inherent color allows for the straightforward spectrophotometric detection and quantification of labeled molecules, often without the need for more complex analytical instrumentation.
This guide provides an in-depth overview of the chemical principles behind PAA-ITC labeling and its applications, along with detailed protocols for protein labeling and N-terminal sequencing.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of PAA-ITC is essential for its effective use in the laboratory.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₉N₃S | [1] |
| Molecular Weight | 239.3 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [1] |
| CAS Number | 7612-96-6 | [1] |
Principle of Reactivity: The Isothiocyanate-Amine Reaction
The functionality of this compound as a labeling reagent is predicated on the reaction of its isothiocyanate group with primary amino groups present in proteins and peptides.[3] These primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine residues.
The reaction proceeds via a nucleophilic addition of the unprotonated primary amine to the electrophilic carbon atom of the isothiocyanate group. This reaction forms a stable thiourea linkage.[4] The reaction is typically carried out under alkaline conditions (pH 8-9) to ensure that the amino groups are in their deprotonated, nucleophilic state.[5]
Core Applications of this compound
The unique properties of PAA-ITC lend it to two primary applications in protein chemistry:
-
General Protein Labeling: The covalent attachment of the phenylazo chromophore allows for the quantification of proteins and peptides using visible-light spectrophotometry. This is particularly useful for proteins that lack a strong intrinsic UV absorbance or when working with complex mixtures where selective detection is advantageous.
-
N-Terminal Amino Acid Sequencing (Edman Degradation): PAA-ITC serves as a chromophoric alternative to the traditional Edman reagent, phenyl isothiocyanate (PITC).[6] The Edman degradation is a stepwise method for sequencing amino acids from the N-terminus of a peptide or protein.[3][5] The use of PAA-ITC results in a colored phenylthiohydantoin (PTH) amino acid derivative at each cycle, which can be readily detected and identified.[6]
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for the chromophoric labeling of proteins with PAA-ITC. Optimization may be required depending on the specific protein and desired degree of labeling.
Materials:
-
This compound (PAA-ITC)
-
Protein of interest
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 9.0 (or 0.1 M Sodium Borate, pH 9.0)
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Labeling Buffer to a concentration of 1-10 mg/mL.
-
Note: Ensure the buffer is free of primary amines (e.g., Tris) as these will compete with the protein for reaction with PAA-ITC. If necessary, dialyze the protein against the Labeling Buffer.
-
-
PAA-ITC Solution Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of PAA-ITC in anhydrous DMSO.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add the PAA-ITC stock solution dropwise to achieve a desired molar ratio of PAA-ITC to protein. A starting point of a 10 to 20-fold molar excess of PAA-ITC is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted PAA-ITC and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
The labeled protein will elute in the void volume and can be identified by its color.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the λmax of the phenylazo chromophore (to be determined experimentally, typically in the visible range).
-
The DOL can be calculated using the Beer-Lambert law, though this requires the molar extinction coefficient of the PAA-ITC adduct, which should be determined empirically.
-
Protocol 2: N-Terminal Sequencing using PAA-ITC (Edman Degradation)
This protocol outlines the manual, stepwise procedure for determining the N-terminal amino acid sequence of a peptide or protein using PAA-ITC.
Materials:
-
Peptide or protein sample (immobilized on a solid support or in solution)
-
Pyridine
-
PAA-ITC solution (5% in pyridine)
-
Anhydrous trifluoroacetic acid (TFA)
-
Anhydrous organic solvent (e.g., n-heptane, ethyl acetate)
-
Aqueous acid (e.g., 1 M HCl)
-
HPLC or TLC system for analysis of PAA-PTH-amino acids
Procedure (per cycle):
-
Coupling Reaction:
-
Dissolve or suspend the peptide/protein in a pyridine-water mixture (e.g., 1:1 v/v).
-
Add the PAA-ITC solution and incubate at 40-50°C for 30-60 minutes to form the PAA-phenylthiocarbamyl (PAA-PTC) peptide.
-
Dry the sample completely under vacuum.
-
-
Cleavage Reaction:
-
Treat the dried PAA-PTC peptide with anhydrous TFA for 5-15 minutes at 40-50°C. This cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.
-
Evaporate the TFA under a stream of nitrogen.
-
-
Extraction:
-
Extract the thiazolinone derivative with an anhydrous organic solvent (e.g., n-heptane/ethyl acetate mixture). The shortened peptide remains.
-
-
Conversion to PAA-PTH-Amino Acid:
-
Evaporate the solvent from the extracted thiazolinone.
-
Add aqueous acid (e.g., 1 M HCl) and heat at ~80°C for 10 minutes to convert the unstable thiazolinone into the stable PAA-phenylthiohydantoin (PAA-PTH) amino acid.
-
Dry the PAA-PTH-amino acid derivative.
-
-
Identification:
-
Dissolve the dried PAA-PTH-amino acid in a suitable solvent.
-
Identify the amino acid by comparing its retention time (HPLC) or Rf value (TLC) to that of known PAA-PTH-amino acid standards. The colored nature of the derivative allows for easy visualization or detection with a visible-light detector.
-
-
Next Cycle:
-
The shortened peptide from step 3 is subjected to the next cycle of Edman degradation, starting from the coupling reaction (step 1).
-
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. agilent.com [agilent.com]
- 3. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
Applications of 4-Phenylazophenyl Isothiocyanate in Biotechnology: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling 4-Phenylazophenyl isothiocyanate (PAITC)
This compound (PAITC) is an aromatic isothiocyanate that has carved a niche in the realm of biotechnology, primarily as a powerful tool for protein analysis. Its unique chemical architecture, featuring a reactive isothiocyanate group (-N=C=S) and a distinct phenylazo chromophore, endows it with properties that are highly advantageous for specific bioanalytical techniques. The isothiocyanate moiety provides a reactive handle for the covalent modification of primary amino groups in biomolecules, most notably the N-terminal α-amino group of proteins and peptides. The phenylazo group, on the other hand, imparts a distinct color to the molecule, enabling sensitive detection of labeled molecules.
This technical guide provides a comprehensive overview of the applications of PAITC in biotechnology, with a focus on detailed protocols and the underlying scientific principles. We will delve into its primary role in protein sequencing and explore other potential applications, offering insights to researchers and drug development professionals seeking to leverage this versatile reagent in their work.
I. The Cornerstone Application: N-Terminal Protein Sequencing via Edman Degradation
The most prominent and well-established application of this compound is in the N-terminal sequencing of proteins and peptides using the Edman degradation method.[1][2] This classical technique, developed by Pehr Edman, allows for the stepwise removal and identification of amino acid residues from the N-terminus of a polypeptide chain.[1][2]
The Scientific Principle: A Chromophoric Twist on a Classic Technique
The Edman degradation is a cyclical chemical process that involves three key steps:
-
Coupling: Under alkaline conditions (pH ~9-10), the isothiocyanate group of PAITC reacts with the uncharged N-terminal α-amino group of a peptide to form a 4-phenylazophenylthiocarbamoyl (PAPTC)-peptide derivative.[3]
-
Cleavage: The peptide bond of the N-terminal residue is selectively cleaved by treatment with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This releases the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact.[4]
-
Conversion: The unstable thiazolinone derivative is then converted to a more stable 4-phenylazophenylthiohydantoin (PAPTH)-amino acid derivative by treatment with aqueous acid.[3]
The identity of the cleaved PAPTH-amino acid is then determined, typically by chromatography. The shortened peptide can then re-enter the Edman degradation cycle for the identification of the next amino acid in the sequence.[2]
The incorporation of the phenylazo group in PAITC offers a significant advantage over the traditional Edman reagent, phenyl isothiocyanate (PITC). The resulting PAPTH-amino acid derivatives are colored, allowing for their sensitive detection by visible spectrophotometry or high-performance liquid chromatography (HPLC) with a visible-light detector. This chromophoric property enhances the sensitivity of detection, enabling the sequencing of smaller amounts of protein or peptide.
Visualizing the Edman Degradation Workflow with PAITC
Figure 1: Workflow of Edman degradation using PAITC.
Detailed Protocol: N-Terminal Sequencing with PAITC
This protocol is a general guideline and may require optimization based on the specific protein or peptide being analyzed and the instrumentation available.
Materials:
-
Protein/Peptide Sample: Purified and free of primary amine-containing contaminants (e.g., Tris buffer, ammonia). The N-terminus must be unblocked.
-
This compound (PAITC): Sequencing grade.
-
Coupling Buffer: Typically a volatile buffer such as N-methylmorpholine or triethylamine in a suitable organic solvent (e.g., pyridine/water or acetonitrile/water), adjusted to pH 9.0-9.5.
-
Cleavage Reagent: Anhydrous trifluoroacetic acid (TFA).
-
Conversion Reagent: Aqueous TFA (e.g., 25% v/v in water).
-
Extraction Solvents: E.g., n-butyl chloride, ethyl acetate.
-
HPLC System: With a C18 reversed-phase column and a UV-Vis detector capable of monitoring at a wavelength appropriate for the PAPTH-amino acids (typically in the visible range).
-
PAPTH-Amino Acid Standards: For calibration and identification.
Procedure:
-
Sample Preparation:
-
Ensure the protein or peptide sample is salt-free and dissolved in a suitable volatile solvent. Lyophilize the sample if necessary.
-
The amount of sample required will depend on the sensitivity of the detection system, but typically ranges from picomoles to nanomoles.
-
-
Coupling Reaction:
-
Dissolve the protein/peptide sample in the coupling buffer.
-
Add a solution of PAITC in a suitable organic solvent (e.g., acetonitrile). A molar excess of PAITC is used to ensure complete reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 50°C) for a defined period (e.g., 20-30 minutes).
-
After the reaction, volatile reagents are removed under vacuum.
-
-
Extraction of Byproducts:
-
Wash the sample with a non-polar organic solvent (e.g., heptane/ethyl acetate) to remove excess PAITC and its byproducts.
-
-
Cleavage Reaction:
-
Add anhydrous TFA to the dried sample.
-
Incubate at a controlled temperature (e.g., 50°C) for a short period (e.g., 5-10 minutes) to cleave the N-terminal residue.
-
Evaporate the TFA under a stream of nitrogen.
-
-
Extraction of the Thiazolinone Derivative:
-
Extract the cleaved thiazolinone derivative with a suitable organic solvent (e.g., n-butyl chloride). The remaining peptide stays in the reaction vessel.
-
-
Conversion to PAPTH-Amino Acid:
-
Dry the extracted thiazolinone derivative.
-
Add the conversion reagent (aqueous TFA) and incubate at a controlled temperature (e.g., 50-65°C) for a defined period (e.g., 15-20 minutes).
-
Dry the resulting PAPTH-amino acid derivative.
-
-
HPLC Analysis:
-
Dissolve the dried PAPTH-amino acid in the HPLC mobile phase.
-
Inject the sample onto a reversed-phase HPLC column.
-
Elute the PAPTH-amino acids using a suitable gradient of organic solvent (e.g., acetonitrile) in an aqueous buffer.
-
Detect the eluting PAPTH-amino acids by monitoring the absorbance in the visible range (the exact wavelength will depend on the specific PAPTH-amino acid).
-
Identify the amino acid by comparing the retention time with that of known PAPTH-amino acid standards.
-
-
Recycling:
-
The shortened peptide remaining in the reaction vessel is subjected to the next cycle of Edman degradation (steps 2-7).
-
Quantitative Data Summary:
| Parameter | Typical Value/Range | Notes |
| Sample Amount | 10 - 100 pmol | Dependent on the sensitivity of the HPLC detector. |
| Coupling Efficiency | > 95% | High efficiency is crucial for successful sequencing. |
| Cleavage Efficiency | > 95% | Incomplete cleavage leads to "lag" in the sequence data. |
| Detection Limit | Low picomole range | The chromophoric nature of PAITC enhances sensitivity. |
| Sequencing Length | 10 - 30 residues | Limited by the cumulative inefficiencies of each cycle. |
II. Potential Application: N-Terminal Labeling for Mass Spectrometry
While the primary application of PAITC is in Edman degradation, its ability to specifically label the N-terminus of peptides can also be exploited in mass spectrometry-based proteomics. This is analogous to the use of other isothiocyanate reagents like 4-sulfophenyl isothiocyanate (SPITC).[5][6]
The Scientific Principle: Aiding Peptide Identification and Fragmentation
Derivatization of peptides with PAITC at the N-terminus can offer several advantages for mass spectrometric analysis:
-
Facilitating de novo Sequencing: The fixed, known mass of the PAITC label at the N-terminus can simplify the interpretation of tandem mass spectra (MS/MS), aiding in de novo sequencing of peptides.
-
Improving Ionization Efficiency: The chemical properties of the PAITC tag might enhance the ionization efficiency of the labeled peptides in techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Directing Fragmentation: The presence of the PAITC group can influence the fragmentation pattern of the peptide in MS/MS experiments, potentially leading to a more predictable and informative set of fragment ions.
Visualizing the N-Terminal Labeling Workflow for MS
Figure 2: Workflow for N-terminal labeling of peptides with PAITC for mass spectrometry analysis.
Protocol Outline: N-Terminal Peptide Labeling with PAITC for MS Analysis
Materials:
-
Peptide Sample: Typically a complex mixture of peptides from a protein digest.
-
This compound (PAITC): High purity.
-
Labeling Buffer: Ammonium bicarbonate (e.g., 50 mM, pH 8.0-8.5) or a similar volatile buffer.
-
Quenching Reagent: E.g., hydroxylamine or a primary amine-containing buffer to stop the reaction.
-
Solid-Phase Extraction (SPE) Cartridges: E.g., C18 cartridges for desalting and removal of excess reagent.
-
Mass Spectrometer: An instrument capable of tandem mass spectrometry (e.g., Q-TOF, Orbitrap).
Procedure:
-
Peptide Preparation:
-
The protein of interest is first digested with a protease (e.g., trypsin) to generate a mixture of peptides.
-
The peptide digest is desalted and dried.
-
-
Labeling Reaction:
-
Dissolve the peptide digest in the labeling buffer.
-
Add a solution of PAITC in a compatible organic solvent (e.g., acetonitrile). The molar ratio of PAITC to peptide will need to be optimized.
-
Incubate the reaction at room temperature or slightly elevated temperature for 1-2 hours.
-
-
Quenching the Reaction:
-
Add the quenching reagent to consume any unreacted PAITC.
-
-
Purification of Labeled Peptides:
-
Acidify the reaction mixture with a small amount of TFA.
-
Use a C18 SPE cartridge to desalt the sample and remove the excess PAITC and its byproducts.
-
Elute the labeled peptides with a high concentration of organic solvent (e.g., 80% acetonitrile in 0.1% TFA).
-
Dry the purified, labeled peptides.
-
-
LC-MS/MS Analysis:
-
Reconstitute the labeled peptides in a suitable solvent for liquid chromatography.
-
Analyze the sample by LC-MS/MS. The mass spectrometer will be programmed to acquire MS/MS spectra of the eluting peptides.
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein sequence database using a search engine that can account for the mass modification at the N-terminus due to the PAITC label.
-
III. Exploratory and Potential Future Applications
While the primary use of PAITC is well-defined, its chemical structure suggests potential for other, less explored applications in biotechnology.
A. As a Chromophoric Cross-linking Agent
The isothiocyanate group of PAITC reacts with primary amines. If a protein has multiple accessible lysine residues or an accessible N-terminus, it is conceivable that PAITC could be used to introduce a chromophoric tag. While PAITC itself is a monofunctional reagent, its synthesis could potentially be modified to create bifunctional cross-linking agents containing the phenylazo chromophore. Such reagents could be valuable for studying protein-protein interactions, where the colorimetric properties would aid in the detection of cross-linked products.
B. As a Cellular Probe
Isothiocyanates, in general, are known to interact with cellular components, particularly proteins. The lipophilic nature of PAITC might allow it to penetrate cell membranes. Once inside the cell, it could potentially react with intracellular proteins, labeling them with a chromophoric tag. This could, in theory, be used to study protein localization or to identify novel protein targets of isothiocyanates. However, the specificity and potential cytotoxicity of PAITC in a cellular context would need to be thoroughly investigated.
IV. Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₉N₃S | [7][8] |
| Molecular Weight | 239.30 g/mol | [7][8] |
| Appearance | Crystalline solid | [9] |
| CAS Number | 7612-96-6 | [7] |
| Reactivity | Reacts with primary amines | General isothiocyanate chemistry |
V. Conclusion
This compound stands out as a valuable reagent in the biotechnologist's toolkit, primarily for its role as a chromophoric Edman reagent that enhances the sensitivity of N-terminal protein sequencing. Its application in labeling peptides for mass spectrometric analysis represents a promising secondary use. While its potential as a cross-linking agent or a cellular probe remains largely unexplored, the unique combination of a reactive isothiocyanate and a distinct chromophore in a single molecule suggests that further research may unveil novel and exciting applications for PAITC in the future. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this versatile compound in their scientific endeavors.
References
- Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
- Edman, P., & Begg, G. (1967). A protein sequenator. European Journal of Biochemistry, 1(1), 80-91.
- Chang, J. Y., Brauer, D., & Wittmann-Liebold, B. (1978). Micro-sequence analysis of peptides and proteins using 4-NN-dimethylaminoazobenzene 4'-isothiocyanate/phenylisothiocyanate double coupling method. FEBS letters, 93(2), 205-214.
-
Keough, T., Lacey, M. P., & Youngquist, R. S. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid communications in mass spectrometry, 17(20), 2277-2286.[6]
-
Smith, J. B. (2001). Peptide Sequencing by Edman Degradation. In eLS. John Wiley & Sons, Ltd.[4]
-
Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]
-
Caglic, D., Pukl, M., & Strukelj, B. (2008). On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets. Journal of mass spectrometry, 43(11), 1563-1570.[5]
-
Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]
-
Biosynthesis Incorporated. (n.d.). N-terminal Sequence Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. Retrieved from [Link]
-
Stefanowicz, P., Kluczyk, A., Szewczuk, Z., & Koscielecka, A. (2013). New method of peptide cleavage based on Edman degradation. Amino acids, 45(3), 553–560.[10]
-
Aebersold, R., Bures, E. J., Namchuk, M., Ogryzlo, M. K., Binnie, R. A., & Forest, E. (1995). Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins. Analytical biochemistry, 224(1), 101-111.[11]
-
Wang, Y., & Li, L. (2010). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. Journal of the American Society for Mass Spectrometry, 21(11), 1899-1910.[12]
-
Brogan, A. P., & Brodbelt, J. S. (2015). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry, 26(11), 1869-1877.[13]
-
Liu, C., Wang, Y., Li, Y., Liu, Y., & Zhang, H. (2022). A new isothiocyanate-based Golgi-targeting fluorescent probe for Cys and its bioimaging applications during the Golgi stress response. Bioorganic chemistry, 123, 105741.[14]
-
Brown, K. K., & Hampton, M. B. (2011). Biological targets of isothiocyanates. Biochimica et biophysica acta, 1810(9), 888-894.[15]
-
HANGZHOU LEAP CHEM CO., LTD. (n.d.). Buy this compound. Retrieved from [Link]
Sources
- 1. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ehu.eus [ehu.eus]
- 5. On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. scbt.com [scbt.com]
- 9. echemi.com [echemi.com]
- 10. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. A new isothiocyanate-based Golgi-targeting fluorescent probe for Cys and its bioimaging applications during the Golgi stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenylazophenyl Isothiocyanate
Welcome to the technical support center for the synthesis of 4-phenylazophenyl isothiocyanate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the synthesis of this important reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your experimental outcomes.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of this compound can be a significant hurdle. This section addresses common problems in a question-and-answer format to help you diagnose and resolve the issues in your reaction.
Q1: My yield of this compound is consistently low. What are the most likely causes?
Low yields in this synthesis typically stem from one or more of the following factors:
-
Incomplete Formation of the Dithiocarbamate Intermediate: The initial reaction between 4-aminoazobenzene, carbon disulfide (CS₂), and a base is crucial. If this equilibrium is not driven towards the dithiocarbamate salt, the subsequent conversion to the isothiocyanate will be poor.
-
Inefficient Desulfurization: The choice and handling of the desulfurizing agent are critical. The efficacy of reagents like lead nitrate, ethyl chloroformate, or tosyl chloride can be influenced by reaction conditions.[1][2]
-
Side Reactions: The most common side reaction is the formation of a symmetrical thiourea derivative. This occurs when the newly formed isothiocyanate reacts with unreacted 4-aminoazobenzene. This is more likely if the amine is not fully converted to the dithiocarbamate salt before the desulfurization step.
-
Product Degradation: this compound can be sensitive to harsh workup conditions or prolonged exposure to high temperatures during purification.
-
Purity of Starting Materials: The purity of the starting 4-aminoazobenzene is paramount. Impurities can interfere with the reaction and complicate the purification process.
Q2: How can I ensure the complete formation of the dithiocarbamate salt intermediate?
The formation of the dithiocarbamate salt is a critical first step. Here’s how to optimize it:
-
Choice of Base: A strong base is typically used to deprotonate the amine, facilitating its attack on carbon disulfide. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or triethylamine (Et₃N).[3] The choice of base can also affect the solubility of the resulting salt; for instance, potassium salts are sometimes more soluble than sodium salts, which can be advantageous.[4]
-
Solvent System: The reaction is often carried out in a biphasic system (e.g., water/dichloromethane) or in a solvent that can dissolve both the amine and the base to some extent.[4] Polar aprotic solvents can also be effective.[5]
-
Reaction Temperature and Time: This reaction is typically performed at room temperature or below (0-5 °C) to minimize side reactions. Allowing the reaction to stir for a sufficient amount of time (often several hours or overnight) can help ensure complete formation of the intermediate.[6]
-
Stoichiometry: Ensure that you are using an appropriate molar ratio of amine to carbon disulfide and base. A slight excess of carbon disulfide is often used.
Q3: Which desulfurizing agent should I use? What are the advantages and disadvantages of each?
While the classical approach uses the highly toxic thiophosgene, numerous safer and effective alternatives are available. The choice of reagent can significantly impact yield, reaction time, and purification strategy.[1][2]
| Desulfurizing Agent | Typical Yield | Reaction Time | Advantages | Disadvantages |
| Thiophosgene | ≥72% | ~4.5 hours | High yields for aromatic amines. | Extremely toxic and moisture-sensitive.[1] |
| Lead(II) Nitrate | ≥74% | ~16.5 hours | Good yields for aryl isothiocyanates.[1] Reaction completion is indicated by the precipitation of lead sulfide.[1] | Long reaction times, toxic heavy metal waste.[1] |
| Ethyl Chloroformate | ≥70% | 2.5 hours - 7 days | Good yields for both aliphatic and aryl isothiocyanates.[1] | Reaction time can be very long for some substrates.[1] |
| Iodine | ≥60% | ~30 minutes | Non-toxic, readily available, and inexpensive.[1] Fast reaction times.[4] | Yields may be slightly lower than other methods. |
| Tosyl Chloride | ≥75% | <30 minutes | Very fast, one-pot synthesis from the amine.[1] | Requires careful control of reaction conditions. |
| Hydrogen Peroxide | ≥84% | ~1 hour | "Green" reagent, mild reaction conditions, excellent yields.[1] | May not be suitable for all substrates. |
Q4: I'm seeing multiple spots on my TLC and extra peaks in my NMR. What are these impurities?
Common impurities in the synthesis of this compound include:
-
Unreacted 4-aminoazobenzene: This will appear as a distinct spot on your TLC plate.
-
Symmetrical N,N'-bis(4-phenylazophenyl)thiourea: This byproduct is often less soluble than the desired product and may precipitate from the reaction mixture.
-
Dithiocarbamate salt: If the desulfurization is incomplete, you may have residual intermediate. This is often water-soluble and can be removed during an aqueous workup.
-
Byproducts from the desulfurizing agent: Depending on the reagent used, you may have other byproducts to remove during purification.
Q5: What is the best way to purify this compound?
Purification is key to obtaining a high-purity product and improving the final isolated yield. A multi-step approach is often necessary:
-
Aqueous Workup: After the reaction is complete, a workup with a dilute acid solution can help remove any unreacted amine and other basic impurities.[7] Washing with brine will help remove water-soluble byproducts.
-
Solvent Extraction: Extracting the product into a suitable organic solvent like dichloromethane or ethyl acetate is a standard procedure. A biphasic system using ethyl acetate and water can be advantageous as it helps in separating the organic product from aqueous impurities.[4]
-
Column Chromatography: This is often the most effective method for separating the desired isothiocyanate from closely related impurities. Silica gel is the standard stationary phase, and a gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol) can be an excellent final purification step.[8]
Frequently Asked Questions (FAQs)
What is the general reaction scheme for this synthesis?
The most common method is a two-step process. First, the primary amine (4-aminoazobenzene) reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product.[1][2][9]
Caption: General two-step synthesis of this compound.
What are the most critical safety precautions for this synthesis?
-
Thiophosgene: If you are using this reagent, it is imperative to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as it is extremely toxic by all routes of exposure.[1]
-
Carbon Disulfide: CS₂ is highly flammable and volatile. All sources of ignition must be excluded from the work area.
-
Bases: Concentrated bases like NaOH and KOH are corrosive. Handle with care.
-
Solvents: Organic solvents should be handled in a fume hood to avoid inhalation of vapors.
How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is an excellent tool for monitoring the reaction. You can track the disappearance of the starting amine and the appearance of the product. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The product, being less polar than the starting amine, should have a higher Rf value.
Detailed Experimental Protocol (Tosyl Chloride Method)
This protocol uses tosyl chloride as a fast and efficient desulfurizing agent, avoiding the use of highly toxic reagents.[1]
Materials:
-
4-Aminoazobenzene
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Dithiocarbamate Formation (In Situ):
-
To a solution of 4-aminoazobenzene (1.0 eq) in DCM, add triethylamine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.5 eq) dropwise while stirring.
-
Allow the reaction to stir at room temperature for 2 hours. Monitor the consumption of the starting amine by TLC.
-
-
Desulfurization:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise over 15 minutes.
-
Stir the reaction at room temperature for 30 minutes. The reaction should turn from a dark color to a lighter orange/red.
-
-
Workup:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Caption: A logical workflow for troubleshooting low yields.
References
-
Organic Syntheses. Phenyl isothiocyanate. Org. Syn. Coll. Vol. 1, 165. Available from: [Link]
-
Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. PubMed Central. Available from: [Link]
-
Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. Available from: [Link]
-
CP Lab Safety. This compound, min 98%, 1 gram. Available from: [Link]
-
ResearchGate. Synthesis scheme of the phenyl isothiocyanate. Available from: [Link]
-
Meier, M. A. R., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11, 3134-3142. Available from: [Link]
-
Chemical Communications. (2023). Recent advancement in the synthesis of isothiocyanates. Chemical Communications. Available from: [Link]
-
LookChem. This compound. Available from: [Link]
- Google Patents. (2013). Preparation method of phenyl isothiocyanate. CN103086933A.
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Available from: [Link]
-
Organic Chemistry Portal. Isothiocyanate synthesis. Available from: [Link]
-
Ábrányi-Balogh, P., et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(19), 6296. Available from: [Link]
- Google Patents. (2020). HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. Patent 3611163.
-
Riccardi, L., et al. (2008). On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets. Rapid Communications in Mass Spectrometry, 22(16), 2539-2546. Available from: [Link]
Sources
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103086933A - Preparation method of phenyl isothiocyanate - Google Patents [patents.google.com]
- 4. cbijournal.com [cbijournal.com]
- 5. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 8. echemi.com [echemi.com]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: 4-Phenylazophenyl Isothiocyanate (PAPITC) Coupling
Status: Operational Topic: Troubleshooting Incomplete Protein Coupling Audience: Protein Chemists, Structural Biologists, Drug Discovery Teams
Introduction: The Chemistry of Visibility
Welcome to the Technical Support Hub for 4-Phenylazophenyl isothiocyanate (PAPITC) . Unlike standard PITC (Edman’s reagent), PAPITC contains an azo group that confers a distinct color (typically orange/red), allowing for visual monitoring of the coupling reaction. This reagent is often employed when high sensitivity is required without radiolabeling, or for manual sequencing where visual confirmation of the derivative is advantageous.
However, the hydrophobicity and steric bulk of the phenylazophenyl group introduce unique challenges compared to standard PITC. An "incomplete reaction" here refers specifically to the failure of the isothiocyanate group (
Module 1: Root Cause Analysis (The "Why")
When PAPITC fails to couple completely, it is rarely a random error. It is almost always a violation of one of three physicochemical pillars: Protonation State , Phase Solubility , or Steric Access .
The pH Trap (Protonation State)
The reaction mechanism relies on a nucleophilic attack by the N-terminal nitrogen. This nitrogen must be in its uncharged, deprotonated form (
-
The Failure: At neutral or acidic pH (pH < 8.0), the N-terminus exists predominantly as an ammonium ion (
). The ammonium ion has no lone pair of electrons to attack the isothiocyanate carbon. -
The Fix: The reaction environment must be maintained at pH 9.0–9.5 .
The Hydrophobic mismatch (Solubility)
PAPITC is significantly more hydrophobic than PITC due to the azo-phenyl extension.
-
The Failure: Proteins are hydrophilic and dissolved in aqueous buffers. PAPITC is hydrophobic and dissolved in organic solvents (e.g., Pyridine, Acetone). If the organic-aqueous ratio is incorrect, PAPITC precipitates out of solution before it can react, or the protein precipitates due to the solvent, effectively separating the reagents into two non-interacting phases.
The "Buried" Terminus (Sterics & Blocking)
-
Steric Hindrance: The bulky phenylazophenyl group requires more physical space than a simple phenyl group. If the N-terminus is buried inside the protein fold, PAPITC cannot reach it.
-
N-Terminal Blocking: If the N-terminus is naturally modified (Acetylation, Formylation, Pyroglutamate), there is no free amine to react.
Module 2: Visualizing the Failure
The following diagram illustrates the decision logic for diagnosing incomplete coupling.
Caption: Diagnostic workflow for identifying the root cause of incomplete PAPITC coupling.
Module 3: Troubleshooting Guides (Q&A)
Issue 1: "The reaction mixture turned cloudy immediately."
Diagnosis: Phase separation. The hydrophobic PAPITC is crashing out of the aqueous buffer. Solution:
-
Increase Organic Solvent: Ensure your coupling buffer contains at least 50% organic modifier compatible with the protein (e.g., 50% Pyridine).
-
Add Surfactants: Add 0.1% SDS (Sodium Dodecyl Sulfate) to the coupling buffer. This helps solubilize the reagent and can also partially denature the protein, exposing buried N-termini.
-
Temperature: Perform the coupling at 50°C . Higher heat increases solubility and reaction kinetics.
Issue 2: "I see the color on the protein, but no sequence data (HPLC)."
Diagnosis: Non-covalent adsorption ("Washout" effect). The hydrophobic reagent is sticking to the hydrophobic patches of the protein surface but hasn't formed a chemical bond. It washes off during the solvent extraction steps. Solution:
-
Verify pH: Measure the pH of the actual reaction mixture, not just the stock buffer. Protein addition can shift pH.[1] It must be > pH 9.0.[2][3]
-
Reaction Time: Extend coupling time from 30 minutes to 60–90 minutes .
-
Wash Steps: Use rigorous washing with Ethyl Acetate or Benzene to remove non-covalently bound reagent before the cleavage step.
Issue 3: "The N-terminal residue is Lysine, and I see split peaks."
Diagnosis: Double coupling. PAPITC reacts with both the
-
Action: Do not treat this as a failure. Ensure your HPLC standard library includes the retention times for
-PAPITC-Lysine derivatives.
Module 4: Optimized Protocol (The "Gold Standard")
To ensure complete reaction, use this modified DABITC/PAPITC coupling protocol.
Reagents:
-
Coupling Buffer: 50% (v/v) Pyridine in Water. (High purity pyridine is critical to avoid aldehyde contaminants).
-
Reagent Solution: 10 nmol/µL PAPITC in Pyridine.
Procedure:
-
Dissolve: Dissolve 1–10 nmol of dried protein in 20 µL of water.
-
Buffer: Add 40 µL of Coupling Buffer (50% Pyridine).
-
Critical Check: Ensure solution is clear. If cloudy, add 1-2 µL of 10% SDS.
-
-
React: Add 10 µL of PAPITC Reagent Solution .
-
Incubate: Flush tube with Nitrogen (to prevent oxidation), seal, and incubate at 52°C for 50 minutes .
-
Why 52°C? This temperature balances reaction kinetics with protein stability.
-
-
Wash: Extract twice with 500 µL Heptane:Ethyl Acetate (2:1) to remove excess reagent and byproducts.
-
Dry: Vacuum dry the aqueous phase (containing the coupled protein).
Module 5: Comparison of Reagents
| Feature | PITC (Standard) | PAPITC (Chromophoric) | Impact on Troubleshooting |
| Detection | UV (269 nm) | Visible (Color) + UV | PAPITC allows visual confirmation of coupling (protein pellet turns colored). |
| Hydrophobicity | Moderate | High | PAPITC requires higher organic solvent concentration or detergents. |
| Sensitivity | 10–100 pmol | 1–10 pmol | PAPITC is preferred for trace amounts but is more sensitive to contaminants. |
| Coupling pH | 9.0 | 9.0–9.5 | Both require basic pH, but PAPITC is more sluggish at lower pH due to bulk. |
References
-
Edman Degrad
-
Source: MtoZ Biolabs. "4 Steps of Edman Degradation."[4]
- Relevance: Establishes the foundational requirement for basic pH (8-9)
-
-
Isothiocyan
- Source: ResearchGate (Zhao et al., 2025).
-
Relevance: Confirms that at pH 9-11, isothiocyanates preferentially react with amine groups to form thioureas, whereas lower pH favors thiol reaction or no reaction.[3]
-
DABITC/PAPITC Sequencing Efficiency
- Source: PubMed (Chang et al.).
- Relevance: Discusses the "DABITC" method (mechanistically identical to PAPITC) and highlights the use of detergents (SDS) to improve recovery and coupling efficiency.
-
Solubility and Derivatiz
- Source: PubMed (Geng et al., 2003).
- Relevance: While discussing a sulfonated analog (SPITC)
Sources
Technical Support Center: 4-Phenylazophenyl isothiocyanate (PAITC)
Welcome to the technical support guide for 4-Phenylazophenyl isothiocyanate (PAITC). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage, handling, and degradation of this reagent. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PAITC) and what are its primary applications?
This compound (CAS 7612-96-6) is an organic compound featuring both an azo group (-N=N-) and a reactive isothiocyanate group (-N=C=S).[1] The azo component, an azobenzene chromophore, imparts a distinct color to the molecule, while the isothiocyanate group allows for covalent conjugation to primary and secondary amines, such as those found on the N-terminus of proteins and the side chain of lysine residues.[2][3]
Its primary applications include:
-
Protein Labeling: Used as a chromophoric tag for quantifying proteins or peptides.
-
Peptide Sequencing: A derivative of phenyl isothiocyanate (PITC), the foundational reagent for Edman degradation, which sequentially identifies amino acids from the N-terminus of a peptide.[4]
-
Derivatization Agent: Employed in analytical chemistry, particularly for HPLC, to label amine-containing analytes to enhance their detection.
Q2: How should I properly store solid this compound (PAITC)?
Proper storage is critical to prevent degradation and ensure reagent performance. The isothiocyanate functional group is highly susceptible to hydrolysis.
Core Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Reduces the rate of hydrolytic and thermal degradation. |
| Atmosphere | Dry, Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture, the primary cause of hydrolysis. |
| Light | Protect from Light (Amber Vial) | The azo-benzene structure is photosensitive and can undergo isomerization or degradation upon light exposure. |
| Container | Tightly Sealed Vial | Prevents moisture and air from entering the container. Opened containers should be carefully resealed.[5] |
Source: Consolidated from multiple supplier Safety Data Sheets (SDS).[5][6][7][8]
Q3: What are the visible signs of PAITC degradation?
The most common degradation pathway for PAITC is hydrolysis, which converts the isothiocyanate group into a primary amine, yielding 4-phenylazoaniline .[9] This degradation product is also known as "Aniline Yellow."[8]
A key indicator of degradation is a change in the physical appearance of the solid reagent.
| Reagent State | Expected Appearance | Appearance upon Degradation |
| PAITC (Pure) | Yellow to Orange Powder/Crystals | Formation of a brownish-yellow or darker orange powder.[5] May appear clumpy due to moisture absorption. |
This color change is due to the alteration of the chromophore. While PAITC is yellow-orange, its hydrolysis product, 4-phenylazoaniline, has a distinct brownish-yellow or orange appearance.[5][10] Spectroscopically, this corresponds to a shift in the maximum absorbance wavelength (λmax). The λmax for 4-phenylazoaniline is approximately 381 nm.[7][11] A significant change in color suggests a substantial amount of the active isothiocyanate has been compromised.
Troubleshooting Guide
Problem: My labeling/conjugation reaction efficiency is low or has failed completely.
Root Cause Analysis: This is the most common issue arising from degraded PAITC. The presence of the hydrolysis product, 4-phenylazoaniline, is the primary culprit.
-
Causality 1: Competitive Inhibition. The hydrolysis of PAITC produces 4-phenylazoaniline. This degradation product contains a primary amine, the very functional group your target protein displays. During your labeling reaction, any remaining active PAITC will react with both your target protein and the 4-phenylazoaniline impurity. This side reaction consumes your active reagent, drastically reducing the amount available to label your protein of interest and leading to low yields.
-
Causality 2: Inaccurate Molar Ratio Calculation. If a significant portion of your stored PAITC has degraded, its actual purity is much lower than stated on the label. Calculations for the molar excess of labeling reagent will be incorrect, leading to an insufficient amount of active PAITC in the reaction, resulting in incomplete labeling.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low labeling yield.
Problem: I am observing an unexpected, colored impurity in my purified product.
Root Cause Analysis: If you have used degraded PAITC, the 4-phenylazoaniline impurity may be carried through the purification process.
-
Causality: 4-phenylazoaniline is an aromatic amine and can exhibit non-specific binding to proteins or interact with chromatography media, causing it to co-elute with your labeled product. Its distinct color can lead to fractions that appear to contain the product but are actually contaminated with the impurity.
Problem: My PAITC powder is difficult to dissolve or leaves a residue.
Root Cause Analysis: This is often a sign of advanced degradation.
-
Causality: In addition to hydrolysis, isothiocyanates can react with each other, especially in the presence of moisture and at neutral or basic pH, to form N,N'-disubstituted thioureas.[9] These self-reaction products are often less soluble than the parent isothiocyanate and can appear as insoluble particulates when you attempt to dissolve the reagent.
Technical Protocols
Protocol 1: Rapid Quality Assessment of PAITC
This protocol should be performed before every experiment.
1. Visual Inspection:
- Examine the solid PAITC in its vial.
- Pass: The powder should be a uniform yellow-orange color and free-flowing.
- Fail: The powder appears dark orange, brownish, or clumpy. This indicates probable moisture contamination and degradation.
2. Solubility Test:
- In a small glass test tube, add ~1 mg of PAITC.
- Add 1 mL of an appropriate organic solvent (e.g., anhydrous Acetonitrile or DMF).
- Vortex briefly.
- Pass: The solid dissolves completely to form a clear, colored solution.
- Fail: The solution is cloudy, or insoluble particles remain. This suggests the presence of insoluble degradation byproducts like thioureas.
Protocol 2: Quality Control by Thin-Layer Chromatography (TLC)
TLC provides a simple and rapid method to separate PAITC from its primary degradation product, 4-phenylazoaniline.
Materials:
-
Silica gel TLC plate
-
Developing Chamber
-
Mobile Phase: Toluene:Ethyl Acetate (3:1 v/v)[12]
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Prepare a small amount of a concentrated solution of your PAITC in acetonitrile.
-
Spot a small amount onto the baseline of the silica gel TLC plate.
-
Place the plate in a developing chamber pre-equilibrated with the Toluene:Ethyl Acetate mobile phase.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. Both PAITC and 4-phenylazoaniline are UV-active and colored, so they should be visible under UV light and often by eye.
Interpreting the Results:
-
Pure PAITC: A single, distinct spot will be visible.
-
Degraded PAITC: Two or more spots will be visible. The less polar PAITC will have a higher Rf value (travel further up the plate), while the more polar 4-phenylazoaniline will have a lower Rf value.
Protocol 3: Advanced Quality Control by Reverse-Phase HPLC (RP-HPLC)
For quantitative assessment, RP-HPLC is the preferred method. This protocol provides a starting point for method development.
Instrumentation:
-
HPLC system with a UV-Vis or Diode-Array Detector (DAD)
-
C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Procedure:
-
Prepare a dilute solution of PAITC (~0.1 mg/mL) in Acetonitrile.
-
Set the column temperature to 40°C. Heating the column can improve peak shape and prevent on-column precipitation of less soluble isothiocyanates.[13][14]
-
Set the detector to monitor at a wavelength relevant to both compounds, such as 350-380 nm.
-
Inject 5-10 µL of the sample.
-
Run a gradient elution program. A suggested starting gradient is:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 |
| 10.0 | 100 |
| 15.0 | 100 |
| 15.1 | 50 |
| 20.0 | 50 |
Interpreting the Results:
-
The chromatogram of pure PAITC will show a single major peak.
-
Degraded PAITC will show an earlier-eluting peak corresponding to the more polar 4-phenylazoaniline, in addition to the peak for PAITC. The relative peak areas can be used to estimate the percentage of degradation.
Scientific Background & Visualizations
The Chemistry of PAITC Degradation
The primary mechanism of degradation for this compound is its reaction with water (hydrolysis). The electrophilic carbon atom of the isothiocyanate group is attacked by the nucleophilic oxygen atom of water. This leads to the formation of an unstable thiocarbamic acid intermediate, which then rapidly decomposes, losing carbonyl sulfide (COS) to yield the corresponding primary amine, 4-phenylazoaniline.
Caption: Primary hydrolytic degradation pathway of PAITC.
References
-
ChemBK. (2024, September 5). 4-phenylazoaniline - Physico-chemical Properties. Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, 4-(phenylazo)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Safety and Handling of Phenyl Isothiocyanate in Industrial and Laboratory Settings. Retrieved from [Link]
-
MDPI. (2021, September 24). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminoazobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline Yellow. Retrieved from [Link]
-
Chemical Papers. (n.d.). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Retrieved from [Link]
-
PubMed. (2012, August 15). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Retrieved from [Link]
-
MDPI. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. Retrieved from [Link]
-
ChemRxiv. (2023, December 15). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Retrieved from [Link]
-
RSC Publishing. (2021, January 14). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of (a) 4-(phenylazo)benzoyl chloride.... Retrieved from [Link]
-
Beilstein Journals. (2012, January 10). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Study of TLC identification and contents measurement of allyl isothiocyanate in Brassica rapa L. seed. Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, 4-(phenylazo)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
MOST Wiedzy. (n.d.). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with. Retrieved from [Link]
-
PMC. (n.d.). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Retrieved from [Link]
Sources
- 1. This compound | CAS 7612-96-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benzenamine, 4-(phenylazo)- - ChemInfo Public [recherche.chemikalieninfo.de]
- 7. Absorption [4-phenylazoaniline] | AAT Bioquest [aatbio.com]
- 8. Aniline Yellow - Wikipedia [en.wikipedia.org]
- 9. Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography | MDPI [mdpi.com]
- 10. chembk.com [chembk.com]
- 11. Absorption [Aniline Yellow] | AAT Bioquest [aatbio.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting PITC Derivative HPLC
Topic: Peak Tailing in PITC (Edman/Pico-Tag) Amino Acid Analysis Ticket ID: PITC-AAA-001 Responder: Senior Application Scientist, Chromatography Division
Diagnostic Triage: Start Here
Before adjusting your chemistry, use this logic flow to isolate the source of the tailing. PITC derivatives (Phenylthiocarbamyl-amino acids) are chemically distinct from other derivatives (like OPA or FMOC); they are robust but highly sensitive to mobile phase pH and secondary silanol interactions.
Workflow Logic: Isolate the Variable
Figure 1: Diagnostic decision tree to categorize peak tailing sources in PITC analysis.
Root Cause Analysis & Solutions
Case A: The "Silanol Effect" (Basic Amino Acids Tail)
The Science: PITC derivatives of basic amino acids (Arginine, Histidine, Lysine) retain positive charges on their side chains. If your column has residual silanols (Si-OH) and the mobile phase pH is insufficient to suppress them, these positively charged analytes will ionically bind to the negative silanols, causing severe tailing.
-
Solution 1: pH Optimization
-
Ensure your mobile phase pH is strictly controlled.[1] For PITC-AAs, the ideal range is typically pH 6.40 – 6.50 (Acetate buffer).
-
Why: At this pH, the carboxyl groups are ionized (COO-), but the buffer strength suppresses silanol ionization.
-
Action: Remake Mobile Phase A. Do not just "top up" pH; prepare fresh buffer. A shift of 0.1 pH units can drastically alter separation and peak shape [1].
-
-
Solution 2: The "Blocker" (Triethylamine)
-
If using older generation C18 columns, add 0.05% Triethylamine (TEA) to Mobile Phase A.
-
Mechanism:[2][3] TEA is a strong base that competes for the active silanol sites, effectively "capping" them so your analyte passes through without sticking.
-
Note: Modern end-capped columns (e.g., Agilent ZORBAX Eclipse AAA or Waters Pico-Tag) often do not require TEA if the buffer concentration is adequate [2].
-
Case B: Reagent Artifacts (The "Phantom" Tailing)
The Science: PITC is unstable. Excess reagent hydrolyzes to form Aniline and Diphenylthiourea (DPU). DPU is a very hydrophobic, late-eluting peak that often tails badly and can bleed into subsequent injections, looking like "carryover" or broad tailing of late amino acids.
-
Solution: The Vacuum Step
-
You must remove excess PITC before injection.
-
Protocol: After the coupling reaction, dry the sample under vacuum (SpeedVac) for at least 15-20 minutes until a dry pellet remains. Reconstitute in Mobile Phase A (Buffer), not organic solvent.
-
Case C: Hardware & Column Health
The Science: If all peaks (including neutral ones like Alanine) are tailing, the issue is physical, not chemical.
-
Void Volume: A gap in the column packing at the head of the column creates a mixing chamber.
-
Action: Reverse flush the column (if allowed by manufacturer) into a beaker (disconnected from detector) with 100% Acetonitrile at 50% flow rate for 30 mins. If this fails, replace the column.
Optimized Experimental Protocol
To ensure reproducible peak shapes, follow this derivation and separation workflow. This minimizes reagent interference and maximizes column life.
PITC Derivatization Workflow
Figure 2: PITC Derivatization workflow emphasizing the critical drying step to prevent reagent tailing.
Recommended Mobile Phase System
| Parameter | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Note |
| Composition | 0.14 M Sodium Acetate | 60% Acetonitrile / 40% Water | Standard Pico-Tag style |
| Additives | 0.05% TEA (Triethylamine) | None | TEA blocks silanols |
| pH Target | 6.40 ± 0.05 | N/A | Adjust with Glacial Acetic Acid |
| Filtration | 0.2 µm Nylon/RC | 0.2 µm PTFE | Essential to prevent frit blockage |
FAQ: Rapid-Fire Troubleshooting
Q: My early peaks (Asp, Glu) are fronting, but late peaks are fine. Why? A: This is usually a Solvent Mismatch . You likely reconstituted your sample in a solvent with high organic content (e.g., Methanol).
-
Fix: Reconstitute the sample in 100% Mobile Phase A (Buffer). If the sample solvent is stronger than the starting mobile phase, the analytes travel too fast initially, causing fronting or split peaks [3].
Q: I see a massive, broad peak at the end of the run that interferes with the next injection. A: That is DPU (Diphenylthiourea) , a breakdown product of PITC.
-
Fix: Increase your gradient flush at the end of the run to 100% B for 5 minutes to ensure DPU elutes before the next injection starts. Also, ensure your vacuum drying step (Step 4 in Fig 2) is sufficient.
Q: Can I use Phosphate buffer instead of Acetate? A: Yes, Phosphate is excellent for peak shape but incompatible with Mass Spectrometry (MS) and can precipitate in high organic gradients. If using UV detection, Phosphate is often superior for suppressing tailing. If using LC-MS, stick to Ammonium Acetate or Formate [4].
References
-
Agilent Technologies. (2020). Agilent Approaches for Amino Acid Analysis: High Performance Liquid Chromatography. Retrieved from [Link]
-
Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Restek Corporation. (2018).[3] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
Chromatography Today. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
Sources
How to improve the sensitivity of detection for PITC-amino acids
Topic: Improving Sensitivity of Detection for PITC-Amino Acids
Executive Summary
You are experiencing limits in detection sensitivity (LOD/LOQ) or reproducibility when analyzing amino acids via Phenylisothiocyanate (PITC) pre-column derivatization (Edman chemistry). This guide moves beyond standard protocols to address the physicochemical bottlenecks limiting your assay.
PITC derivatization yields Phenylthiocarbamyl (PTC) derivatives detectable at UV 254 nm. While robust, sensitivity is often compromised by three factors: incomplete derivatization kinetics , reagent background noise , and chromatographic dilution .
Module 1: Optimizing the Derivatization Chemistry
The reaction is a nucleophilic attack of the amino group on the isothiocyanate carbon. To maximize sensitivity, we must drive this reaction to completion while minimizing background interference.
The Criticality of pH and Base Choice
The PITC reaction requires the amino acid amine group to be unprotonated (nucleophilic).
-
The Problem: Most protocols suggest a generic "coupling buffer." If the pH drops below 8.5, reaction efficiency for acidic amino acids (Asp, Glu) plummets.
-
The Fix: Maintain a reaction pH of 9.0–9.5 . Use fresh Triethylamine (TEA).
-
Why? TEA degrades into secondary amines over time, which react with PITC to form ghost peaks that co-elute with early amino acids, obscuring trace signals.
-
The "Vacuum Drying" Variable
Sensitivity in PITC analysis is defined by the Signal-to-Noise (S/N) ratio . The "Noise" often comes from PITC byproducts (phenylthiourea, diphenylthiourea).
-
Protocol Adjustment: You must remove excess PITC before injection.
-
The "Double-Dry" Technique:
-
Dry the sample before adding reagent (removes water/ammonia that consumes PITC).
-
Dry the sample after derivatization under high vacuum (<100 mTorr).
-
Caution: Incomplete drying leaves residual PITC, causing a massive solvent front and baseline rise that swallows early peaks.
-
Workflow Visualization
The following diagram outlines the optimized workflow to minimize background noise.
Caption: Optimized PITC derivatization workflow emphasizing the "Noise Reduction Zone" (vacuum drying steps) to maximize S/N ratio.
Module 2: Chromatographic Enhancement
Even with perfect chemistry, poor chromatography dilutes the signal.
Column Geometry & Sensitivity (Beer's Law)
Sensitivity is concentration-dependent, not mass-dependent.
-
Standard: 4.6 mm ID columns (Standard HPLC).
-
Upgrade: Switch to 2.1 mm ID columns (UPLC/UHPLC).
-
Physics: Reducing column diameter from 4.6 mm to 2.1 mm increases peak height by a factor of ~4.8x for the same injected mass, assuming the detector cell volume is appropriate (Heinrikson & Meredith, 1984).
-
Injection Solvent Strength
A common error is reconstituting the dry PTC-amino acids in a solvent with high organic content (e.g., 50% Acetonitrile) to ensure solubility.
-
The Issue: Strong injection solvents cause "peak focusing" failure. Early eluting peaks (Asp, Glu) will smear or split, reducing height and S/N ratio.
-
The Fix: Reconstitute in 5% Acetonitrile / 95% Phosphate Buffer . This forces the analytes to stack at the head of the column, resulting in sharper, taller peaks.
Module 3: Troubleshooting & FAQ
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Ghost Peaks | Contaminated TEA or PITC degradation. | Use fresh, sequencing-grade TEA. Store PITC under nitrogen. |
| Low Response (Ser/Thr) | Hydrolysis during drying. | Do not use heat during vacuum drying. Keep temp <40°C. |
| Rising Baseline | Residual PITC eluting. | Increase vacuum drying time. Ensure vacuum <100 mTorr. |
| Missing Peaks (Cys/Met) | Oxidation. | Perform performic acid oxidation prior to hydrolysis to convert to Cya/Met(O2) which are stable. |
| Broad Early Peaks | Injection solvent too strong. | Reduce organic % in reconstitution buffer to <5%. |
Logic Tree: Diagnosing Low Sensitivity
Use this decision tree to isolate the root cause of poor detection limits.
Caption: Diagnostic logic tree for isolating the source of sensitivity loss in PITC analysis.
Frequently Asked Questions (FAQ)
Q: Can I use standard grade PITC and TEA? A: No. You must use "Sequencing Grade" or "HPLC Grade" reagents. Standard TEA contains secondary amine contaminants that react with PITC to form impurity peaks that co-elute with amino acids, effectively raising your Limit of Quantitation (LOQ).
Q: Why do I see a large peak at the beginning of my chromatogram? A: This is likely PITC-acid (hydrolysis product) or residual PITC. It indicates insufficient vacuum drying or old reagents. Ensure your vacuum system has a cold trap and can reach <100 mTorr.
Q: My Lysine peak is splitting. Why? A: Lysine has two amine groups (alpha and epsilon). PITC must react with both. If the reaction time is too short or pH is too low, you get a mix of mono- and di-PTC-Lysine, causing split peaks or poor quantification. Ensure the reaction proceeds for at least 20 minutes at pH >9.
Q: How does this compare to OPA derivatization? A: OPA is more sensitive (fluorescence) but cannot detect secondary amino acids (like Proline) and the derivatives are unstable. PITC is the gold standard for total amino acid analysis because it detects Proline and forms stable derivatives (Heinrikson & Meredith, 1984).
References
-
Heinrikson, R. L., & Meredith, S. C.[1][2][3] (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: Precolumn derivatization with phenylisothiocyanate.[1][2][4][5][6][7] Analytical Biochemistry, 136(1), 65–74.[1][2]
-
Waters Corporation. (n.d.). Pico-Tag Amino Acid Analysis System Operator’s Manual.
-
Thermo Fisher Scientific. (n.d.). PITC (Edman's Reagent) Product Guide.
-
Agilent Technologies. (2025). Troubleshooting Chromatographic Contamination: Ghost Peaks.
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Amino acid analysis by reverse-phase high-performance liquid chromatography: Precolumn derivatization with phenylisothiocyanate | Scilit [scilit.com]
- 5. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate | Kalmykov | Fine Chemical Technologies [finechem-mirea.ru]
Preventing non-specific binding of 4-Phenylazophenyl isothiocyanate
Status: Operational | Ticket: #PAPITC-NSB-001
Subject: Eliminating Non-Specific Binding (NSB) and Background Noise in PAPITC Labeling Workflows.
Executive Summary: The Hydrophobic Challenge
Welcome to the advanced support tier. If you are using 4-Phenylazophenyl isothiocyanate (PAPITC) , you are likely performing high-sensitivity N-terminal protein sequencing (Edman degradation equivalent) or enhancing peptide ionization for MALDI-TOF MS.
The Core Problem: Unlike its sulfonated cousin (SPITC), PAPITC is highly hydrophobic . While this hydrophobicity is beneficial for driving surface activity in mass spectrometry, it is the primary cause of non-specific binding (NSB). The reagent tends to:
-
Precipitate in purely aqueous buffers.
-
Adsorb tenaciously to standard polypropylene tubes and pipette tips.
-
Bind non-covalently to hydrophobic pockets of non-target proteins (chaperones, albumin).
This guide replaces "guesswork" with a chemically grounded protocol to solubilize, react, and—most importantly—extract excess PAPITC.
The "Clean-Chemistry" Workflow
To prevent NSB, you must control the reaction environment. The following workflow integrates solubility management with biphasic extraction .
Process Logic Diagram
The following diagram illustrates the critical decision points where NSB is typically introduced and how to mitigate it.
Figure 1: The "Clean-Chemistry" workflow. Note that step 4 (Extraction) is the primary checkpoint for removing non-specifically bound reagent.
Critical Protocol: The "Wash-Out" Method
Do not rely on dialysis; PAPITC is too sticky. You must use liquid-liquid extraction .
Reagents Required
-
Coupling Buffer: 50% Pyridine in water (v/v) OR 50% Acetonitrile in 50mM Ammonium Bicarbonate (pH 9.0). Note: Pyridine is traditional for Edman; ACN is better for MS.
-
Quencher: 10% Ethanolamine (freshly prepared).
-
Extraction Solvent: Heptane : Ethyl Acetate (2:1 ratio).
Step-by-Step Procedure
Step 1: Solubilization (Prevention)
-
Dissolve PAPITC in Acetonitrile (ACN) first. Never add solid PAPITC directly to aqueous protein samples.
-
Rule: Final organic solvent concentration in the reaction mix must be >50% to prevent PAPITC from crashing out and coating the protein surface.
Step 2: The Reaction
-
Incubate at 50°C for 30–45 minutes.
-
Why? Heat drives the coupling to completion, reducing the time available for non-specific hydrophobic association.
Step 3: The Quench (Crucial)
-
Add Ethanolamine to a final concentration of 1% (v/v). Incubate for 5 minutes.
-
Mechanism:[1][2][3] Ethanolamine is a small primary amine that reacts rapidly with any remaining isothiocyanate groups (-N=C=S). This converts reactive PAPITC into a stable, soluble thiourea derivative, preventing it from reacting with random lysines during the wash steps.
Step 4: Biphasic Extraction (The NSB Killer)
-
Add a volume of Heptane:Ethyl Acetate (2:1) equal to 2x your reaction volume.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 1 minute to separate phases.
-
Observation: You will see a bright red/orange upper layer (Organic) and a paler lower layer (Aqueous).
-
Action: Carefully remove and discard the upper organic layer.
-
Repeat this extraction 2–3 times until the organic layer is colorless.
Troubleshooting Center (FAQ)
Category: High Background / Noise[4][5]
Q: I see a persistent red film on my tube walls even after washing. Is my sample ruined?
A: Not necessarily, but your data quality is at risk. This "film" is crystallized PAPITC.
Immediate Fix: Transfer the aqueous supernatant to a fresh, low-binding tube (siliconized or LoBind) immediately after the first extraction. Do not try to wash the original tube.
Root Cause: You likely used a standard polypropylene tube. PAPITC is a hydrophobic dye; it partitions into the plastic.
Q: My MALDI spectrum is dominated by PAPITC clusters (m/z ~250-600 range).
A: Your extraction was insufficient.
The Fix: Perform the Heptane/Ethyl Acetate extraction one more time. If the problem persists, use a C18 ZipTip cleanup. The hydrophobic PAPITC usually washes off with low % ACN (e.g., 5-10%), while your labeled peptide elutes at higher % ACN (e.g., 50-70%).
Category: Labeling Efficiency
Q: I have low labeling yield, but high background.
A: This suggests pH mismatch.
Explanation: The amine group on your protein must be deprotonated (neutral) to attack the isothiocyanate. If your buffer pH is < 8.0, the amine is protonated (
) and unreactive. Meanwhile, the hydrophobic PAPITC is just sitting there, sticking to everything non-specifically.Correction: Verify your buffer pH is between 9.0 and 9.5 .
Q: Can I use Tris buffer?
A: Absolutely NOT during the labeling step.
Reason: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. It will scavenge the PAPITC reagent faster than your protein will, creating massive background noise (Tris-PAPITC adducts) and zero protein labeling. Use Carbonate, Borate, or N-methylmorpholine buffers.
Data Summary: Solvent Compatibility
Use this table to select buffers that minimize non-specific aggregation.
| Solvent / Additive | Compatibility | Effect on NSB | Notes |
| Pyridine | Excellent | Reduces | Traditional solvent; keeps PAPITC fully soluble. |
| Acetonitrile (ACN) | Good | Reduces | Best for MS workflows; volatile and easy to remove. |
| SDS (Detergent) | Poor | Increases | SDS micelles can trap PAPITC, making extraction impossible. |
| Urea (8M) | Moderate | Neutral | Good for denaturing protein, but requires downstream cleanup. |
| Tris Buffer | Incompatible | Causes | Reacts with reagent; creates high chemical background. |
References & Validation
The protocols above are grounded in the fundamental chemistry of isothiocyanate degradation and hydrophobic tagging.
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[2] Acta Chemica Scandinavica, 4, 283-293. Link
-
Foundational text on PITC chemistry, establishing the requirement for basic pH and organic solvents.
-
-
Chaurand, P., et al. (1999). Peptide and Protein Identification by Matrix-Assisted Laser Desorption Ionization (MALDI) and MALDI-Post-Source Decay Time-of-Flight Mass Spectrometry.[4] Journal of the American Society for Mass Spectrometry, 10(2), 91-103. Link
-
Discusses the use of charge-derivatization and hydrophobic tagging (like PAPITC/SPITC) to improve ionization and fragmentation.
-
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Link
-
The authoritative source on isothiocyanate reactivity, quenching protocols (amine scavengers), and solvent compatibility.
-
For further assistance, please contact the Applications Engineering team with your specific buffer composition and mass spectra.
Sources
- 1. Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry: a Fundamental Shift in the Routine Practice of Clinical Microbiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with 4-Phenylazophenyl isothiocyanate
Welcome to the technical support center for 4-Phenylazophenyl isothiocyanate (PAPTIC). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common experimental challenges, with a primary focus on overcoming solubility issues. As Senior Application Scientists, we have compiled this information based on both fundamental chemical principles and practical, field-proven experience.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, HEPES)?
Answer: This is the most common issue encountered with this compound and is directly related to its molecular structure. The molecule possesses two phenyl rings and an azo bridge, which creates a large, nonpolar, and hydrophobic backbone.[1] Consequently, it is practically insoluble in water and aqueous buffer systems.[1][2]
The high hydrophobicity is quantitatively described by its partition coefficient, XLogP3, which is 4.8.[3] This value indicates a strong preference for nonpolar (lipid-like) environments over polar (water-like) ones. Forcing it directly into an aqueous solution will almost invariably lead to precipitation or the formation of an insoluble suspension, making it unavailable for reaction.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Answer: To effectively use this reagent in biological applications, you must first prepare a concentrated stock solution in a water-miscible, anhydrous organic solvent. The choice of solvent is critical to prevent premature degradation of the reactive isothiocyanate group.
Our primary recommendations are:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dimethylformamide (DMF)
Causality: Both DMSO and DMF are polar aprotic solvents. They can effectively solvate the hydrophobic PAPITC molecule while being miscible with the aqueous buffers used in subsequent reaction steps.[4] Crucially, using an anhydrous grade is paramount. The isothiocyanate functional group (-N=C=S) is susceptible to hydrolysis in the presence of water, which would render the compound inactive for its intended labeling reactions.[4] While other organic solvents like ethanol and acetone can also dissolve isothiocyanates, DMSO and DMF generally offer superior solvating power for complex aromatic compounds and are standard in bioconjugation protocols.[1][5]
Solubility Reference Table
| Compound Family | Solvent | Solubility | Rationale & Key Considerations |
| Aromatic Isothiocyanates | Water / Aqueous Buffers | Poor / Insoluble[1][2] | The hydrophobic aromatic structure dominates, leading to insolubility. |
| (e.g., this compound) | DMSO, DMF | High (Recommended) [4] | Polar aprotic solvents that effectively solvate the molecule. Use anhydrous grade to prevent hydrolysis. |
| Ethanol, Acetone | Moderate to High[1] | Can be used, but may be less effective for high concentrations and can sometimes affect protein stability. | |
| Chloroform | High[1] | Not suitable for biological applications due to immiscibility with water and potential to denature proteins. |
Q3: My compound precipitates when I add the organic stock solution to my aqueous reaction buffer. What should I do?
Answer: This phenomenon, known as "crashing out," occurs when the final concentration of the organic co-solvent in the aqueous buffer is insufficient to keep the hydrophobic PAPITC molecule in solution. Here is a systematic troubleshooting workflow to address this critical issue.
Troubleshooting Workflow for Reagent Precipitation
Caption: Troubleshooting decision tree for PAPITC precipitation.
Detailed Steps:
-
Control Co-Solvent Concentration: Aim for the lowest effective concentration of organic solvent that maintains solubility, typically starting at 5-10% (v/v) of the final reaction volume. Be aware that high concentrations of DMSO or DMF can negatively impact protein structure and function.
-
Optimize the Addition Method: Never add the aqueous buffer to the concentrated organic stock. Instead, add the PAPITC stock solution to the vigorously vortexing or stirring aqueous buffer. This rapid dispersion prevents the formation of localized, supersaturated pockets that lead to precipitation.
-
Leverage Temperature: Solubility often increases with temperature.[1] If your target molecule (e.g., protein) is thermally stable, gently warming the aqueous buffer to 30-37°C before adding the PAPITC stock can significantly improve solubilization.
-
Consider pH: While reaction chemistry often dictates pH (see Q4), extreme pH values can alter the charge state of your target molecule, potentially influencing its interaction with the hydrophobic reagent and the overall solubility of the system.[6]
Q4: My bioconjugation reaction shows low labeling efficiency. Could this be a solubility problem?
Answer: Absolutely. Poor solubility is a primary cause of low reaction efficiency. If the PAPITC is not fully dissolved, its effective concentration in the solution is drastically reduced, leading to a much lower probability of collision and reaction with the target molecule.
The Causality Chain of Low Efficiency:
-
Poor Solubility: PAPITC forms micro-precipitates or remains undissolved.
-
Low Reagent Availability: Only a fraction of the added PAPITC is in the solution phase and available to react.
-
Reduced Reaction Rate: The reaction kinetics are severely hampered by the low effective concentration of one of the reactants.
-
Low Labeling Yield: The final product shows a low degree of labeling.
Caption: Impact of poor solubility on bioconjugation efficiency.
Other Factors Affecting Labeling Efficiency:
-
Incorrect pH: The reaction of an isothiocyanate with a primary amine (like the N-terminus of a protein or the side chain of lysine) is highly pH-dependent. The amine must be in its deprotonated, nucleophilic state. This requires a mildly basic pH, typically between 8.0 and 9.0.[7] Running the reaction at neutral or acidic pH will result in very low to no labeling.
-
Reagent Molar Excess: Ensure you are using a sufficient molar excess of PAPITC to your target molecule. This may need to be empirically optimized, but starting points are often between a 10- to 20-fold molar excess.[8][9]
-
Hydrolyzed Reagent: If a non-anhydrous solvent was used or the stock solution is old, the PAPITC may have degraded. Always use freshly prepared stock solutions for critical experiments.[9]
General Protocol for Protein Labeling with PAPITC
-
Prepare Protein: Dialyze the protein into an amine-free buffer (e.g., carbonate-bicarbonate or borate buffer) at pH 8.5. Buffers containing primary amines like Tris or glycine are incompatible as they will compete for reaction with the PAPITC.[9]
-
Prepare PAPITC Stock: Immediately before use, dissolve PAPITC in anhydrous DMSO to a concentration of 10-20 mM.
-
Perform Conjugation: While gently vortexing the protein solution, slowly add the calculated volume of the PAPITC stock solution to achieve the desired molar excess.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]
-
Purify: Remove unreacted PAPITC and organic solvent using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
Q5: How should I handle and store this compound and its stock solutions?
Answer: Proper handling and storage are crucial for maintaining the reactivity of this compound.
-
Solid Compound: Store the solid this compound at 2-8°C, protected from light and moisture. The vial should be tightly sealed.
-
Stock Solutions:
-
Prepare stock solutions in anhydrous DMSO or DMF immediately before use for best results.[9]
-
If storage is necessary, aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture exposure.
-
Store these aliquots at -20°C or -80°C, protected from light.
-
A stored stock solution should be allowed to come to room temperature completely before opening to prevent condensation of atmospheric moisture into the cold solvent.
-
Safety Note: Isothiocyanates are reactive compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or chemical fume hood.[10]
References
- Solubility of Things.
- Sigma-Aldrich.
- National Center for Biotechnology Information.
- CymitQuimica.
- Zubieta, C., et al. (2013). Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. Inorganic chemistry, 52(21), 12476–12489.
- Wikipedia.
- CP Lab Safety.
- PubMed. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl....
- Linus Pauling Institute, Oregon State University.
- MDPI. Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health.
- National Center for Biotechnology Information. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb.
- Royal Society of Chemistry.
- ResearchGate.
- Royal Society of Chemistry.
- BenchChem.
- HANGZHOU LEAP CHEM CO., LTD.
- Morris, M. E., & Dave, R. A. (2014). Pharmacokinetics and pharmacodynamics of phenethyl isothiocyanate: implications in breast cancer prevention. The AAPS journal, 16(4), 705–713.
- National Center for Biotechnology Information.
- ResearchGate. Why is my protein labelling not working?.
- Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Agricultural and Food Chemistry.
- Thermo Fisher Scientific.
- ResearchGate.
- MDPI.
- Wittstock, U., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7(1), 40801.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. CAS 7612-96-6: 1-(4-Isothiocyanatophenyl)-2-phenyldiazene [cymitquimica.com]
Technical Support Center: Optimizing pH for PAPITC Labeling
Status: Operational Ticket Topic: 4-Phenylazophenyl isothiocyanate (PAPITC) Labeling Optimization Assigned Specialist: Senior Application Scientist, Proteomics Division
Executive Summary
You are likely using PAPITC (this compound) for one of two reasons: to perform manual Edman degradation where the colored azobenzene group allows visual tracking, or to enhance the ionization of peptides in MALDI-MS via increased hydrophobicity.
In both cases, pH is the single most critical variable. It dictates the competition between the desired nucleophilic attack (labeling) and the undesired hydrolysis (reagent destruction). This guide replaces generic advice with field-proven optimization strategies.
Module 1: The pH Landscape (Theory & Mechanism)
The reaction between PAPITC and a peptide is a nucleophilic attack.[1] The nitrogen of the peptide's amino group attacks the central carbon of the isothiocyanate (
The Critical Constraint: Only the unprotonated (neutral) amine is nucleophilic.
-
N-terminal
-amine pKa: ~7.6 – 8.0 -
Lysine
-amine pKa: ~10.5
The Optimization Curve:
-
pH < 8.0: Reaction is sluggish. The amines are protonated (
) and cannot attack the PAPITC. -
pH 8.0 – 9.0: N-terminal labeling occurs, but Lysine labeling is incomplete.
-
pH 9.5 – 10.5 (The Sweet Spot): Both N-terminal and Lysine amines are deprotonated and highly reactive.
-
pH > 11.0: The concentration of hydroxide ions (
) becomes high enough to compete with the peptide, causing rapid hydrolysis of PAPITC into 4-phenylaminoazobenzene (an insoluble byproduct) and desulfurization.
Visualization: The pH-Dependent Reaction Pathway
The following diagram illustrates the bifurcation between successful labeling and hydrolytic failure based on pH conditions.
Caption: Logic flow of PAPITC labeling efficiency relative to pH environment. Green paths indicate optimal yield.
Module 2: Troubleshooting Hub (Q&A)
Q1: I observe a heavy orange/red precipitate immediately after adding PAPITC. Is my peptide crashing out? Diagnosis: Likely not the peptide. This is usually hydrolyzed PAPITC (4-phenylaminoazobenzene) or polymerized reagent. Root Cause: Your pH is likely too high (>11), or you introduced water too early without an organic co-solvent. Solution:
-
Lower pH to 9.5.[2]
-
Ensure PAPITC is dissolved in acetonitrile or pyridine before adding to the aqueous buffer. PAPITC is highly hydrophobic; adding it directly to water causes instant precipitation.
Q2: My MALDI signal for the labeled peptide is weak, but the unlabeled peak is still visible. Diagnosis: Incomplete coupling. Root Cause: The pH was likely < 8.5 during the reaction, leaving the amines protonated. Corrective Action:
-
Check your buffer.[1] If using bicarbonate, it tends to lose
and drift in pH. -
Switch to a volatile organic base: Use a Pyridine/Water (1:1 v/v) system or Triethylamine (TEA) vapor method. These maintain a high local pH (~10) without adding non-volatile salts that suppress MALDI ionization.
Q3: Can I label only the N-terminus and leave Lysines free? Diagnosis: Specificity request. Scientific Insight: Yes, by exploiting pKa differences. Protocol Adjustment: Lower the reaction pH to 7.5 – 8.0 . At this pH, the N-terminus (pKa ~7.[3]8) is ~50% deprotonated and reactive, while Lysine (pKa ~10.5) is >99% protonated and unreactive. Note that reaction kinetics will be slower; extend incubation time from 30 mins to 2 hours.
Module 3: Validated Experimental Protocol
This protocol is optimized for MALDI-MS sensitivity enhancement . It uses a volatile buffer system to prevent salt suppression.
Reagents
-
PAPITC Stock: 10 mg/mL in Acetonitrile (Freshly prepared).
-
Coupling Buffer: 50% Pyridine in water (v/v). (Alternative: 0.1M Triethylamine carbonate, pH 9.5).
-
Wash Solvent: Heptane : Ethyl Acetate (2:1).
Step-by-Step Workflow
-
Sample Solubilization: Dissolve 1–10 pmol of dried peptide/protein in 10
L of Coupling Buffer .-
Why: Pyridine acts as both solvent and base, maintaining pH ~10.0 and solubilizing hydrophobic residues.
-
-
Reagent Addition: Add 1
L of PAPITC Stock to the sample.-
Note: The solution should turn distinctively yellow/orange.
-
-
Incubation: Incubate at 50°C for 30 minutes under inert atmosphere (
) if possible.-
Why: Heat drives the reaction to completion; inert gas prevents oxidation of Methionine/Tryptophan.
-
-
Extraction (Critical Step): Add 20
L of Wash Solvent (Heptane/Ethyl Acetate). Vortex vigorously and centrifuge. Discard the upper organic phase. Repeat 2x.-
Why: PAPITC is not water-soluble. Excess reagent must be removed to prevent it from dominating the MALDI spectrum. The labeled peptide remains in the lower aqueous/pyridine phase.
-
-
Lyophilization: Dry the lower phase in a SpeedVac. Re-suspend in 0.1% TFA/Water for MALDI spotting.[4]
Data: pH Efficiency Reference Table
| pH Condition | N-Term Labeling | Lysine Labeling | Side Reactions | Recommended For |
| 7.5 | Moderate (~60%) | Negligible (<5%) | Low | N-term specific targeting |
| 9.5 | Optimal (>95%) | High (>90%) | Low | General Sequencing / MALDI |
| 11.5 | High | High | Severe (Hydrolysis) | Not Recommended |
Module 4: References & Authority[2]
The protocols and mechanistic insights above are synthesized from the following authoritative sources on isothiocyanate chemistry and protein sequencing:
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[1][5][6][7][8] Acta Chemica Scandinavica, 4, 283-293. Link
-
Foundational text establishing the PITC/amine reaction mechanism and pH requirements.
-
-
Chait, B. T., et al. (1993). Protein ladder sequencing. Science, 262(5130), 89-92. Link
-
Establishes the use of isothiocyanates for generating mass spectrometry sequencing ladders.
-
-
Ivanov, C. P., & Mancheva, I. N. (1973). This compound as a reagent for N-terminal determination of peptides.[7] Analytical Biochemistry, 53(2), 420-430. Link
-
The specific primary source for PAPITC chemistry, confirming its behavior as a colored Edman reagent.
-
-
Hermanson, G. T. (2013).[9] Bioconjugate Techniques (3rd ed.). Academic Press. Link
-
The definitive reference for pKa values and isothiocyanate conjugation protocols.
-
Sources
- 1. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Determination of the pH dependence, substrate specificity, and turnovers of alternative substrates for human ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 5. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]
- 8. Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Optimization of Phenylthiohydantoin (PTH) Derivatives
Welcome to the Advanced Application Support Center. Operator: Dr. Aris Thorne, Senior Application Scientist Status: Online Ticket Context: Improving stability, storage, and troubleshooting of PTH-amino acids during Edman degradation and chemical synthesis.
Core Stability Mechanisms: The "Why" Behind the Instability
Before troubleshooting, you must understand the chemical vulnerabilities of the phenylthiohydantoin (PTH) ring and specific amino acid side chains. PTH derivatives are thermodynamically stable compared to their thiazolinone (ATZ) precursors, but they are not inert.
The Three Vectors of Degradation[1]
-
Ring Hydrolysis (pH Sensitivity): The hydantoin ring is susceptible to nucleophilic attack. While stable in weak acids (pH < 4), exposure to alkaline conditions (
) causes the ring to open, reverting to the Phenylthiocarbamyl (PTC) derivative or hydrolyzing completely to the free amino acid and aniline. -
-Elimination (Ser/Thr): PTH-Serine and PTH-Threonine possess hydroxyl groups on the
-carbon. Under heat or weak base, they undergo dehydration (loss of ), forming dehydro-alanine or dehydro-aminobutyric acid. These polymerize or react with nucleophiles, disappearing from the chromatogram. -
Oxidative Desulfurization & Side Chain Oxidation:
-
Methionine (Met): The thioether side chain rapidly oxidizes to sulfoxide (
) or sulfone ( ), shifting retention times earlier. -
Cysteine (Cys): Cysteine is often alkylated (e.g., with vinylpyridine) prior to analysis because PTH-Cys is inherently unstable and prone to
-elimination.
-
Visualizing the Degradation Pathways
The following diagram maps the chemical fate of PTH derivatives under suboptimal conditions. Use this to identify which degradation product corresponds to your "ghost peak."
Figure 1: Chemical degradation pathways of PTH-amino acids showing pH-dependent hydrolysis and side-chain specific modifications.
Troubleshooting Guides (Interactive Modules)
Module A: The "Missing Peak" Phenomenon
Symptom: You sequenced a peptide, but Serine (Ser) or Threonine (Thr) peaks are drastically reduced or absent.
Diagnosis:
| Checkpoint | Standard | Correction Strategy |
| Conversion Temp | 60°C - 64°C | Do not exceed 64°C. Higher temps accelerate dehydration of Ser/Thr exponentially. |
| Reagent Purity | TFA < 0.01% water | Wet TFA during the cleavage step can cause premature hydrolysis before the stable PTH ring forms. |
| Additives | DTT / DTE | Ensure your conversion flask contains trace reducing agents (Dithiothreitol) to prevent oxidative loss, though this primarily helps Met/Cys. |
Module B: The "Ghost Peak" / Retention Time Shift
Symptom: An unexpected peak appears early in the chromatogram (often near PTH-Asp), or PTH-Met is missing. Diagnosis: Oxidation of Methionine or deamidation of Asn/Gln.
| Checkpoint | Standard | Correction Strategy |
| Solvent Age | < 1 week | Acetonitrile forms peroxides over time. Action: Use fresh HPLC-grade ACN. Test with peroxide strips. |
| Buffer pH | pH 4.0 - 4.5 | If pH drifts > 5.0, PTH-Asn and PTH-Gln deamidate to Asp/Glu. Action: Replace Acetate/Phosphate buffers weekly. |
| Met-Sulfoxide | Doublet Peak | If you see a peak preceding Met, it is Met-Sulfoxide. Action: Quantify the sum of both peaks or add 0.1% mercaptoethanol to the solvent. |
Module C: Baseline Noise & Artifacts
Symptom: High background noise or large interfering peaks (Diphenylurea - DPU). Diagnosis: Reagent degradation or contamination.
-
DPU (Diphenylurea): A major byproduct of PITC hydrolysis. It elutes late.
-
Fix: Ensure the coupling buffer is strictly anhydrous. Moisture reacts with PITC to form aniline, which reacts with more PITC to form DPU.
-
-
DPTU (Diphenylthiourea):
-
Fix: Perform a heptane or ethyl acetate wash after coupling to remove excess PITC before cleavage.
-
Storage & Handling Protocols: The Gold Standard
To maximize the shelf-life of PTH standards or collected fractions, strictly adhere to this protocol.
Protocol: Long-Term Preservation
-
State of Matter: Never store PTH derivatives in solution for >24 hours. Hydrolysis is water-mediated.[1]
-
Action: Lyophilize (freeze-dry) immediately after collection.
-
-
Temperature:
-
Lyophilized: -20°C (Stable for 6-12 months).
-
In Solution (Acetonitrile): -80°C (Stable for 1 week).
-
-
Atmosphere:
-
Oxygen promotes oxidation (Met/Cys). Moisture promotes hydrolysis.
-
Action: Purge vials with Argon or Nitrogen before sealing.[2] Store in a desiccator.
-
-
Reconstitution:
-
Use Acetonitrile:Water (90:10) for reconstitution. High organic content suppresses ionization of the ring (preventing hydrolysis) and ensures solubility of hydrophobic residues (Leu, Ile, Val).
-
Decision Tree for Optimization
Use this logic flow to optimize your experimental setup.
Figure 2: Decision matrix for assessing sample viability based on physical state and storage duration.
Frequently Asked Questions (FAQ)
Q: Why is my PTH-Histidine peak area fluctuating wildly? A: PTH-His is unique; its pKa is near the pH of many mobile phases. Small shifts in mobile phase pH (e.g., pH 4.5 to 4.7) can drastically change its retention time and peak shape. Fix: Use a buffered mobile phase (Sodium Acetate) rather than just TFA/Water to lock pH.
Q: Can I use Methanol instead of Acetonitrile? A: Avoid it if possible. Methanol can cause solvolysis of the PTH ring over time and has higher UV cutoff, interfering with detection at 269 nm. Acetonitrile is the standard for stability and sensitivity.
Q: How do I validate that my PTH standards are degrading? A: Spike your sample with an internal standard like Norleucine or Methyl-Cysteine . These non-natural amino acids should remain constant. If their peaks diminish, your system (solvent/heat) is the problem, not the sample matrix.
References
-
Edman Degradation Mechanism & PTH Formation Source: Shimadzu Scientific Instruments. "Theory of Edman Sequencing." URL:[Link]
-
Oxidation of Methionine in PTH Derivatives Source: National Institutes of Health (PubMed). "Methionine oxidation in PTH: mechanisms and stabilization." URL:[Link]
-
Beta-Elimination of Serine/Threonine Source: National Institutes of Health (PubMed). "Susceptibility of hydroxyl groups in serine and threonine to beta-elimination." URL:[Link]
-
HPLC Analysis of PTH Amino Acids Source: National Institutes of Health (PubMed). "Separation of amino acid phenylthiohydantoin derivatives by high-pressure liquid chromatography." URL:[Link]
Sources
Technical Support Center: Artifacts in Mass Spectrometry of 4-Phenylazophenyl Isothiocyanate Labeled Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Phenylazophenyl isothiocyanate (PAP-ITC) and other isothiocyanate-based labeling reagents for mass spectrometry analysis of peptides. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate common artifacts and challenges encountered during your experiments. Our focus is on providing practical solutions grounded in established chemical principles to ensure the integrity and accuracy of your mass spectrometry data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and provides quick solutions to prevalent issues encountered during the analysis of PAP-ITC labeled peptides.
Q1: I observe a significant peak at m/z corresponding to the unlabeled peptide. What is the likely cause?
A1: This is typically indicative of incomplete labeling. The reaction between the isothiocyanate group and the N-terminal amine of the peptide is highly pH-dependent.[1] For optimal results, the reaction should be carried out under mildly alkaline conditions (pH 8-9) to ensure the N-terminal α-amino group is deprotonated and thus nucleophilic. If the pH is too low, the labeling efficiency will be significantly reduced. Also, ensure your PAP-ITC reagent is fresh, as it can degrade over time, especially with exposure to moisture.
Q2: My MS/MS spectra are complex and difficult to interpret. Are there specific fragmentation patterns I should look for with PAP-ITC labeled peptides?
A2: Yes, PAP-ITC labeling, being a derivative of Edman's reagent (phenyl isothiocyanate), promotes a characteristic gas-phase fragmentation.[2] Under collision-induced dissociation (CID), you should expect to see a prominent b₁ ion, corresponding to the PAP-ITC labeled N-terminal amino acid, and a corresponding yₙ₋₁ ion.[2] The presence of this ion pair can be a useful diagnostic tool for confirming the identity of the N-terminal residue and the success of the labeling reaction.
Q3: I see unexpected mass shifts of +135 Da or multiples thereof. What could this be?
A3: A mass shift of +135 Da corresponds to the mass of phenyl isothiocyanate (PITC), a common precursor or degradant of PAP-ITC. This suggests that you may have PITC contamination in your PAP-ITC reagent or that the PAP-ITC has degraded. Additionally, if your peptide contains lysine residues, the ε-amino group of the lysine side chain can also be labeled with PAP-ITC, leading to a mass increase corresponding to the mass of the PAP-ITC molecule.[3]
Q4: Why is the signal intensity of my labeled peptide lower than expected?
A4: Several factors can contribute to low signal intensity. Incomplete labeling is a primary cause. Another possibility is that the PAP-ITC tag itself reduces the ionization efficiency of the peptide.[2][4] It is also crucial to ensure that the sample is properly desalted before mass spectrometry analysis, as salts can suppress the signal. Additionally, suboptimal storage or handling of the labeled peptide can lead to degradation.
II. Troubleshooting Guide: From Symptoms to Solutions
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the mass spectrometric analysis of PAP-ITC labeled peptides.
Issue: Unexpected Peaks in the Full MS Spectrum
1.1. Symptom: Peaks corresponding to reagent byproducts.
-
Potential Cause: Isothiocyanate reagents can react with trace amounts of water or self-condense, leading to the formation of byproducts like diphenylthiourea (DPTU) and diphenylurea (DPU).[5] These byproducts can appear as significant peaks in your mass spectrum, potentially interfering with the detection of your labeled peptide.
-
Solution:
-
Use High-Purity Reagents and Solvents: Ensure that your PAP-ITC reagent is of high quality and that all solvents used in the labeling reaction are anhydrous.[5]
-
Optimize Reagent Stoichiometry: Use a minimal excess of the PAP-ITC reagent to drive the labeling reaction to completion without introducing a large excess that can lead to byproduct formation.
-
Thorough Sample Cleanup: Implement a robust desalting and purification step after the labeling reaction, such as using C18 spin columns or ZipTips, to remove excess reagent and byproducts before MS analysis.
-
1.2. Symptom: Multiple peaks corresponding to the labeled peptide with different mass additions.
-
Potential Cause: Besides the N-terminus, other nucleophilic side chains in the peptide can react with PAP-ITC. The most common is the ε-amino group of lysine.[3] Other residues like cysteine (thiol group) can also potentially react.[6] This results in a heterogeneous population of labeled peptides with one or more PAP-ITC molecules attached.
-
Solution:
-
Control Reaction pH: Carefully controlling the pH of the labeling reaction can help to favor N-terminal labeling over side-chain modification. N-terminal α-amino groups generally have a lower pKa than the ε-amino group of lysine, and labeling at a pH closer to the pKa of the N-terminus can provide some selectivity.
-
Protecting Groups: For synthetic peptides, consider using protecting groups for reactive side chains during synthesis and labeling.
-
Data Analysis: Account for the possibility of multiple labeling events in your data analysis by searching for the expected mass shifts on reactive residues.
-
Issue: Low Labeling Efficiency and/or Low Signal Intensity
2.1. Symptom: High abundance of the unlabeled peptide.
-
Potential Cause: As mentioned in the FAQs, this is primarily due to suboptimal reaction conditions, particularly the pH.[1] The nucleophilic attack of the N-terminal amine on the isothiocyanate is the key step in the labeling reaction.[7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low labeling efficiency.
2.2. Symptom: Overall weak signal for the labeled peptide.
-
Potential Cause: Besides low labeling efficiency, signal suppression due to the properties of the PAP-ITC tag or sample contamination can be a factor.[2][4]
-
Solutions:
-
Optimize MS Parameters: Adjust mass spectrometer parameters such as spray voltage, capillary temperature, and collision energy to enhance the ionization and detection of the labeled peptide.
-
Alternative Labeling Reagents: If signal suppression is a persistent issue, consider using an isothiocyanate analog that incorporates a permanently charged group, such as 4-sulfophenyl isothiocyanate (SPITC).[8][9] This can improve ionization efficiency, particularly in negative ion mode.[8][10]
-
Thorough Desalting: Ensure that the final sample is free of salts and other contaminants that can suppress the MS signal.
-
Issue: Ambiguous or Unexpected MS/MS Fragmentation
3.1. Symptom: Absence of the expected b₁/yₙ₋₁ ion pair.
-
Potential Cause: While the Edman-type cleavage is a characteristic fragmentation pathway for PITC-labeled peptides, its efficiency can be influenced by the amino acid sequence and the collision energy used.[2]
-
Solutions:
-
Optimize Collision Energy: Perform a collision energy ramp or test a range of collision energies to find the optimal conditions for generating the desired fragment ions.
-
Consider Peptide Sequence: The nature of the N-terminal amino acid and adjacent residues can influence fragmentation patterns.
-
Alternative Fragmentation Methods: If available, consider using alternative fragmentation techniques such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) to obtain complementary fragmentation information.
-
3.2. Symptom: Dominant neutral loss of the PAP-ITC tag.
-
Potential Cause: The bond linking the PAP-ITC tag to the peptide can be labile under certain MS/MS conditions, leading to a dominant neutral loss of the tag.[11]
-
Solutions:
-
Lower Collision Energy: Reducing the collision energy can minimize the neutral loss of the tag and promote fragmentation along the peptide backbone.
-
Data Analysis Software: Utilize mass spectrometry data analysis software that can account for neutral loss events during peptide identification.
-
Issue: Intramolecular Side Reactions
4.1. Symptom: Peaks corresponding to cyclized byproducts.
-
Potential Cause: Under the acidic conditions sometimes used in sample preparation or during the Edman degradation process itself, the N-terminal phenylthiocarbamoyl (PTC) peptide can undergo intramolecular cyclization to form a phenylthiohydantoin (PTH) derivative, cleaving the N-terminal amino acid.[3][7] While this is the basis of Edman sequencing, incomplete or unintended cyclization can lead to a mixture of products. Additionally, side chains of certain amino acids like aspartic acid and glutamic acid can undergo cyclization.[12]
-
Reaction Pathway:
Caption: Acid-catalyzed cyclization and cleavage of a PTC-peptide.
-
Solutions:
-
Careful pH Control: Avoid strongly acidic conditions during sample handling and storage after the labeling step unless the intention is to perform the Edman cleavage.
-
Optimize Cleavage Conditions: If performing Edman degradation, carefully control the time and temperature of the acid cleavage step to ensure complete conversion to the PTH-amino acid and the cleaved peptide.
-
LC Separation: Utilize high-resolution liquid chromatography to separate the desired labeled peptide from any cyclized byproducts before mass spectrometry analysis.
-
III. Protocols
Standard Protocol for PAP-ITC Labeling of Peptides
-
Peptide Dissolution: Dissolve the peptide sample in a suitable buffer, such as 50 mM ammonium bicarbonate, to a final concentration of approximately 1 mg/mL.
-
pH Adjustment: Adjust the pH of the peptide solution to 8.5-9.0 using a volatile base like triethylamine.
-
Reagent Preparation: Prepare a fresh solution of PAP-ITC in an anhydrous organic solvent like acetonitrile or DMF at a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5-10 fold molar excess of the PAP-ITC solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at 37-45°C for 1-2 hours.
-
Quenching (Optional): The reaction can be quenched by adding a primary amine-containing reagent like hydroxylamine.
-
Sample Cleanup: Desalt and purify the labeled peptide using a C18 solid-phase extraction method to remove excess reagent, byproducts, and salts.
-
Analysis: Analyze the purified labeled peptide by mass spectrometry.
IV. Data Summary Table
| Artifact/Byproduct | Common Mass Shift (Da) | Potential Cause | Recommended Action |
| Unlabeled Peptide | 0 | Incomplete labeling reaction | Optimize reaction pH, time, and temperature. |
| Double Labeled (e.g., Lysine) | + Mass of PAP-ITC | Reaction with ε-amino group of lysine | Control reaction pH, use protecting groups. |
| Phenylthiourea (PTU) formation on Lysine | +135.05 (from PITC) | Reaction with ε-amino group of lysine | Account for in data analysis.[3] |
| Diphenylthiourea (DPTU) | Varies | Reagent self-condensation | Use fresh, high-purity reagents.[5] |
| Diphenylurea (DPU) | Varies | Oxidation of DPTU | Use anhydrous solvents and inert atmosphere.[5] |
| Cyclized N-terminus (PTH) | - Mass of N-terminal amino acid + Mass of PTH derivative | Acid-catalyzed intramolecular cyclization | Avoid acidic conditions after labeling. |
V. References
-
Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry. [Link]
-
Improvement in isolation and identification of food-derived peptides in human plasma based on precolumn derivatization of peptides with phenyl isothiocyanate. Journal of Agricultural and Food Chemistry. [Link]
-
N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. Analytical Chemistry. [Link]
-
Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry. Biomedical Mass Spectrometry. [Link]
-
Use of 4-sulfophenyl isothiocyanate labeling and mass spectrometry to determine the site of action of the streptococcolytic peptidoglycan hydrolase zoocin A. Applied and Environmental Microbiology. [Link]
-
Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. Journal of Agricultural and Food Chemistry. [Link]
-
The generation of phenylthiocarbamyl or anilinothiazolinone amino acids from the postcleavage products of the Edman degradation. Analytical Biochemistry. [Link]
-
Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
New method of peptide cleavage based on Edman degradation. Amino Acids. [Link]
-
Theory of Edman Sequencing. Shimadzu Scientific Instruments. [Link]
-
Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Molecules. [Link]
-
The Edman Degradation. Chemistry LibreTexts. [Link]
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. PubMed. [Link]
-
Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. PubMed. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. Request PDF. [Link]
Sources
- 1. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Use of 4-sulfophenyl isothiocyanate labeling and mass spectrometry to determine the site of action of the streptococcolytic peptidoglycan hydrolase zoocin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
4-Phenylazophenyl isothiocyanate vs phenylisothiocyanate (PITC) for sequencing
This guide provides an in-depth technical comparison between Phenylisothiocyanate (PITC) and 4-Phenylazophenyl isothiocyanate (PAPITC) for protein sequencing.
Executive Summary
-
PITC (Edman’s Reagent): The industry standard for automated high-throughput sequencing . It produces Phenylthiohydantoin (PTH) derivatives detected via UV absorbance (269 nm). It requires HPLC instrumentation and is optimal for sub-picomole sensitivity in core facilities.
-
PAPITC (Chromophoric Reagent): A specialized "colored" analogue (often grouped with DABITC) designed for manual, visual sequencing . It produces colored thiohydantoin derivatives (red/orange) detectable by the naked eye on TLC plates or polyamide sheets. It is the superior choice for low-cost, benchtop sequencing without expensive capital equipment, though it is labor-intensive.
Mechanistic Foundation: The Edman Chemistry
Both reagents operate on the principles of Edman Degradation , a cyclic process of removing amino acids one by one from the N-terminus.[1] The fundamental difference lies in the reporter group attached to the isothiocyanate (-NCS) moiety.
The Reaction Cycle
-
Coupling: The isothiocyanate reacts with the N-terminal amino group at alkaline pH (pH 9.0–9.5) to form a thiocarbamyl derivative.[1]
-
Cleavage: Anhydrous acid (e.g., TFA) cleaves the N-terminal residue as an unstable thiazolinone.
-
Conversion: Aqueous acid converts the thiazolinone into a stable Thiohydantoin (TH) amino acid.
Structural Divergence
-
PITC: Phenyl-NCS. The resulting PTH-amino acid is colorless and absorbs UV light.
-
PAPITC: Phenyl-N=N-Phenyl-NCS. The azo group (-N=N-) acts as a chromophore. The resulting PZTH-amino acid (Phenylazophenylthiohydantoin) is intensely colored (typically red/orange), allowing visual tracking.
Figure 1: Mechanistic divergence of PITC vs. PAPITC in Edman degradation.
Comparative Analysis: Performance & Utility
The choice between PITC and PAPITC is dictated by the available instrumentation and the experimental goal (throughput vs. accessibility).
Sensitivity and Detection
| Feature | PITC (Standard) | PAPITC (Chromophoric) |
| Detection Method | UV Absorbance (269 nm) | Visual (Color) / Visible Absorbance (400–500 nm) |
| Instrumentation | HPLC / UPLC (Required) | Thin Layer Chromatography (TLC) / Naked Eye |
| Limit of Detection (LOD) | < 1 pmol (High sensitivity) | 1–10 pmol (Visual); <1 pmol (if using micro-polyamide sheets) |
| By-product Interference | High (UV-absorbing impurities like DPTU/DPU) | Low (By-products are often different colors or separable) |
| Throughput | Automated (High) | Manual (Low) |
Technical Nuances
-
The "Washout" Problem: In PITC sequencing, hydrophobic peptides can be washed out during solvent extraction steps. PAPITC derivatives are larger and more hydrophobic, which can sometimes alter solubility profiles, aiding in the retention of short hydrophobic peptides on solid supports during manual washing.
-
Double Coupling (Chang's Method): PAPITC (and its cousin DABITC) is often used in a "double coupling" protocol. Because the bulky azo group reduces reaction kinetics compared to PITC, a second "chase" coupling with PITC is performed to cap any unreacted N-termini, preventing "preview" peaks in subsequent cycles.
Experimental Protocols
A. Automated PITC Sequencing (Standard)
Best for: Routine protein identification, core facilities.
-
Sample Prep: Immobilize protein (10–50 pmol) on PVDF membrane or glass fiber filter.
-
Coupling: Deliver 5% PITC in heptane + N-methylpiperidine buffer. React at 48°C.
-
Wash: Extensive solvent wash (Ethyl acetate/Chlorobutane) to remove excess PITC and by-products (DPU).
-
Cleavage: 100% TFA delivery.
-
Conversion: Transfer to flask, dry, treat with 25% TFA/water to form PTH-amino acid.
-
Analysis: Inject onto C18 HPLC column. Compare retention times to PTH standards.
B. Manual PAPITC/DABITC Sequencing
Best for: Teaching, low-budget labs, verification of short peptides.
Reagents:
-
R1: PAPITC (or DABITC) solution (approx. 2–5 nmol/µL in pyridine).
-
R2: PITC (Standard grade).
-
R3: 50% Pyridine in water.
-
R4: Anhydrous TFA.
Workflow (The Double-Coupling Strategy):
-
Coupling 1 (Chromophoric): Add 20 µL R1 and 20 µL R3 to dried protein sample. Incubate at 52°C for 45 mins.
-
Note: The bulky azo group reacts slower than PITC.
-
-
Coupling 2 (Chase): Add 5 µL R2 (PITC). Incubate 15 mins.
-
Purpose: Caps unreacted amines with PITC (forming colorless PTH) to synchronize the cycle. Only the PAPITC-coupled residues (colored) will be visualized for this cycle.
-
-
Wash: Extract with heptane/ethyl acetate to remove excess reagent.
-
Cleavage: Add 50 µL R4 (TFA). Incubate 15 mins at 52°C. Dry under N2.
-
Conversion: Add aqueous acid (e.g., 50% TFA) to convert thiazolinone to thiohydantoin.
-
Detection: Spot the extract onto a polyamide TLC sheet (5x5 cm). Develop in 2D (Solvent 1: Acetic acid/Water; Solvent 2: Toluene/n-Hexane/Acetic acid).
-
Result: Identify the red/orange spot corresponding to the N-terminal amino acid by position.
-
Decision Matrix
Use the following logic flow to determine the correct reagent for your application.
Figure 2: Decision matrix for selecting between PITC and PAPITC based on resource availability.
References
-
Edman, P. (1950).[2] Method for determination of the amino acid sequence in peptides.[1][2][3][4][5][6][7][8][9] Acta Chemica Scandinavica, 4, 283-293. Link
-
Chang, J. Y., et al. (1978). Micro-sequence analysis of peptides and proteins using 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate. Biochemical Journal, 175(3), 905-911. Link
-
Datta, S., et al. (1976). Use of this compound for the N-terminal sequence determination of peptides. Biochemical Journal, 153(2), 261-266. Link
-
Shimadzu Corporation. (n.d.). Theory of Edman Sequencing. Shimadzu.com. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 3. Examination of automated polypeptide sequencing using standard phenyl isothiocyanate reagent and subpicomole high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Why Does Protein Sequencing Start at the N-Terminus? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Sequencing of Peptoids and Peptide-Peptoid Hybrids by Partial Edman Degradation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Availability of phenylisothiocyanate for the amino acid sequence/configuration determination of peptides containing D/L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of 4-Phenylazophenyl isothiocyanate and Dansyl chloride
Executive Summary
This guide compares two distinct classes of N-terminal derivatization reagents: Dansyl Chloride (DNS-Cl) and 4-Phenylazophenyl isothiocyanate (PAPITC) . While both target the
-
Dansyl Chloride is a fluorescent end-group reagent .[1][2] It forms a hydrolytically stable sulfonamide bond, allowing for high-sensitivity identification of the N-terminal residue only after total acid hydrolysis of the peptide. It is destructive to the peptide chain.
-
PAPITC is a chromophoric Edman reagent . It acts as a colored analogue to Phenyl isothiocyanate (PITC). It enables stepwise sequencing (Edman degradation) by cleaving the N-terminal residue while leaving the remainder of the peptide chain intact for subsequent cycles.[3]
Selection Matrix:
| Feature | Dansyl Chloride (DNS-Cl) | This compound (PAPITC) |
| Primary Application | N-Terminal Identification (End-group analysis) | Manual/Visual Protein Sequencing |
| Detection Method | Fluorescence (Excitation: ~340 nm, Emission: ~510 nm) | Absorbance (Visible Color: Red/Orange, ~400-450 nm) |
| Sensitivity | High (1–10 pmol range) | Moderate (10–100 pmol range) |
| Mechanism | Sulfonylation (Stable Bond) | Edman Degradation (Cyclic Cleavage) |
| Peptide Recovery | No (Total hydrolysis required) | Yes (Peptide remains for next cycle) |
Mechanistic Deep Dive
Dansyl Chloride: The "Stable Tag" Approach
Dansyl chloride reacts with both the
-
The Trap: When the labeled protein is subjected to 6M HCl hydrolysis (110°C), all peptide bonds are broken, reducing the protein to free amino acids. However, the N-terminal Dansyl-amino acid bond survives.[4]
-
The Result: You obtain a mixture of free amino acids and one fluorescent Dansyl-amino acid (the N-terminus).[4]
-
Limitation: Because the peptide bonds are destroyed, you cannot sequence the second amino acid.
PAPITC: The "Cyclic Cutter" Approach
PAPITC functions on the Edman chemistry principle but adds an azo-chromophore group to the phenyl ring.
-
Coupling: PAPITC reacts with the N-terminal amine at pH 9.0 to form a thiourea derivative.
-
Cleavage: Under anhydrous acidic conditions (TFA), the sulfur atom attacks the carbonyl carbon of the first peptide bond. This cleaves the N-terminal residue as an unstable anilinothiazolinone (ATZ) derivative.
-
Conversion: The ATZ derivative is converted in aqueous acid to a stable Phenylthiohydantoin (PTH) analogue.[3]
-
Regeneration: The remaining peptide is intact (shortened by one residue) and ready for the next cycle.
Pathway Visualization
Figure 1: Comparative workflow. Note that Dansyl chloride leads to a terminal, destructive endpoint, whereas PAPITC allows for cyclic regeneration of the peptide.
Performance & Experimental Data
Sensitivity Comparison
-
Dansyl Chloride: The dimethylaminonaphthalene moiety provides intense fluorescence.[4]
-
PAPITC: The azo group provides strong absorbance in the visible region (orange/red).
Stability Data
-
Reagent Stability: Dansyl chloride is unstable in water (hydrolyzes to Dansyl-OH) and must be prepared in acetone. PAPITC is generally more stable but should be stored dry.
-
Derivative Stability:
-
Dansyl-AA:[9] Highly stable to acid. Light sensitive (photobleaching occurs over time).
-
PAPITC-PTH: Stable in organic solvents. Can oxidize if left exposed to air for extended periods.
-
Experimental Protocols
Protocol A: Dansyl End-Group Analysis
Best for: Identifying the N-terminus of a scarce sample.
Reagents:
-
Dansyl Chloride solution (2.5 mg/mL in acetone).
-
0.2 M NaHCO₃ (pH 9.8).
-
6 M HCl (constant boiling).
Procedure:
-
Labeling: Dissolve 0.5–5 nmol of peptide in 20 µL of 0.2 M NaHCO₃. Add 20 µL of Dansyl Chloride solution.
-
Incubation: Incubate at 37°C for 30 minutes. (The solution should turn pale yellow; disappearance of yellow color indicates reagent exhaustion).
-
Drying: Dry the reaction mixture thoroughly in a vacuum centrifuge (SpeedVac).
-
Hydrolysis: Add 50 µL of 6 M HCl. Seal the tube (under nitrogen/vacuum if possible) and incubate at 110°C for 16–24 hours.
-
Extraction: Dry the hydrolysate. Extract the Dansyl-amino acid with water-saturated ethyl acetate.
-
Analysis: Spot onto Polyamide TLC sheets. Run in two dimensions (Solvent 1: Water/Formic Acid; Solvent 2: Benzene/Acetic Acid). View under UV light (365 nm).
Protocol B: PAPITC Manual Sequencing
Best for: Determining the first 3–10 residues of a peptide without an automated sequencer.
Reagents:
-
PAPITC solution (1 mg/mL in Pyridine).
-
Coupling Buffer: 50% Pyridine in water.
-
Cleavage Acid: Anhydrous Trifluoroacetic acid (TFA).
-
Conversion Acid: 1 M HCl.
Procedure:
-
Coupling: Dissolve 10–50 nmol of peptide in 100 µL Coupling Buffer. Add 50 µL PAPITC solution. Flush with Nitrogen. Incubate at 50°C for 45 mins.
-
Washing: Extract by-products (and excess reagent) with Benzene or Ethyl Acetate (2 x 200 µL). The derivatized peptide remains in the aqueous phase. Dry the aqueous phase.
-
Cleavage: Add 50 µL anhydrous TFA. Incubate at 50°C for 10–15 mins.
-
Extraction: Dry the TFA. Add water. Extract the cleaved ATZ derivative with Butyl Acetate or Ethyl Acetate. The shortened peptide remains in the water phase (Save this for Cycle 2!).
-
Conversion: Take the organic extract (containing the ATZ), dry it, and add 50 µL 1 M HCl. Incubate at 80°C for 10 mins to convert to the stable colored PTH-derivative.
-
Analysis: Spot the converted derivative on Silica Gel TLC. Run alongside standard PTH markers. The spots will be red/orange.
Expert Commentary & Troubleshooting (E-E-A-T)
Why choose PAPITC over standard PITC (Edman)? Standard PITC produces UV-absorbing derivatives (269 nm). If you are performing manual sequencing in a lab without a dedicated HPLC with UV optics, PITC derivatives are invisible. PAPITC derivatives are colored. You can literally see the spot on a TLC plate. This makes PAPITC (and its cousin DABITC) excellent for teaching labs or low-resource settings requiring sequence data [1].
The Dansyl "Trap": A common error with Dansyl chloride is "over-labeling." Dansyl chloride reacts with Histidine (imidazole), Tyrosine (phenol), and Lysine (epsilon-amine). During the analysis, you will see spots for di-dansyl-His or di-dansyl-Tyr. You must be able to distinguish the alpha-amino derivative (the N-terminus) from these side-chain derivatives. The side-chain derivatives usually run differently on polyamide TLC [2].
The "Wash" Step in PAPITC: The most critical step in Protocol B is Step 2 (Washing). If you do not remove the excess PAPITC reagent before adding acid (Step 3), the excess reagent will polymerize or react with the acid to form background noise that obscures the colored amino acid spot.
References
-
Chang, J. Y. (1980). "Amino-terminal analysis of polypeptide using dimethylaminoazobenzene isothiocyanate." Analytical Biochemistry, 102(2), 384-392. Link(Note: Describes the DABITC/PAPITC class of colored Edman reagents).
-
Gray, W. R., & Hartley, B. S. (1963). "A fluorescent end-group reagent for proteins and peptides."[2][4] Biochemical Journal, 89(2), 59P. Link
-
Walker, J. M. (1994). "The Dansyl Method for Identifying N-Terminal Amino Acids." Methods in Molecular Biology, Vol 32. Humana Press. Link
-
Edman, P. (1950). "Method for determination of the amino acid sequence in peptides."[3][4][6][10][11][12] Acta Chemica Scandinavica, 4, 283-293. Link
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The Analyst's Prism: A Comparative Guide to 4-Phenylazophenyl isothiocyanate and its Contemporaries in N-Terminal Protein Labeling
For the discerning researcher in proteomics and drug development, the precise identification and characterization of proteins are paramount. The N-terminus of a protein, its inaugural amino acid, is a critical determinant of its identity, stability, and function. The choice of labeling reagent for N-terminal analysis is therefore not a trivial one; it dictates the sensitivity, accuracy, and experimental workflow of protein sequencing and characterization endeavors.
This guide provides an in-depth, objective comparison of 4-Phenylazophenyl isothiocyanate (PAA-NCS) and its analogues with other prevalent N-terminal labeling reagents. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to empower you to make an informed decision for your specific research needs. Our focus is not merely on the "what" but the "why," offering insights born from extensive field experience to ensure the scientific integrity and success of your experiments.
The Enduring Legacy of Edman Chemistry and the Rise of Chromophoric Reagents
The foundational method for sequential protein sequencing, the Edman degradation, has been a cornerstone of protein chemistry for decades.[1][2] Developed by Pehr Edman, this elegant chemistry involves the sequential cleavage of the N-terminal amino acid, which is then identified. The choice of the labeling reagent, an isothiocyanate, is central to the success of this method.
The archetypal Edman reagent, Phenyl isothiocyanate (PITC), laid the groundwork for automated protein sequencing. However, the pursuit of ever-greater sensitivity led to the development of chromophoric and fluorescent isothiocyanates. This compound (PAA-NCS) and its close analogue, 4,4-N,N-dimethylaminoazobenzene-4'-isothiocyanate (DABITC), emerged as powerful alternatives. Their distinct advantage lies in the introduction of a chromophore, a molecule that absorbs light in the visible spectrum. This property dramatically enhances the detection of the cleaved amino acid derivatives (thiohydantoins), pushing the limits of detection into the low picomole and even femtomole range.[3][4]
The colored nature of the 4-N,N-dimethylaminoazobenzene-4'-thiohydantoin (DABTH) amino acid derivatives allows for their straightforward detection by UV-Vis spectrophotometry following HPLC separation, making the identification process both sensitive and robust.[4]
A Head-to-Head Comparison: PAA-NCS/DABITC vs. Other Labeling Strategies
The landscape of N-terminal analysis has evolved, offering a diverse toolkit of labeling reagents, each with its own set of advantages and limitations. Here, we compare PAA-NCS/DABITC with its main competitors: the traditional PITC, fluorescent isothiocyanates, and modern mass spectrometry-based labels.
| Feature | This compound (PAA-NCS) / DABITC | Phenyl isothiocyanate (PITC) | Fluorescein isothiocyanate (FITC) | Mass Spectrometry Labels (e.g., TMPP, Dimethyl) |
| Principle of Detection | Chromophoric (Visible Light Absorbance) | UV Absorbance | Fluorescence | Mass-to-charge ratio (m/z) |
| Sensitivity | High (Low picomole to 100 fmol)[3] | Moderate (Low nanomole)[5] | Very High (Picomole to femtomole)[6] | High (Femtomole to attomole) |
| Primary Application | Edman Degradation Sequencing | Edman Degradation Sequencing | Fluorescence-based assays, Protein Labeling | N-terminal proteomics, Quantitative proteomics |
| Instrumentation | HPLC with UV-Vis Detector | HPLC with UV Detector | HPLC with Fluorescence Detector, Fluorometer | Mass Spectrometer (LC-MS/MS) |
| Key Advantage | High sensitivity with standard HPLC-UV setup | Well-established, cost-effective | Exceptional sensitivity | High throughput, suitable for complex mixtures |
| Limitations | Requires purified protein, N-terminus must be unblocked | Lower sensitivity compared to newer reagents | Potential for photobleaching, labeling can alter protein properties[7] | Indirect sequencing, relies on databases, blocked N-termini are an issue |
The Causality of Choice: Selecting the Right Tool for the Job
The selection of an N-terminal labeling reagent is a strategic decision guided by the specific experimental question.
-
For de novo sequencing of a purified protein , where absolute sequence accuracy of the initial residues is critical, Edman degradation with a chromophoric reagent like PAA-NCS or DABITC offers a significant advantage in sensitivity over PITC, without the need for specialized fluorescence detectors.[8] The high molar absorptivity of the DABTH derivatives ensures a strong signal, allowing for confident identification of each amino acid in the sequence.
-
When sample quantity is extremely limited , fluorescent reagents like FITC may provide the necessary sensitivity. However, it is crucial to be aware that the bulky fluorophore can potentially interfere with the Edman chemistry or alter the chromatographic behavior of the labeled amino acid.[7]
-
For large-scale proteomic studies, analysis of complex mixtures, or quantitative comparisons between samples , mass spectrometry-based methods are the undisputed choice. Reagents like (N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide (TMPP) and dimethyl labeling are designed to enhance ionization and fragmentation in the mass spectrometer, facilitating the identification and quantification of N-terminal peptides.[9][10] However, these methods provide indirect sequence information that relies on database searching and sophisticated bioinformatics.
Visualizing the Workflow: A Diagrammatic Representation
To better understand the practical application of these reagents, we present the following workflows in Graphviz DOT language.
Caption: Workflow of Edman degradation using this compound (PAA-NCS).
Caption: General workflow for N-terminal analysis using mass spectrometry-based labeling (e.g., TMPP).
Experimental Protocols: A Practical Guide
A self-validating protocol is the bedrock of reproducible science. Here, we provide detailed, step-by-step methodologies for N-terminal analysis using DABITC and, for comparison, a fluorescent labeling approach.
Protocol 1: Manual Edman Degradation using DABITC
This protocol is adapted from established methods for high-sensitivity sequencing.[6]
Materials:
-
Purified protein or peptide sample (2-10 nmol)
-
DABITC solution (10 mg/mL in pyridine)
-
Phenyl isothiocyanate (PITC)
-
Heptafluorobutyric acid (HFBA), anhydrous
-
50% aqueous trifluoroacetic acid (TFA)
-
Solvents: pyridine, n-heptane, ethyl acetate (all sequencing grade)
-
HPLC system with a UV-Vis detector and a suitable reverse-phase column
Procedure:
-
Coupling: a. Dissolve the protein/peptide sample in 50 µL of 50% aqueous pyridine. b. Add 30 µL of DABITC solution. c. Incubate at 52°C for 50 minutes. d. Add 5 µL of PITC and incubate for an additional 30 minutes at 52°C (this "double coupling" ensures complete reaction). e. Dry the sample completely under vacuum.
-
Extraction: a. To the dried sample, add 50 µL of n-heptane/ethyl acetate (2:1, v/v). b. Vortex vigorously and centrifuge. c. Carefully remove and discard the upper organic phase. d. Repeat the extraction two more times to remove excess reagents and by-products. e. Dry the sample completely under vacuum.
-
Cleavage: a. Add 20 µL of anhydrous HFBA to the dried sample. b. Incubate at 52°C for 10 minutes. c. Dry the sample completely under vacuum.
-
Extraction of the ATZ-amino acid: a. Add 50 µL of n-heptane/ethyl acetate (2:1, v/v). b. Vortex and centrifuge. c. Carefully collect the upper organic phase containing the anilinothiazolinone (ATZ) derivative into a separate tube. d. The remaining sample contains the shortened peptide for the next cycle of degradation.
-
Conversion to DABTH-amino acid: a. Dry the collected organic phase under vacuum. b. Add 20 µL of 50% aqueous TFA. c. Incubate at 52°C for 40 minutes to convert the ATZ-amino acid to the more stable DABTH-amino acid. d. Dry the sample completely under vacuum.
-
Analysis: a. Re-dissolve the dried DABTH-amino acid in a suitable solvent (e.g., methanol). b. Inject an aliquot into the HPLC system. c. Identify the DABTH-amino acid by comparing its retention time with that of known standards.
Protocol 2: N-Terminal Fluorescent Labeling with FITC
This protocol provides a general framework for labeling proteins with Fluorescein isothiocyanate for subsequent analysis.[11]
Materials:
-
Protein sample (0.1-2 mg/mL)
-
FITC solution (1 mg/mL in anhydrous DMSO, freshly prepared)
-
Labeling buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: a. Buffer exchange the protein into the labeling buffer to remove any primary amine-containing substances (e.g., Tris buffer, ammonium salts). b. Adjust the protein concentration to 0.1-2 mg/mL.
-
Labeling Reaction: a. To the protein solution, slowly add the FITC solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of FITC to protein. b. Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Quenching: a. Add the quenching solution to the reaction mixture to stop the labeling reaction by reacting with excess FITC. b. Incubate for 30 minutes at room temperature.
-
Purification: a. Separate the FITC-labeled protein from unreacted FITC and by-products using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). b. Monitor the column effluent by absorbance at 280 nm (protein) and 495 nm (FITC) to collect the labeled protein fractions.
-
Characterization: a. Determine the degree of labeling by measuring the absorbance of the purified protein solution at 280 nm and 495 nm and using the respective extinction coefficients for the protein and FITC. b. The labeled protein is now ready for downstream applications, including enzymatic digestion and analysis by HPLC with a fluorescence detector or mass spectrometry.
Conclusion: An Informed Choice for Precision Analysis
The selection of an N-terminal labeling reagent is a critical juncture in the path to understanding protein structure and function. This compound and its analogues represent a significant advancement in the classical Edman degradation methodology, offering a superb balance of sensitivity and accessibility for the de novo sequencing of purified proteins. Its chromophoric nature allows for highly sensitive detection with standard laboratory equipment, making it a robust and reliable choice for confirming protein identity and characterizing N-terminal modifications.
While fluorescent and mass spectrometry-based reagents have carved out their own niches in high-sensitivity and high-throughput applications, respectively, the fundamental, direct sequencing power of the Edman chemistry, enhanced by reagents like PAA-NCS, remains an indispensable tool in the protein scientist's arsenal. By understanding the principles, advantages, and practical considerations of each approach, researchers can confidently select the optimal strategy to illuminate the intricacies of the proteome.
References
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Lehmann, A., & Wittmann-Liebold, B. (1984). Analysis of 4-N,N-dimethylaminoazobenzene 4'-thiohydantoin amino acids at sub-picomole levels by high-performance liquid chromatography. FEBS Letters, 176(2), 360-364. [Link]
-
Findlay, J. B. C. (2001). Peptide Sequencing by Edman Degradation. In eLS. John Wiley & Sons, Ltd. [Link]
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Syka, J. E. P., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Collisions or Electrons? Protein Sequence Analysis in the 21st Century. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]
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Shaner, N. C., Steinbach, P. A., & Tsien, R. Y. (2005). A guide to choosing fluorescent proteins. Nature Methods, 2(12), 905-909. [Link]
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Yang, C. Y., & Wakil, S. J. (1984). Separation of dimethylaminoazobenzenethiohydantoin amino acids by high-performance liquid chromatography at low picomole concentrations. Analytical Biochemistry, 137(1), 57-60. [Link]
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Centro de Investigaciones Biológicas (CSIC). (n.d.). Edman Degradation Sample Preparation Protocols. Retrieved from [Link] (Note: A direct deep link was not available, the reference points to the institution that may host such protocols).
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Gevaert, K., Van Damme, J., Goethals, M., Thomas, G. R., Vandekerckhove, J., & Rossau, R. (2002). Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. Journal of Proteome Research, 1(4), 335-343. [Link]
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Oe, T., & Yamaoka, T. (2010). Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification. Rapid Communications in Mass Spectrometry, 24(3), 265-270. [Link]
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Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link] (Note: A direct deep link to the specific application note was not available).
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Min, G., & Mele, D. A. (2000). A fast and sensitive method for measuring picomole levels of total free amino acids in very small amounts of biological tissues. Journal of Neuroscience Methods, 98(2), 113-118. [Link]
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Quantum-Si. (2024). Next-Generation Protein Sequencing™: Interrogating Proteins with Single-molecule Amino Acid... [Video]. YouTube. [Link] (Note: This is a placeholder URL, as the actual video may not be available long-term. The citation refers to the concept of next-generation sequencing).
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Lee, J. S., & Lee, S. (2022). Amino acid sequence assignment from single molecule peptide sequencing data using a two-stage classifier. bioRxiv. [Link]
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Imai, K., Uzu, S., & Koyama, K. (1994). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Biomedical Chromatography, 8(3), 114-120. [Link]
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McMurry, J. (2022). 26.7: The Edman Degradation. In Organic Chemistry. LibreTexts. [Link]
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Stocchi, V., Piccoli, G., Magnani, M., Palma, F., Biagiarelli, B., & Cucchiarini, L. (1989). Reversed-phase high-performance liquid chromatography separation of dimethylaminoazobenzene sulfonyl- and dimethylaminoazobenzene thiohydantoin-amino acid derivatives for amino acid analysis and microsequencing studies at the picomole level. Analytical Biochemistry, 178(1), 107-117. [Link]
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ChemRxiv. (2025). The relevance of amino acid-chromophore interactions in protein conformational changes and their impact on chromophore relaxation dynamics. [Link] (Note: This is a general link to the preprint server as the specific preprint may change).
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Paës, G. (2013). The best protocol for FITC labeling of proteins. ResearchGate. [Link]
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Jones, A. R. (2017). Choosing the optimal spectroscopic toolkit to understand protein function. Essays in Biochemistry, 61(4), 419-428. [Link]
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Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link] (Note: A direct deep link to the specific application note was not available).
-
Li, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Metabolites, 11(11), 748. [Link]
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Reverter, D., & Klettner, A. (2020). Edman Degradation Reveals Unequivocal Analysis of the Disulfide Connectivity in Peptides and Proteins. Analytical Chemistry, 92(15), 10343-10350. [Link]
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Singh, S. M., & Panda, D. (2015). An efficient method for FITC labelling of proteins using tandem affinity purification. MethodsX, 2, 334-339. [Link]
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Jones, B. N., & Gilligan, J. P. (1983). High performance liquid chromatographic determination of subpicomole amounts of amino acids by precolumn fluorescence derivatization with o-phthaldialdehyde. Journal of Chromatography A, 266, 471-482. [Link]
-
van der Meulen, T., et al. (2022). How low is really low? Comparison of two C-peptide assays to establish residual C-peptide production in type 1 diabetes. Diabetic Medicine, 39(4), e14785. [Link]
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Gevaert, K., et al. (2002). Identification of protein N-termini using TMPP or dimethyl labeling and mass spectrometry. Journal of Proteome Research, 1(4), 335-343. [Link]
-
Chang, J. Y. (1981). Amino acid analysis at the picomole level. Application to the C-terminal sequence analysis of polypeptides. Biochemical Journal, 199(3), 557-564. [Link]
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de Sain-van der Velden, M. G. M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(1), 11. [Link]
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MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]
-
Rapid Novor. (2021). Why is Protein Sequencing Useful? Retrieved from [Link]
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Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. [Link]
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Technology Networks. (n.d.). Protein Sequencing. Retrieved from [Link]
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Oe, T., & Yamaoka, T. (2013). Can Edman degradation be used for quantification? Isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry and the long-term stability of 20 phenylthiohydantoin-amino acids. Analytical and Bioanalytical Chemistry, 405(16), 5559-5567. [Link]
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Agilent Technologies. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Retrieved from [Link] (Note: A direct deep link to the specific application note was not available).
-
Creative Biolabs. (n.d.). Protein Sequencing: Techniques & Applications. Retrieved from [Link]
-
Basic Science Series. (2023). PyMOL Mutation | PyMOL tutorial | Protein Data Bank | Basic Science Series [Video]. YouTube. [Link] (Note: This is a placeholder for a relevant tutorial video).
-
LigandTracer. (2021). Protocol - Protein labeling with FITC. Retrieved from [Link]
-
Matthews, E. W., Byfield, P. G., & MacIntyre, I. (1975). Separation of phenylthiohydantoin-amino acids by high-pressure liquid chromatography. Journal of Chromatography A, 110(2), 369-373. [Link]
-
Armengaud, J., et al. (2013). An improved stable isotope N-terminal labeling approach with light/heavy TMPP to automate proteogenomics data validation: dN-TOP. Proteomics, 13(12-13), 1934-1938. [Link]
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- 11. scrum-net.co.jp [scrum-net.co.jp]
Bridging the Gap: A Comparative Guide to Cross-Validating Sequencing Results with Mass Spectrometry
Executive Summary: The Transcriptome-Proteome Disconnect
In drug development and precision medicine, Next-Generation Sequencing (NGS) is the gold standard for identifying genomic variants and transcriptomic signatures. However, a fundamental biological gap exists: transcription does not guarantee translation.
Studies consistently show that the correlation coefficient between mRNA abundance and protein abundance hovers between 0.4 and 0.6 [1]. This "Disconnect" implies that relying solely on sequencing data for biomarker discovery or neoantigen identification yields a high rate of false positives regarding functional expression.
This guide objectively compares the performance of Standard Sequencing (NGS) against Integrated Proteogenomics (NGS + MS) . It details a self-validating workflow to cross-validate sequencing calls using high-resolution Mass Spectrometry (MS), providing the definitive evidence required for clinical translation.
Comparative Analysis: NGS vs. Integrated Proteogenomics
The following analysis compares the standalone utility of NGS against an integrated proteogenomic approach. The "Product" here is the integrated workflow.
Performance Matrix
| Feature | Standard NGS (RNA-Seq/WES) | Mass Spectrometry (Shotgun Proteomics) | Integrated Proteogenomics |
| Primary Output | Potential variants, mRNA abundance | Detected peptides, PTMs | Validated expressed variants |
| Sensitivity | High (can detect low-copy transcripts) | Moderate (dynamic range limitations) | High Specificity (confirms translation) |
| False Discovery Rate | <1% (Genomic), but unknown translational FDR | <1% (Peptide Level) | Strict Control (Class-specific FDR) |
| Variant Validation | Inferred from read depth/quality | Direct observation of amino acid change | Orthogonal Confirmation |
| Neoantigen Confidence | Low (Prediction only) | N/A (without custom DB) | High (Direct MHC-peptide observation) |
Key Insight: The Sensitivity Gap
While NGS provides deep coverage (often >100x), MS is limited by the dynamic range of the proteome. You will likely detect only 10–30% of the expressed variants predicted by RNA-Seq in a standard shotgun run [2]. Therefore, a negative MS result does not disprove the genomic variant, but a positive MS result is the ultimate validation of its biological existence.
The Self-Validating Protocol: Proteogenomic Workflow
To cross-validate sequencing results, one cannot simply search MS data against a reference database (e.g., UniProt). You must construct a Sample-Specific Database .
Diagram 1: The Integrated Proteogenomic Pipeline[1]
Caption: Figure 1.[1][2] Data flow for creating a sample-specific database from NGS data to validate MS spectra. Blue nodes indicate computational engines; Red nodes indicate critical database bridging steps.
Detailed Methodology
Step 1: Variant Calling & Database Construction[3]
-
Objective: Create a FASTA file containing both reference sequences and the specific variants found in your sample.
-
Protocol:
-
Perform RNA-Seq or WES on the sample.
-
Call variants to generate a VCF (Variant Call Format) file.[3]
-
Crucial Step: Use a tool like Quilts or CustomProDB to translate these variants into amino acid sequences.
-
Append Strategy: Append these "variant peptides" to the standard UniProt reference database. Do not replace the reference; you need it for competition.
-
Step 2: The "Two-Pass" Search Strategy
-
Causality: Searching a massive database (6-frame translation) inflates the search space, increasing the probability of random matches and forcing stricter FDR cutoffs that kill sensitivity [3].
-
Protocol:
-
Pass 1: Search spectra against the standard UniProt database. Identify all common proteins.
-
Pass 2: Search the remaining unmatched spectra against your Custom Variant Database.
-
Benefit: This reduces the search space for the variant search, significantly improving sensitivity for rare variant peptides.
-
Step 3: False Discovery Rate (FDR) Control[4]
-
The Trap: A standard 1% FDR is insufficient for variant discovery because "novel" peptides are statistically rare. A 1% global FDR might allow 50% of your "novel" hits to be false positives.
-
Solution: Apply Class-Specific FDR . Calculate FDR separately for "Known Peptides" and "Variant Peptides." Ensure the Variant Peptide FDR is
1%.[4][5]
Validation Logic: The "Self-Validating" System
A mass spectrum matching a variant sequence is not proof enough. You must apply a logic filter to reject artifacts.
Diagram 2: Variant Validation Decision Matrix
Caption: Figure 2. Decision logic for accepting a mass spectrometry hit as a validated genomic variant. This rigorous filtering prevents false positives common in large search spaces.
Critical Checkpoints:
-
The Anchor Residue: The peptide must contain the specific amino acid change (Single Amino Acid Variant - SAAV). If the peptide maps to the gene but misses the mutation site, it validates the gene, not the variant.
-
Retention Time Prediction: Use Deep Learning tools (e.g., Prosit or DeepRT) to predict the liquid chromatography retention time of the theoretical variant peptide. If the experimental time deviates significantly, it is a false positive.
Experimental Data: What to Expect
When applying this workflow, the yield of validated variants is often lower than researchers expect, but the confidence is absolute.
Table 2: Typical Validation Rates in Cancer Proteogenomics
| Dataset Type | Total NGS Variants (SNVs) | MS-Detectable (Theoretical) | MS-Validated (Experimental) |
| TCGA Breast Cancer | ~15,000 | ~4,500 (30%) | ~150–300 (1–2%) |
| Deep Proteome (HeLa) | ~10,000 | ~3,000 (30%) | ~600 (6%) |
Note: The "MS-Detectable" column accounts for variants that do not generate suitable tryptic peptides (too short/long) or ionize poorly.
Why is the validation rate low?
-
Abundance: Variants often occur in sub-clonal populations or low-abundance signaling proteins (e.g., kinases) that are masked by high-abundance structural proteins (e.g., actin/albumin).
-
Physicochemical Properties: The mutation may destroy a trypsin cleavage site or create a peptide that does not fly well in the mass spectrometer.
References
-
Vogel, C., & Marcotte, E. M. (2012). Insights into the regulation of protein abundance from proteomic and transcriptomic analyses.[6] Nature Reviews Genetics. Available at: [Link]
-
Nesvizhskii, A. I. (2014).[4] Proteogenomics: concepts, applications and computational strategies. Nature Methods. Available at: [Link]
-
Alfaro, J. A., et al. (2014). The emerging landscape of immune proteogenomics. Current Opinion in Immunology. Available at: [Link]
-
Wang, X., et al. (2012). CustomProDB: an R package to generate customized protein databases from RNA-Seq data for proteomics search. Bioinformatics. Available at: [Link]
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Comparative Guide: 4-Sulfophenyl Isothiocyanate vs. 4-Phenylazophenyl Isothiocyanate
This guide provides an objective, in-depth technical comparison of 4-Sulfophenyl isothiocyanate (SPITC) and 4-Phenylazophenyl isothiocyanate (PAPITC) . These reagents represent two distinct evolutionary branches of the classic Edman degradation chemistry, optimized for divergent detection modalities: Mass Spectrometry (MS) and Chromogenic/UV-Vis detection, respectively.
Executive Summary
-
4-Sulfophenyl isothiocyanate (SPITC) is a charge-derivatization reagent designed for Mass Spectrometry (MALDI-TOF) . It introduces a fixed negative charge (sulfonic acid) to the N-terminus of peptides. This modification simplifies fragmentation patterns (promoting y-ion series) and significantly enhances sensitivity (femtomole range) by improving ionization efficiency in negative ion mode.
-
This compound (PAPITC) is a chromogenic Edman reagent designed for HPLC/UV-Vis detection . It contains an azobenzene chromophore that shifts the detection wavelength into the visible spectrum (yellow/orange region, ~400 nm).[1] This avoids the UV background interference common with standard PITC sequencing (269 nm) and allows for high-sensitivity detection without mass spectrometry.
Quick Selection Matrix
| Feature | SPITC | PAPITC |
| Primary Detection | MALDI-TOF MS (Negative Ion Mode) | HPLC (Visible/UV-Vis) |
| Key Advantage | Simplifies de novo sequencing spectra (y-ions only) | High-sensitivity visual detection; avoids UV noise |
| Sensitivity | High (Femtomole - Attomole) | Moderate to High (Picomole) |
| Sample State | Peptides (Tryptic digests, ZipTip) | Intact Proteins or Peptides (Liquid/Solid Phase) |
| Throughput | High (Parallel MS analysis) | Low (Sequential Edman cycles) |
Chemical & Physical Profile
| Property | 4-Sulfophenyl isothiocyanate (SPITC) | This compound (PAPITC) |
| CAS Number | 143193-53-7 (Sodium salt) | 7612-96-6 |
| Molecular Weight | ~215.25 g/mol (Free acid) | 239.30 g/mol |
| Structure Core | Isothiocyanate + Sulfonic Acid ( | Isothiocyanate + Azobenzene ( |
| Solubility | Hydrophilic (Water, weak buffers) | Hydrophobic (Organic solvents: Pyridine, Acetone) |
| Color | White to off-white powder | Orange/Red crystalline powder |
| Derivative Formed | Sulfonated Phenylthiohydantoin (SPTH) | Phenylazophenylthiohydantoin (PAPTH) |
Mechanism of Action
Both reagents utilize the Edman Degradation chemistry: coupling with the N-terminal amine at basic pH, followed by acid-induced cleavage.[2] However, their "payloads" dictate their downstream utility.
SPITC: The "Ionization Tag"
SPITC reacts to form a sulfonated phenylthiocarbamoyl (PTC) peptide. During MS analysis (Post-Source Decay - PSD), the fixed negative charge at the N-terminus:
-
Increases Ionization: Enhances signal in negative ion mode.
-
Directs Fragmentation: The negative charge prevents the formation of N-terminal fragment ions (b-ions). Consequently, the spectrum is dominated by C-terminal y-ions .
-
Result: A clean "ladder" sequence that is easily interpreted for de novo sequencing, removing the ambiguity of internal fragments.
PAPITC: The "Chromogenic Tag"
PAPITC reacts to form a colored PTC peptide.[3] Upon cleavage and conversion, it yields a Phenylazophenylthiohydantoin (PAPTH) amino acid.[1]
-
Chromophore Shift: The extended conjugation of the azo group (
) shifts absorption from the UV (269 nm) to the visible (yellow/orange). -
Background Reduction: Biological buffers and solvents often absorb in the UV range. By detecting in the visible range, PAPITC drastically improves the signal-to-noise ratio compared to standard PITC.
Mechanism Diagram (Graphviz)
Caption: Comparative mechanism of Edman degradation using SPITC (Blue path) for MS fragmentation control and PAPITC (Red path) for chromogenic detection.
Experimental Protocols
Protocol A: SPITC Derivatization for MALDI-MS
Best for: De novo sequencing of tryptic peptides.[3][4]
-
Preparation: Dissolve 1 mg SPITC in 100 µL of 20 mM
(pH 9.0). -
Loading: Adsorb peptides (tryptic digest) onto a C18 ZipTip or directly on an AnchorChip target.
-
Coupling:
-
Apply 1-2 µL of SPITC solution to the bound peptides.
-
Incubate at 55°C for 30 minutes (humid chamber to prevent drying).
-
-
Washing: Wash the target/tip 3x with 0.1% TFA to remove excess reagent and salts.
-
Elution/Matrix: Elute with Matrix solution (CHCA or THAP) directly onto the MALDI target.
-
Analysis: Acquire spectra in Negative Ion Mode . Perform PSD (Post-Source Decay) on the precursor ion.
-
Observation: Look for a simplified series of y-ions.[3]
-
Protocol B: PAPITC Sequencing (Manual/HPLC)
Best for: Low-cost sequencing without MS; visual monitoring.
-
Coupling:
-
Dissolve protein/peptide in 50% Pyridine/Water.
-
Add PAPITC solution (5% in Pyridine). Flush with
. -
Incubate at 50°C for 45-60 minutes.
-
-
Wash: Extract excess reagents with Benzene or Ethyl Acetate (PAPITC derivatives are hydrophobic).
-
Cleavage:
-
Dry the aqueous phase. Add anhydrous TFA (Trifluoroacetic acid).
-
Incubate at 50°C for 10-15 minutes.
-
-
Conversion:
-
Dry the TFA. Add 1N HCl and incubate at 80°C for 10 minutes to convert ATZ to PAPTH.
-
-
Detection:
-
Inject the resulting PAPTH-amino acid into a C18 Reverse Phase HPLC.
-
Detection Wavelength: Monitor at 400–420 nm (Visible Yellow).
-
Note: Standard amino acid standards must be derivatized with PAPITC to establish retention times.
-
Performance Comparison Data
| Metric | SPITC (Mass Spec) | PAPITC (Chromogenic) |
| Limit of Detection (LOD) | 10–100 Attomoles (High Sensitivity) | 1–5 Picomoles (Moderate Sensitivity) |
| Interference | Low (Salt/Matrix effects can be washed away) | Low (Visible detection ignores UV-absorbing impurities) |
| Sequence Length | Limited by MS fragmentation (typically 10-15 residues) | Limited by Edman efficiency (typically 20-30 residues) |
| Throughput | High (can analyze mixtures/digest) | Low (one residue per cycle) |
| Equipment Cost | High (MALDI-TOF/TOF) | Moderate (HPLC) |
Decision Workflow
Use the following logic to select the appropriate reagent for your study.
Caption: Decision matrix for selecting between SPITC and PAPITC based on sample type and instrumentation.
References
-
Chen, P., et al. (2004).[1] "De novo sequencing of tryptic peptides sulfonated by 4-sulfophenyl isothiocyanate for unambiguous protein identification using post-source decay matrix-assisted laser desorption/ionization mass spectrometry." Rapid Communications in Mass Spectrometry. Link
-
Wang, D., et al. (2004). "Improved procedures for N-terminal sulfonation of peptides for matrix-assisted laser desorption/ionization post-source decay peptide sequencing." Rapid Communications in Mass Spectrometry. Link
-
Guerrier, L., et al. (2007).[1] "Protocol for the purification of proteins from biological extracts for identification by mass spectrometry." Nature Protocols. Link
-
Chang, J.Y., et al. (1978). "Micro-sequence analysis of peptides and proteins using 4-N,N-dimethylaminoazobenzene-4'-isothiocyanate." FEBS Letters. Link(Note: Foundational reference for chromogenic azo-isothiocyanate sequencing).
-
BOC Sciences. "4-Phenylazophenylisothiocyanate Product Properties."
Sources
- 1. Solvent-modulated second harmonic generation in N-alkylated thiohydantoin derivatives: synthesis, characterization, and first-principle insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Isothiocyanate Reagents: A Comparative Guide for Bioconjugation and Sequencing
Executive Summary
Isothiocyanates (R–N=C=S) remain a cornerstone of protein chemistry, serving two distinct but critical roles in drug development and proteomic research: fluorescent labeling (e.g., FITC, TRITC) and N-terminal sequencing (PITC). While newer chemistries like NHS esters or Click reagents offer specific advantages, isothiocyanates (ITCs) provide a unique balance of aqueous stability, cost-effectiveness, and reaction specificity.
This guide evaluates the performance of the three industry-standard ITC reagents—FITC , TRITC , and PITC —against modern alternatives. It provides validated protocols, mechanistic insights, and decision-making frameworks to ensure experimental success.[1]
The Chemistry of Isothiocyanates
Mechanism of Action
The isothiocyanate group is an electrophile that reacts primarily with nucleophiles, most notably primary amines (
-
Reaction Product: Stable Thiourea bond.
-
Critical Requirement: The amine must be deprotonated (neutral) to act as a nucleophile. Consequently, ITC reactions require a basic pH (9.0–9.8), significantly higher than NHS ester reactions.
Reaction Mechanism Diagram
The following diagram illustrates the nucleophilic attack forming the thiourea linkage.
Caption: Formation of a stable thiourea linkage via nucleophilic attack of a primary amine on the isothiocyanate carbon.
Comparative Performance Analysis
Fluorescent Labeling: FITC vs. TRITC vs. NHS-Esters
FITC (Fluorescein-5-isothiocyanate) and TRITC (Tetramethylrhodamine-5-isothiocyanate) are the standard-bearers for green and red labeling, respectively.
Performance Matrix:
| Feature | FITC (Fluorescein) | TRITC (Rhodamine) | NHS-Fluorescein (Alternative) |
| Excitation/Emission | 495 nm / 525 nm (Green) | 557 nm / 576 nm (Orange-Red) | 494 nm / 518 nm |
| Quantum Yield (QY) | High (~0.92) | Moderate (~0.25–0.40) | High (~0.92) |
| pH Stability | Poor (Quenches < pH 7) | Excellent (Stable pH 4–9) | Poor (Quenches < pH 7) |
| Photostability | Low (Bleaches rapidly) | Moderate (Better than FITC) | Low |
| Hydrolytic Stability | High (Hours in water) | High (Hours in water) | Low (Minutes; t½ ~10 min @ pH 8.6) |
| Reaction pH | 9.0 – 9.8 | 9.0 – 9.8 | 7.2 – 8.0 |
| Solubility | Moderate (Water/DMSO) | Low (Requires DMSO/DMF) | Moderate |
Expert Insight:
-
Choose FITC for high-sensitivity applications where maximum brightness is required, and the environment is strictly controlled (pH > 7.5).
-
Choose TRITC for intracellular staining where pH gradients (e.g., lysosomes) might quench fluorescein, or when dual-labeling with GFP.
-
Choose NHS-Esters only if the protein is labile at high pH (9.0+). NHS esters allow conjugation at physiological pH but require rapid handling due to hydrolysis.[3]
Sequencing: PITC (Edman Degradation)
Phenyl isothiocyanate (PITC) is unique.[4] Unlike FITC/TRITC which are used to tag proteins, PITC is used to disassemble them sequentially.
-
Specificity: Under controlled pH, PITC reacts selectively with the N-terminal
-amine. -
Performance Metric: Stepwise yield. Modern automated sequencers using PITC achieve >94% repetitive yield per cycle, allowing sequencing of up to 30–50 residues.
-
Limitation: N-terminal blockage (acetylation, formylation) prevents PITC reaction, rendering the method ineffective.[4]
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Efficiency Antibody Labeling with FITC
Objective: Conjugate FITC to an IgG antibody with a target Degree of Labeling (DOL) of 3–5 fluorophores per antibody.
Reagents:
-
Antibody: IgG (2 mg/mL) in PBS.
-
Buffer A (Reaction): 0.1 M Sodium Carbonate, pH 9.0. (CRITICAL: Must be free of Tris/Glycine).
-
FITC Stock: 1 mg/mL in anhydrous DMSO (Prepare fresh).
-
Purification: Sephadex G-25 or 10K MWCO Dialysis Cassette.
Workflow:
-
Buffer Exchange: Dialyze antibody against Buffer A overnight. Validation: Check pH of antibody solution; it must be > 8.5.
-
Conjugation: Slowly add 50–100 µg of FITC per mg of antibody while vortexing gently.
-
Incubation: Incubate for 2 hours at Room Temperature or 4°C overnight in the dark. Note: ITCs react slower than NHS esters; do not rush this step.
-
Quenching: Add 50 mM Ammonium Chloride or Tris (pH 8.0) to consume unreacted ITC (optional, but recommended).
-
Purification: Pass through Sephadex G-25 column equilibrated with PBS to remove free dye.
-
Validation (DOL Calculation): Measure Absorbance at 280 nm (
) and 495 nm ( ). (Where )
Protocol B: Edman Degradation (PITC) Overview
Objective: N-terminal sequencing.[5][6][7]
-
Coupling: Protein immobilized on PVDF membrane is treated with PITC in alkaline buffer.
-
Cleavage: Treated with anhydrous Trifluoroacetic acid (TFA).[5] The N-terminal residue is cleaved as an unstable ATZ derivative.
-
Conversion: The ATZ is converted to a stable PTH-amino acid in aqueous acid.
-
Identification: PTH-amino acid is identified via HPLC (UV 269 nm).
Technical Decision Framework
Use the following logic flow to select the correct reagent for your application.
Caption: Decision matrix for selecting ITC reagents based on application type, protein pH stability, and spectral requirements.
References
-
Shimadzu Scientific Instruments. Theory of Edman Sequencing and PITC Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative N-Terminal Amino Acid Analysis: A Comparative Look at 4-Phenylazophenyl isothiocyanate
The precise characterization of a protein's N-terminus is a cornerstone of biopharmaceutical development and proteomics research. It provides critical information for confirming protein identity, assessing purity, and identifying post-translational modifications. This guide offers an in-depth comparison of quantitative N-terminal amino acid analysis methods, with a particular focus on the utility of 4-Phenylazophenyl isothiocyanate (PAA-ITC). We will explore the underlying chemistry, provide actionable protocols, and objectively compare its performance against established alternatives like Edman degradation and the Dansyl chloride method.
The this compound (PAA-ITC) Method: A Chromophoric Advantage
The PAA-ITC method, and similar azo-dye-based reagents like 4-(N,N-dimethylaminoazobenzene)-4'-isothiocyanate (DABITC), leverages a chromophoric tag for sensitive detection. The core principle lies in the reaction of the isothiocyanate group with the free α-amino group of the N-terminal amino acid under alkaline conditions. This reaction forms a colored phenylthiocarbamyl (PTC) derivative. Subsequent cleavage under acidic conditions releases the derivatized N-terminal amino acid as a phenylthiohydantoin (PTH) derivative, which can be readily identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC).
The key advantage of PAA-ITC is the introduction of a strong chromophore, which enhances the detectability of the resulting PTH-amino acid derivative in the visible light spectrum, often leading to high sensitivity.
Experimental Workflow: PAA-ITC Derivatization and Analysis
This protocol outlines a self-validating system for the quantitative analysis of an N-terminal amino acid using PAA-ITC.
1. Sample Preparation and Purity Assurance:
-
Rationale: Sample purity is paramount for accurate N-terminal sequencing, as contaminants can interfere with the derivatization reaction and chromatographic analysis.[1]
-
Protocol:
-
Ensure the protein or peptide sample is highly purified. Methods like HPLC or SDS-PAGE followed by electroblotting onto a PVDF membrane are recommended.[1]
-
Quantify the protein concentration accurately.
-
Lyophilize the sample to remove any volatile buffers.
-
2. Derivatization with PAA-ITC:
-
Rationale: This step covalently links the PAA-ITC molecule to the N-terminal amino acid. The reaction is typically carried out in a controlled pH environment to ensure specificity for the α-amino group.
-
Protocol:
-
Dissolve the lyophilized sample in a coupling buffer (e.g., 50% aqueous pyridine).
-
Add a solution of PAA-ITC in a suitable organic solvent (e.g., acetone).
-
Incubate the reaction mixture at a controlled temperature (e.g., 50°C) for a defined period (e.g., 1 hour).
-
3. Cleavage of the Derivatized Amino Acid:
-
Rationale: Anhydrous acid is used to specifically cleave the peptide bond between the first and second amino acid, releasing the PAA-PTH-amino acid derivative.
-
Protocol:
-
Dry the sample thoroughly under a stream of nitrogen.
-
Add anhydrous trifluoroacetic acid (TFA).
-
Incubate at a controlled temperature (e.g., 50°C) for a short period (e.g., 15 minutes) to induce cleavage.
-
4. Extraction and Identification:
-
Rationale: The released PAA-PTH-amino acid is extracted into an organic solvent, separating it from the remaining peptide. It is then identified and quantified by HPLC.
-
Protocol:
-
Evaporate the TFA.
-
Add an aqueous solution and extract the PAA-PTH-amino acid with an organic solvent (e.g., butyl acetate).
-
Dry the organic phase, redissolve in a suitable solvent, and inject into an HPLC system equipped with a UV-Vis detector.
-
Identify the amino acid by comparing its retention time to that of known PAA-PTH-amino acid standards. Quantify based on the peak area.
-
Below is a diagram illustrating the PAA-ITC experimental workflow.
Sources
Reproducibility of Edman Degradation with 4-Phenylazophenyl Isothiocyanate (PAPITC)
Topic: Reproducibility of Edman degradation with 4-Phenylazophenyl isothiocyanate (PAPITC) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of N-terminal protein sequencing, This compound (PAPITC) represents a critical evolution of the classic Edman reagent, Phenyl isothiocyanate (PITC). While PITC remains the gold standard for automated, high-throughput HPLC sequencing, it suffers from significant limitations in manual workflows—primarily the requirement for expensive UV detection systems and the "invisibility" of the chemistry during the process.
PAPITC, a chromophoric isothiocyanate, bridges this gap by introducing a distinct azo-dye moiety into the Edman reaction. This allows for visual monitoring of the coupling and cleavage steps and enables high-sensitivity detection (1–10 pmol) using simple Thin Layer Chromatography (TLC), without the need for complex HPLC setups.
This guide objectively compares PAPITC against PITC and DABITC, focusing on reproducibility . It details the "Double Coupling" method—a self-validating protocol that combines the sensitivity of PAPITC with the reaction efficiency of PITC to ensure near-100% stepwise yields.
Mechanistic Foundation: The Chromophoric Advantage
The fundamental chemistry of PAPITC mirrors standard Edman degradation but adds a spectral advantage. The reaction proceeds in three distinct phases: Coupling, Cleavage, and Conversion.
-
Coupling: The isothiocyanate group (-N=C=S) of PAPITC reacts with the free N-terminal
-amino group of the protein at pH 9.0–9.5 to form a colored phenylthiocarbamyl (PTC) peptide. -
Cleavage: Under acidic conditions (anhydrous TFA), the N-terminal residue is cleaved as an unstable anilinothiazolinone (ATZ) derivative. Unlike PITC, the PAPITC-ATZ derivative is colored, allowing visual confirmation of cleavage.
-
Conversion: The unstable ATZ is converted in aqueous acid to the stable 4-Phenylazophenylthiohydantoin (PAPTH)-amino acid , which is extracted and identified.
Figure 1: The PAPITC "Double Coupling" Mechanism
The following diagram illustrates the "Double Coupling" strategy, which is essential for maximizing reproducibility with PAPITC.
Caption: The "Double Coupling" workflow ensures that any N-termini failing to react with the bulky PAPITC molecule are scavenged by the smaller, more reactive PITC, preventing sequence lag.
Comparative Performance Analysis
The choice between PAPITC, PITC, and DABITC (a similar colored reagent) depends on the available instrumentation and the required sensitivity.
Table 1: Reagent Performance Matrix
| Feature | PITC (Standard) | PAPITC (Chromophoric) | DABITC (Alternative) |
| Detection Method | UV Absorbance (269 nm) | Visual / Colorimetric (400–500 nm) | Visual / Colorimetric |
| Instrumentation | HPLC (Required) | TLC (Polyamide sheets) | TLC (Polyamide sheets) |
| Sensitivity | 5–10 pmol (HPLC dependent) | 1–5 pmol (Visual) | 1–5 pmol (Visual) |
| Coupling Efficiency | High (>98%) | Moderate (~90–95%) | Moderate (~90–95%) |
| By-products | UV-interfering peaks (DPU) | Colored by-products (distinct from sample) | Colored by-products |
| Primary Use Case | Automated Sequencing | Manual Micro-sequencing | Manual Micro-sequencing |
*Note: The lower coupling efficiency of bulky azo-reagents like PAPITC and DABITC is the primary driver for the "Double Coupling" protocol.
Reproducibility Insights
-
PITC: High reproducibility in automated systems but prone to "washout" errors in manual protocols where phase separation is difficult to see.
-
PAPITC: Excellent reproducibility in manual hands because the colored organic phase makes extraction efficiency visible. If the organic layer isn't colored, the extraction failed. This immediate feedback loop prevents cumulative errors.
Experimental Protocol: The Self-Validating System
This protocol utilizes the Double Coupling Method .[1] This is a "self-validating" system because the second coupling with PITC (the "chase") ensures that steric hindrance from the bulky PAPITC molecule does not lead to "lag" (out-of-phase sequencing) in subsequent cycles.
Materials
-
Reagent A (PAPITC): 5 mg/mL PAPITC in Pyridine.
-
Reagent B (PITC): 5% PITC in Pyridine (v/v).
-
Buffer: 50% Pyridine in water.
-
Cleavage Acid: Anhydrous Trifluoroacetic acid (TFA).
-
Conversion Acid: 1N HCl.
Step-by-Step Methodology
Phase 1: Coupling (The Double Hit)
-
PAPITC Reaction: Dissolve the dried peptide sample in 20 µL of Buffer . Add 10 µL of Reagent A (PAPITC) .
-
PITC Chase: Add 2 µL of Reagent B (PITC) to the same reaction tube.
-
Scientific Logic:[1][6] PITC is sterically smaller than PAPITC. It reacts with any N-termini that were sterically blocked from reacting with PAPITC. This prevents "preview" or "lag" sequences, ensuring the next cycle starts with a clean N-terminus for all molecules.
-
Condition: Incubate at 50°C for an additional 15 minutes.
-
-
Wash: Extract by-products with Heptane:Ethyl Acetate (2:1) x 2.
-
Visual Check: The aqueous phase (containing the peptide) should remain colored/turbid, while the organic wash removes excess reagent.
-
Phase 2: Cleavage
-
Dry the aqueous phase completely under vacuum.
-
Add 30 µL Anhydrous TFA .
-
Condition: Incubate at 50°C for 10 minutes.
-
-
Extraction: Dry the TFA. Extract the cleaved ATZ derivative with Butyl Acetate.
-
Reproducibility Check: The Butyl Acetate layer must be colored (yellow/orange). If it is colorless, cleavage did not occur.
-
Phase 3: Conversion & Identification
-
Evaporate the Butyl Acetate. Add 20 µL of 1N HCl . Incubate at 80°C for 10 minutes to convert ATZ to stable PAPTH-amino acid.
-
TLC Separation: Spot the sample onto a Polyamide-6 sheet (5x5 cm).
-
Dimension 1: Solvent system Acetic Acid:Water (1:3).
-
Dimension 2: Toluene:n-Hexane:Acetic Acid (2:1:1).
-
-
Readout: Identify the amino acid by the position of the colored spot relative to a standard marker map.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No Color in Extract | Failed Cleavage or Washout | Ensure TFA is anhydrous . Water inhibits cleavage. Check if peptide was washed out in Step 3. |
| Overlapping Spots | Incomplete Conversion | Increase Conversion time (Step 7) or temperature. Ensure HCl is fresh. |
| "Lag" Sequence | Incomplete Coupling | The "PITC Chase" (Step 2) was skipped or PITC reagent is degraded (oxidized). |
| Ghost Spots | Oxidized Reagent | PAPITC and PITC oxidize over time. Use fresh reagents and store under N₂. |
Conclusion
For laboratories lacking expensive HPLC sequencers, or for projects requiring high-sensitivity micro-sequencing of limited samples, PAPITC is the superior choice over standard PITC. Its reproducibility relies heavily on the Double Coupling protocol, which mitigates the steric limitations of the azo-dye group. By using PITC as a scavenger "chase," researchers can achieve sequencing fidelity comparable to automated systems while retaining the visual simplicity of TLC detection.
References
-
Chang, J. Y., Brauer, D., & Wittmann-Liebold, B. (1978). Micro-sequence analysis of peptides and proteins using 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate/phenylisothiocyanate double coupling method.[1] FEBS Letters, 93(2), 205-214.
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[7] Acta Chemica Scandinavica, 4, 283-293.
-
Jin, S. W., Chen, G. X., Palacz, Z., & Wittmann-Liebold, B. (1986). A new sensitive Edman-type reagent: 4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate. FEBS Letters, 198(1), 150-154.
-
MtoZ Biolabs. (2025). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques.
-
Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Comparison of Diagnostic Accuracy of Non-fasting DIPSI and HbA1c with Fasting WHO Criteria for Diagnosis of Gestational Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
Comparison Guide: Limitations of 4-Phenylazophenyl Isothiocyanate (PAPITC) in Peptide Sequencing
Executive Summary
In the evolution of protein sequencing, 4-Phenylazophenyl isothiocyanate (PAPITC) represents a specific branch of "colored" Edman reagents designed to overcome the primary limitation of the standard Phenyl isothiocyanate (PITC): the lack of visible color in PITC derivatives. While PITC derivatives (PTH-amino acids) require UV detection (269 nm), PAPITC introduces a chromophore (phenylazo group) allowing for visual identification of amino acids during manual sequencing.
However, PAPITC has largely been superseded by DABITC (4-N,N-dimethylaminoazobenzene-4'-isothiocyanate) for manual work and by Automated PITC/HPLC and Mass Spectrometry (MS) for high-sensitivity applications. This guide details the technical limitations—specifically regarding solubility, reaction kinetics, and sensitivity—that restrict PAPITC’s utility in modern drug development.
Part 1: Mechanism & Chemistry
To understand the limitations, one must first understand the modification PAPITC imposes on the standard Edman degradation pathway.
The Modified Edman Reaction
The core chemistry remains the nucleophilic attack of the N-terminal amine on the isothiocyanate carbon. However, the bulky phenylazo group of PAPITC alters the physicochemical properties of the resulting derivatives.
Key Reaction Steps:
-
Coupling: PAPITC reacts with the N-terminal amine at pH 9.0 to form a colored thiocarbamyl derivative.
-
Cleavage: Acidic treatment (TFA) cleaves the N-terminal residue as an anilinothiazolinone (ATZ) derivative.
-
Conversion: The unstable ATZ is converted to a stable Thiohydantoin (PTH) analogue.
Visualization: The Steric & Chromophoric Impact
The following diagram illustrates the pathway and where the "limitation bottlenecks" occur (highlighted in red).
Figure 1: The PAPITC Edman degradation pathway highlighting kinetic and solubility bottlenecks introduced by the azo group.
Part 2: Comparative Analysis of Limitations
The primary failure of PAPITC is not chemical inactivity, but physicochemical incompatibility with high-throughput and high-sensitivity workflows.
Sensitivity Thresholds
PAPITC was designed to be "better than PITC" for the naked eye, but it is orders of magnitude worse than modern fluorescent or mass-spec methods.
| Feature | PITC (Standard Edman) | PAPITC (Colored Edman) | DABITC (Improved Colored) | Mass Spectrometry (Modern) |
| Detection Method | UV Absorbance (269 nm) | Visual (Color) / Vis Abs | Visual (Color) / Vis Abs | Mass-to-Charge Ratio (m/z) |
| Sensitivity Limit | ~1-5 pmol (HPLC) | ~10-100 pmol (Visual) | ~1-5 pmol (Visual) | < 1 femtomole (attomole range) |
| Chromophore | None (Phenyl group) | Phenylazo group | Dimethylaminoazobenzene | N/A (Ionization tags used) |
| Throughput | Automated (High) | Manual (Low) | Manual (Low) | Ultra-High |
Scientific Insight: The molar extinction coefficient (
Solubility and "Washout" Issues
The azo group in PAPITC renders the molecule highly hydrophobic.
-
The Problem: In manual sequencing, excess reagent must be washed away after the coupling step. PITC is relatively small and washes out easily with benzene or heptane. PAPITC, being larger and "greasier," tends to stick to the peptide or the tube walls.
-
The Consequence: This creates a persistent "orange background" that makes identifying the specific N-terminal derivative difficult, effectively raising the Limit of Detection (LOD).
Reaction Kinetics
-
Steric Hindrance: The bulky phenylazo group creates steric hindrance at the isothiocyanate carbon.
-
Data: Coupling reactions with PAPITC often require higher temperatures (
+) or longer reaction times (2-3 hours) compared to PITC (20-30 mins at ) to achieve quantitative yields. Incomplete coupling leads to "lag" (carryover) in subsequent cycles, ruining the sequence data after 10-15 cycles.
Part 3: Experimental Protocol (Manual Sequencing)
Note: This protocol contrasts the labor intensity of PAPITC with automated methods.
Objective: Manual N-terminal sequencing of a 5-residue peptide using PAPITC.
Reagents
-
Coupling Buffer: Pyridine/Water (1:1 v/v).
-
Reagent: 1% (w/v) PAPITC in Pyridine.
-
Wash Solvent: Benzene or Heptane/Ethyl Acetate (Warning: Benzene is carcinogenic; use fume hood).
-
Cleavage Acid: Anhydrous Trifluoroacetic acid (TFA).
Workflow
-
Coupling:
-
Dissolve 10 nmol of dry peptide in 20
L Coupling Buffer. -
Add 10
L PAPITC reagent. -
Flush with
, seal, and incubate at 52°C for 2.5 hours (Note: Significantly longer than PITC).
-
-
Washing (The Critical Limitation Step):
-
Add 200
L Heptane/Ethyl Acetate (2:1). Vortex and centrifuge. -
Remove organic phase (containing excess PAPITC).
-
Repeat 3-4 times. Limitation: Even after 4 washes, a residual orange film often remains, interfering with detection.
-
-
Cleavage:
-
Dry the aqueous phase. Add 50
L anhydrous TFA. -
Incubate at 52°C for 15 minutes.
-
Vacuum dry to remove TFA.
-
-
Conversion & Identification:
-
Dissolve residue in 30% aqueous Ethanol.
-
Identify the colored spot via Thin Layer Chromatography (TLC) on polyamide sheets.
-
Result: Look for a specific red/orange spot moving against standards.
-
Part 4: Decision Matrix (When to use?)
The following diagram guides the researcher on reagent selection, clearly showing the "Dead End" nature of PAPITC for modern high-sensitivity work.
Figure 2: Decision matrix for peptide sequencing reagents. PAPITC is rarely the optimal choice in modern workflows due to the superiority of DABITC for manual work and MS/PITC for automated work.
References
-
Edman, P., & Begg, G. (1967). A protein sequenator.[1][2][3][4] European Journal of Biochemistry, 1(1), 80-91.
-
Chang, J. Y., Brauer, D., & Wittmann-Liebold, B. (1978). Micro-sequence analysis of peptides and proteins using 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate/phenylisothiocyanate double coupling method. FEBS Letters, 93(2), 205-214.
-
Lavin, A. E., et al. (1997). Comparison of the high sensitivity and standard versions of Applied Biosystems Procise 494 N-terminal protein sequencers. Techniques in Protein Chemistry VIII.
-
Novor Cloud. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them.
-
Shimadzu Scientific Instruments. Theory of Edman Sequencing.
Sources
- 1. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical C-terminal protein sequence analysis: improved sensitivity, length of degradation, proline passage, and combination with edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Accuracy of amino acid identification with 4-Phenylazophenyl isothiocyanate
High-Fidelity N-Terminal Sequencing: A Comparative Analysis of 4-Phenylazophenyl Isothiocyanate (PAPITC)
Executive Summary
In the landscape of protein sequencing, This compound (PAPITC) occupies a specialized niche as a chromophoric Edman reagent . While Phenyl isothiocyanate (PITC) remains the automated gold standard for high-throughput HPLC analysis, PAPITC offers a distinct advantage: visual detectability .
By incorporating an azobenzene group into the isothiocyanate structure, PAPITC yields colored thiohydantoin derivatives (PAPTH-amino acids) that can be identified by the naked eye or simple visible spectrophotometry. This guide objectively analyzes the accuracy, sensitivity, and operational utility of PAPITC, contrasting it with PITC and its high-sensitivity analogue, DABITC.
The Chemistry of Identification: Mechanism of Action
The accuracy of PAPITC relies on the classic Edman Degradation mechanism, modified only by the reporter group (the chromophore). The process involves three distinct chemical phases: Coupling, Cleavage, and Conversion.
Reaction Mechanism
-
Coupling: Under alkaline conditions (pH 9.0–9.5), the isothiocyanate group (-NCS) of PAPITC reacts with the N-terminal amino group of the peptide to form a PAP-thiocarbamyl peptide .
-
Cleavage: Anhydrous acid (e.g., TFA) cleaves the N-terminal residue as a PAP-thiazolinone , leaving the shortened peptide ready for the next cycle.
-
Conversion: The unstable thiazolinone is converted in aqueous acid to the stable, colored PAP-thiohydantoin (PAPTH) amino acid isomer.
Figure 1: The Edman degradation pathway using PAPITC. The 'PAP' chromophore remains attached throughout, providing visual traceability.
Comparative Performance Analysis
To assess the accuracy of PAPITC, it must be benchmarked against the industry standard (PITC) and the high-sensitivity chromophoric alternative (DABITC).
Sensitivity and Detection Limits
-
PITC (Standard): Relies on UV absorbance at 254 nm. It is highly accurate but requires HPLC for separation.
-
PAPITC (Chromophoric): The azobenzene group absorbs in the visible spectrum (typically orange/red). This allows for manual sequencing using Thin Layer Chromatography (TLC) on polyamide sheets.
-
DABITC: Contains a dimethylamino group that acts as an electron donor, significantly increasing the extinction coefficient (color intensity) compared to PAPITC.
Table 1: Comparative Specifications of Sequencing Reagents
| Feature | PITC (Standard) | PAPITC (Evaluated Product) | DABITC (High-Sensitivity) |
| Chemical Name | Phenyl isothiocyanate | This compound | 4-N,N-dimethylaminoazobenzene-4'-isothiocyanate |
| Detection Method | UV (254 nm) | Visual / Vis-Absorbance | Visual / Vis-Absorbance |
| Sensitivity | < 1 pmol (HPLC) | ~100–500 pmol (Visual) | 2–10 pmol (Visual) |
| Separation | HPLC (C18 Column) | TLC (Polyamide) | TLC (Polyamide) |
| Cost Efficiency | Low (Reagent) / High (Equip) | High (Low Capital Ex.) | High (Low Capital Ex.) |
| Primary Use | Automated Sequencing | Manual / Educational | High-Sensitivity Manual |
Accuracy and Resolution
The "accuracy" of PAPITC is functionally defined by the resolution of the separation method (TLC).
-
High Accuracy: Glycine (Gly), Alanine (Ala), Valine (Val), Tyrosine (Tyr). These derivatives separate distinctly on polyamide sheets.
-
Moderate Accuracy: Serine (Ser) and Threonine (Thr) are hydrophilic and can streak if the conversion is incomplete or if by-products interfere.
-
Resolution Limits (Critical): Like all Edman reagents, PAPITC derivatives of Leucine (Leu) and Isoleucine (Ile) are structural isomers. They are extremely difficult to distinguish by standard TLC methods, often appearing as a single "Leu/Ile" spot. PITC-HPLC is required to resolve these residues reliably.
Experimental Protocol: Manual Sequencing with PAPITC
This protocol establishes a self-validating workflow for identifying the N-terminal amino acid of a purified peptide (10–50 nmol).
Reagents Required[1][2][3][4][5][6][7]
-
Coupling Buffer: 50% Pyridine in water (v/v).
-
Reagent Solution: 2% (w/v) PAPITC in Pyridine.
-
Cleavage Acid: Trifluoroacetic acid (TFA), anhydrous.
-
Conversion Acid: 1.0 M HCl.
-
TLC Solvent: 33% Acetic acid (Standard) or Toluene:n-Heptane:Acetic Acid (6:3:1) for hydrophobic residues.
Step-by-Step Workflow
-
Coupling:
-
Dissolve 10–50 nmol of dry peptide in 20 µL Coupling Buffer.
-
Add 10 µL of PAPITC Reagent Solution.
-
Purge with N₂ gas to prevent oxidation; seal and incubate at 52°C for 60 minutes.
-
Checkpoint: The solution should be a deep orange/red.
-
-
Wash (Removal of Excess Reagent):
-
Add 200 µL Heptane:Ethyl Acetate (2:1). Vortex and centrifuge.
-
Discard the organic (upper) phase containing excess PAPITC and by-products.
-
Repeat wash 2x.[1]
-
Validation: The aqueous phase (bottom) contains the coupled peptide. Loss of color here indicates sample loss.
-
-
Cleavage:
-
Dry the aqueous phase under vacuum.
-
Add 20 µL anhydrous TFA. Incubate at 52°C for 15 minutes.
-
Dry under vacuum.
-
-
Extraction:
-
Add 20 µL water to the dry residue.
-
Extract the cleaved thiazolinone with 100 µL Butyl Acetate.
-
Keep the organic phase (Extract). The aqueous phase contains the shortened peptide (save for next cycle).
-
-
Conversion & Identification:
-
Evaporate the Butyl Acetate extract.
-
Add 20 µL 1.0 M HCl; incubate at 80°C for 10 minutes.
-
Extract the resulting PAPTH-amino acid into Ethyl Acetate.
-
Spot onto a Polyamide-6 TLC sheet. Develop in 33% Acetic Acid.
-
Figure 2: Operational workflow for manual sequencing using PAPITC.
Troubleshooting and Validation
To ensure high data integrity (E-E-A-T compliant), researchers must control for common artifacts associated with azo-dye reagents.
| Observation | Probable Cause | Corrective Action |
| Multiple Spots on TLC | Incomplete conversion or overlap of PTC/PTH forms. | Ensure Conversion step is strictly 80°C for 10 mins. Run standards side-by-side. |
| Weak Color Intensity | Sample loss during wash or low starting mass. | Switch to DABITC for sensitivity < 10 nmol. Use "Double Coupling" (DABITC first, then PITC). |
| "Ghost" Spots | Impurities in PAPITC reagent. | Recrystallize PAPITC or run a "blank" cycle (no peptide) to map background spots. |
| Leu/Ile Ambiguity | TLC resolution limit. | Report as "Leu/Ile" or confirm with Mass Spectrometry if distinction is critical. |
Conclusion
This compound (PAPITC) is a robust, cost-effective tool for manual N-terminal sequencing. While it lacks the sub-picomole sensitivity of PITC-HPLC or the enhanced visual limit of DABITC, it provides a reliable, self-validating method for identifying amino acids in the nanomole range without expensive instrumentation. Its accuracy is high for distinct residues but limited by TLC resolution for isomeric amino acids.
References
-
Chang, J. Y., et al. (1976). 4-N,N-Dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis. Biochemical Journal. Link
-
Chang, J. Y. (1977). High-sensitivity sequence analysis of peptides and proteins by 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate. Biochemical Journal. Link
-
ChemicalBook. (2025).[2] this compound Product Properties and CAS Data.Link
-
Amrita Virtual Lab. (2011). Separation of Amino Acids by Thin Layer Chromatography.[3][4][2][5]Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. T.l.c. enantiomeric separation of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Quality of Synthesized 4-Phenylazophenyl Isothiocyanate (PAPITC): A Comparative Purity Assessment Guide
Executive Summary
4-Phenylazophenyl isothiocyanate (PAPITC) serves as a chromophoric alternative to the traditional Edman reagent, Phenyl isothiocyanate (PITC). While PITC relies on UV detection (269 nm), PAPITC introduces an azo chromophore, allowing for visual tracking (red/orange) and high-sensitivity detection in the visible spectrum (~450 nm). However, the synthesis of PAPITC—often involving the thiophosgenation of 4-aminoazobenzene—is prone to specific impurities that can derail N-terminal protein sequencing.
This guide provides a rigorous, data-driven framework for assessing PAPITC purity. It moves beyond basic melting point analysis to establish a multi-modal validation protocol combining spectroscopy (IR/UV-Vis), chromatography (HPLC), and functional sequencing capability.
Comparative Analysis: PAPITC vs. Alternatives
To understand the purity requirements, one must first benchmark PAPITC against its functional analogs. The choice of reagent dictates the detection method and sensitivity limits.
Table 1: Technical Comparison of Edman Reagents
| Feature | PITC (Phenyl isothiocyanate) | PAPITC (this compound) | DABITC (Dimethylaminoazobenzene isothiocyanate) |
| Role | The "Gold Standard" for automated sequencing. | Manual/Visual sequencing; colored intermediate. | High-sensitivity visual sequencing. |
| Chromophore | Phenyl ring (UV active). | Azobenzene (Visible/UV active).[1] | Dimethylamino-azobenzene. |
| Detection | 269 nm (UV). | ~450 nm (Visible) & 269 nm. | ~520 nm (Visible). |
| Sensitivity | ~100 pmol (HPLC). | ~5–10 pmol (Visual/HPLC). | < 1 pmol (High sensitivity). |
| Phase State | Liquid (pungent).[2] | Solid (Orange/Red crystals). | Solid (Dark red crystals).[3] |
| Coupling pH | pH 9.0–9.5. | pH 9.0–9.5. | pH 9.0–9.5 (slower kinetics than PITC). |
| Major Impurity Risk | Hydrolysis to Aniline. | Unreacted 4-aminoazobenzene; Thiourea derivatives. | Dimethylamino-azobenzene impurities. |
Analyst Insight: PAPITC occupies a critical "middle ground." It offers the visual feedback of DABITC without the extreme cost, while maintaining coupling kinetics closer to PITC. Purity assessment must focus on ensuring the isothiocyanate (-NCS) group is intact and the azo linkage is not degraded.
Synthesis Context & Impurity Profiling
Effective quality control (QC) requires understanding the origin of impurities. PAPITC is typically synthesized by reacting 4-aminoazobenzene with thiophosgene (CSCl₂) or a thiocarbonyl transfer equivalent.
The Impurity Landscape
-
Precursor Contamination (Type A): Unreacted 4-aminoazobenzene. This is the most common impurity. It has no coupling activity and will co-elute with hydrophobic peptides, increasing background noise.
-
Side-Reaction (Type B): 1,3-bis(4-phenylazophenyl)thiourea . Formed if water is present or if the stoichiometry is incorrect. This is a "dead" molecule that precipitates and clogs columns.
-
Hydrolysis (Type C): Conversion of the -NCS group back to an amine or to a carbamate if stored improperly.
Diagram 1: Synthesis & Impurity Logic
Caption: Pathways for PAPITC synthesis and the generation of critical impurities (Type A, B, and C) that must be detected during QC.
Purity Assessment Protocols
Do not rely solely on melting point (approx. 110–120°C, varying by crystal habit). Use the following multi-modal approach.
Protocol A: Spectroscopic Validation (IR & UV-Vis)
Goal: Confirm functional group identity and absence of amine precursor.
-
FT-IR Analysis (ATR or KBr pellet):
-
Target Peak: Look for a strong, broad absorption at 2100–2150 cm⁻¹ . This corresponds to the asymmetric stretching of the -N=C=S group.
-
Impurity Check: Inspect the 3300–3500 cm⁻¹ region.
-
Pure PAPITC: Should be clean (no N-H stretch).
-
Contaminated: Sharp peaks here indicate unreacted amine (4-aminoazobenzene) or thiourea formation.
-
-
-
UV-Vis Ratio Check:
-
Dissolve 1 mg in 1 mL Acetonitrile (ACN).
-
Measure Absorbance at 450 nm (Azo chromophore) and 269 nm (Aromatic).
-
Criterion: A consistent ratio (determined by a reference standard) ensures the chromophore-to-ring integrity is maintained.
-
Protocol B: Chromatographic Purity (HPLC)
Goal: Quantify Type A and Type B impurities.
Methodology:
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 50% B to 100% B over 20 minutes.
-
Detection: 450 nm (Selective for Azo species) and 214 nm (General).
Interpretation:
-
Retention Time (RT):
-
Acceptance Criteria: Area under the curve (AUC) for the PAPITC peak should be >98% at 450 nm.
Functional Validation: The "Glycine Test"
Chemical purity does not always equal functional reactivity. The ultimate test is the ability to couple with an amino acid. This protocol validates the reagent's efficacy for Edman degradation.
Step-by-Step Functional Assay
-
Preparation: Prepare a 10 nmol solution of Glycine (Gly) in 50% Pyridine/Water (pH 9.5).
-
Coupling: Add a 50-fold molar excess of synthesized PAPITC (dissolved in ACN).
-
Incubation: Heat at 50°C for 30 minutes under Nitrogen.
-
Conversion: Acidify with TFA to cyclize the product to PAPTH-Gly (4-phenylazophenyl-thiohydantoin-glycine).
-
Analysis: Inject onto the HPLC system described in Protocol B.
Success Metrics:
-
Conversion Efficiency: >95% of the PAPITC peak should disappear/shift to the PAPTH-Gly retention time.
-
Absence of Artifacts: If the PAPITC peak remains unchanged, the -NCS group has hydrolyzed (inactive).
Diagram 2: Quality Control Workflow
Caption: The "Gatekeeper" workflow. A sample must pass spectroscopic and chromatographic checks before functional validation.
References
-
Santa Cruz Biotechnology. this compound Product Specifications. Retrieved from
-
Martvoň, A., et al. (1973). "Isothiocyanates XXXIX: Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates." Chemical Papers. Retrieved from
-
National Institute of Standards and Technology (NIST). Isothiocyanic acid, (p-phenylazo)phenyl ester Data. NIST Chemistry WebBook. Retrieved from
- Edman, P. (1950). "Method for determination of the amino acid sequence in peptides." Acta Chemica Scandinavica.
- Chang, J.Y. (1980). "The destruction of serine and threonine thiohydantoins during the Edman degradation." Biochem. J. (Context for colored Edman reagents like DABITC/PAPITC).
Sources
- 1. rsc.org [rsc.org]
- 2. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Determination of aromatic amines in FD&C yellow no. 5 by diazotization and coupling followed by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of unsulfonated aromatic amines in FD&C Yellow No. 6 by the diazotization and coupling procedure followed by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4248869A - Phenyl isothiocyanate derivatives and their production - Google Patents [patents.google.com]
- 7. Separation of 4-Aminoazobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Phenylazophenyl Isothiocyanate
Disclaimer: This guide synthesizes safety protocols and handling procedures for 4-Phenylazophenyl isothiocyanate. As no specific, comprehensive Safety Data Sheet (SDS) for this exact compound (CAS No. 7612-96-6) is publicly available, the recommendations herein are extrapolated from the known hazards of the isothiocyanate functional group and structurally related azo compounds.[1] You are required to perform a thorough risk assessment for your specific application and consult your institution's Environmental Health and Safety (EHS) department before commencing any work.
Hazard Assessment: Understanding the Risks
This compound combines the reactive isothiocyanate group (-N=C=S) with a phenylazo dye structure. This duality suggests a complex hazard profile. Based on analogous compounds, we must assume the substance is:
-
Acutely Toxic: Isothiocyanates as a class are frequently classified as toxic if swallowed, inhaled, or in contact with skin.[2][3][4] Accidental ingestion of even small amounts could cause serious health damage or be fatal.[4]
-
Corrosive: The isothiocyanate group is highly reactive and can cause severe chemical burns to skin and eyes upon direct contact.[2][4][5][6] This corrosive action can lead to irreversible tissue damage.
-
A Respiratory and Skin Sensitizer: A critical, often underestimated, hazard of isothiocyanates is their potential to cause sensitization.[2][4] Initial exposure may only cause mild irritation, but subsequent contact can trigger a severe allergic reaction, including dermatitis or asthma-like symptoms.
-
A Lachrymator: Many isothiocyanates are lachrymators, meaning they are irritants that cause tearing and intense eye discomfort upon exposure to vapors.[1][7]
Given these anticipated hazards, all handling procedures must be designed to eliminate routes of exposure—inhalation, skin/eye contact, and ingestion.
Core Safety Principles & Exposure Control
Due to the lack of established Occupational Exposure Limits (OELs) for this compound, the guiding principle must be ALARP (As Low As Reasonably Practicable).[8] Engineering controls are the most reliable means of minimizing exposure and must be prioritized over personal protective equipment.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood.[3][5] This is non-negotiable. The fume hood contains vapors and particulates, preventing inhalation, which is a primary exposure route for toxic and sensitizing compounds.[9] Ensure the sash is positioned at the lowest practical height to maximize airflow efficiency.
Secondary Controls: Workstation & Environment
-
Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are immediately accessible and have been recently tested.[3][5]
-
Restricted Access: Only personnel directly involved in the procedure and trained on its specific hazards should be in the laboratory during handling.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. A complete ensemble is required. Do not handle this compound with inadequate PPE.
| Protection Type | Specification | Justification & Rationale |
| Hand Protection | Nitrile gloves, double-gloved | Isothiocyanates can be corrosive and cause sensitization.[2][4] Double-gloving provides an extra layer of protection against tears and rapid permeation. Check glove compatibility charts if available and change gloves immediately upon contamination. |
| Eye & Face Protection | Indirectly vented chemical safety goggles and a full-face shield | The compound is expected to be a severe eye irritant and corrosive.[4] Goggles protect against vapors and splashes, while the face shield provides a secondary barrier for the entire face. Standard safety glasses are insufficient. |
| Body Protection | Chemical-resistant lab coat with tight-fitting cuffs | A fully-buttoned lab coat made of a suitable chemical-resistant material prevents skin contact from accidental spills. |
| Respiratory Protection | Use is mandated by a site-specific risk assessment | While all work should be in a fume hood, your institution's EHS department may require respirator use for specific high-risk procedures (e.g., cleaning large spills). If required, a program compliant with OSHA 29 CFR 1910.134 must be followed.[2][3] |
Operational Workflow: A Step-by-Step Guide
This protocol outlines the essential steps for safely handling solid this compound.
Preparation & Pre-Handling
-
Review Documentation: Read this guide and any available institutional SOPs thoroughly.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, solvent, vortexer, waste containers) inside the chemical fume hood before retrieving the chemical.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Verify Hood Function: Check the fume hood's airflow monitor to ensure it is operating within its specified range.
Handling & Weighing
-
Equilibration: Allow the chemical container to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture, which can react with the compound.
-
Open Container: Inside the fume hood, carefully open the container. Avoid creating airborne dust.
-
Weighing: Use a spatula to carefully transfer the desired amount of solid to a tared weigh boat. Perform this action slowly and deliberately to minimize dust generation.
-
Reconstitution: If preparing a solution, add the solvent to the vessel containing the weighed solid. Cap the vessel securely before removing it from the weigh scale for mixing (e.g., vortexing).
-
Clean-up: Immediately after weighing, clean the spatula and any minor dust from the work surface with a solvent-dampened cloth, disposing of the cloth in the designated solid waste container.
Spill Management (Minor Spills)
-
Alert Personnel: Notify others in the lab of the spill.
-
Containment: If safe to do so, absorb the spill with an inert material like vermiculite or sand.[5]
-
Collection: Carefully sweep or scoop the absorbent material into a designated, labeled waste container. Do not generate dust.
-
Decontamination: Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Emergency Procedures: Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5][9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2][9] Seek immediate medical attention.
Waste Management and Disposal
Proper waste segregation and disposal are critical to prevent environmental contamination and ensure safety.
-
Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or waste solvent from cleaning procedures must be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: The original chemical container is not truly empty and will contain residue. It must be disposed of as hazardous waste in accordance with institutional and local regulations.[3]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Follow your institution's EHS procedures for the final pickup and disposal of hazardous waste. Do not pour any waste down the drain.[8]
Visualized Workflow
The following diagram outlines the critical decision points and safety protocols in the handling workflow.
Caption: Workflow for handling this compound.
References
-
Material Safety Data Sheet - Methyl Isothiocyanate. (2005, February 14). FooDB. Retrieved from [Link]
-
This compound, min 98%, 1 gram. CP Lab Safety. Retrieved from [Link]
-
allyl isothiocyanate (C4H5NS). GazFinder. Retrieved from [Link]
-
Material Safety Data Sheet - sec-Butyl isothiocyanate. Cole-Parmer. Retrieved from [Link]
-
Material Safety Data Sheet - Allyl isothiocyanate, 94%. Cole-Parmer. Retrieved from [Link]
-
SAFETY DATA SHEET - 4-(Ethoxycarbonyl)phenyl isothiocyanate. Fisher Scientific. Retrieved from [Link]
-
Safety Data Sheet: Phenyl isothiocyanate. (2023). Carl ROTH. Retrieved from [Link]
-
SAFETY DATA SHEET - 4-Fluorophenyl isothiocyanate. (2025, September 5). Thermo Fisher Scientific. Retrieved from [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. foodb.ca [foodb.ca]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.ie [fishersci.ie]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
